5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
Description
Properties
IUPAC Name |
5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBBHXRZEFDRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529015 | |
| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-97-3 | |
| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, a molecule of significant interest in medicinal chemistry. The isothiazole scaffold is a key pharmacophore, and derivatives of this core structure have demonstrated a range of biological activities, including antiviral and anti-inflammatory properties.[1] Notably, the amide series of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid has been extensively studied, leading to the development of the antiviral drug denotivir (vratizolin). This guide details a robust two-step synthetic pathway, starting from the readily accessible ethyl 5-amino-3-methyl-4-isothiazolecarboxylate. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, a comprehensive characterization of the final compound using modern analytical techniques is presented, providing researchers with the necessary data for unequivocal identification and quality control.
Introduction: The Significance of the Isothiazole Moiety
The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms in a 1,2-arrangement. This structural motif is present in a variety of biologically active compounds. The unique electronic properties and geometric constraints of the isothiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The diverse biological activities exhibited by isothiazole derivatives underscore their importance in drug discovery and development programs.
The target molecule of this guide, this compound, incorporates several key structural features that contribute to its pharmacological potential. The benzoylamino group at the 5-position and the carboxylic acid function at the 4-position of the 3-methylisothiazole core provide opportunities for diverse chemical modifications to modulate activity, selectivity, and pharmacokinetic properties. Understanding the synthesis and detailed characterization of this core structure is paramount for the exploration of its therapeutic potential and the development of novel isothiazole-based drug candidates.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound suggests a straightforward synthetic approach. The primary disconnection lies at the amide bond, pointing to 5-amino-3-methyl-4-isothiazolecarboxylic acid and benzoyl chloride as the immediate precursors. However, to avoid potential side reactions with the carboxylic acid group during the acylation step, a more practical strategy involves the use of an ester-protected precursor. This leads to a two-step synthesis commencing from ethyl 5-amino-3-methyl-4-isothiazolecarboxylate.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for the preparation of the target compound.
This strategy offers several advantages:
-
Readily Available Starting Material: Ethyl 5-amino-3-methyl-4-isothiazolecarboxylate can be synthesized or is commercially available.
-
Robust and High-Yielding Reactions: The chosen reactions, a Schotten-Baumann acylation and a standard ester hydrolysis, are well-established and generally provide good to excellent yields.
-
Simplified Purification: The use of an ester protecting group allows for straightforward purification of the intermediate before the final hydrolysis step.
Experimental Protocols
Synthesis of the Starting Material: Ethyl 5-amino-3-methyl-4-isothiazolecarboxylate
While commercially available, a reliable synthesis of the starting material is provided here for completeness. The synthesis of the isothiazole ring itself is a fascinating area of heterocyclic chemistry, often involving the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon atoms.
A common route to 5-aminoisothiazoles involves the oxidative cyclization of β-iminothioamides. This method, while effective, often requires handling of specialized reagents. For the purpose of this guide, we will assume the availability of the starting ester.
Step 1: Synthesis of Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate
This step involves the acylation of the amino group of ethyl 5-amino-3-methyl-4-isothiazolecarboxylate with benzoyl chloride. The Schotten-Baumann reaction is an effective method for this transformation, utilizing a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3]
Reaction Scheme:
Illustration of the chemical reaction showing the starting material, reagent, and product.
Protocol:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-amino-3-methyl-4-isothiazolecarboxylate (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0-3.0 eq., typically 10% w/v).
-
Addition of Acylating Agent: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1-1.2 eq.) dropwise to the vigorously stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate as a solid.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a two-phase system (water and an immiscible organic solvent) is a hallmark of the Schotten-Baumann reaction.[3] The amine and benzoyl chloride reside primarily in the organic phase, while the sodium hydroxide is in the aqueous phase. The reaction occurs at the interface, and the aqueous base efficiently neutralizes the HCl generated, preventing the protonation and deactivation of the starting amine.
-
Excess Base: An excess of base is used to ensure complete neutralization of the HCl and to maintain a basic environment that facilitates the nucleophilic attack of the amine.
-
Vigorous Stirring: To maximize the interfacial area between the two phases and ensure efficient reaction, vigorous stirring is crucial.
Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification, using a base such as lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system, is a reliable method for this transformation.[4]
Reaction Scheme:
Illustration of the chemical reaction showing the starting material, reagent, and product.
Protocol:
-
Dissolution of Ester: Suspend ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with dilute hydrochloric acid. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Both LiOH and NaOH are effective for saponification. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.
-
Mixed Solvent System: The use of a co-solvent like THF is necessary to ensure the solubility of the ester starting material in the reaction mixture.
-
Acidification: The carboxylic acid is generated in its salt form (carboxylate) under the basic reaction conditions. Acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid product.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons on the isothiazole ring, aromatic protons of the benzoyl group, and the amide N-H proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the isothiazole ring, the aromatic carbons of the benzoyl group, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, and a broad O-H stretch for the carboxylic acid. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the compound. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₃S |
| Molecular Weight | 262.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |
Applications and Future Perspectives
This compound serves as a valuable building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The carboxylic acid functionality can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships. Given the established antiviral activity of its derivatives, this compound is a promising starting point for the development of new antiviral agents.[1] Furthermore, the anti-inflammatory properties observed in related structures suggest that this scaffold may also be a viable candidate for the development of novel anti-inflammatory drugs. Future research in this area will likely focus on the synthesis of libraries of derivatives and their screening against a panel of biological targets to identify new lead compounds for drug development.
References
- Fisher, M. J., et al. (2012). Isothiazole derivatives as preclinical modulators of nociception. Journal of Medicinal Chemistry, 55(1), 435-449.
- Lipnicka, U., et al. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Archiv der Pharmazie, 338(7), 322-328.
-
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link].
-
Chemguide. Hydrolysing esters. Available at: [Link].
- Machoń, Z., et al. (2001). The synthesis and biological investigation of the series of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. Il Farmaco, 56(5-7), 471-477.
-
Wikipedia. (2023). Schotten–Baumann reaction. Available at: [Link].
- Machoń, Z. (1983). P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Archivum Immunologiae et Therapiae Experimentalis, 31(5), 579-582.
-
ResearchGate. (2025). Immunotropic activity of vratizolin (ITCL, Denotivir). Available at: [Link].
-
Sciforum. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link].
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
Abstract
5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic acid is a heterocyclic compound of significant interest due to the established biological activities of the isothiazole scaffold. Derivatives of this core structure have demonstrated antiviral and anti-inflammatory properties, making a thorough understanding of its fundamental physicochemical characteristics essential for applications in medicinal chemistry and drug development.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective evaluation and application of this molecule.
Introduction and Chemical Identity
Isothiazole derivatives are a well-established class of heterocyclic compounds with diverse biological activities.[3] Notably, amide derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, leading to the development of antiviral drugs like denotivir (vratizolin).[1][2] The parent acid, this compound, serves as a crucial starting point for the synthesis of these pharmacologically active agents. Its physicochemical properties—such as aqueous solubility, acidity (pKa), and lipophilicity (LogP)—are critical determinants of its behavior in biological systems, influencing everything from formulation to pharmacokinetic profiles like absorption and distribution.
This document serves as a technical resource, consolidating known data and providing robust, field-proven methodologies for the empirical determination of its key physicochemical parameters.
Compound Identification:
-
Chemical Name: this compound[4]
-
Synonyms: 5-Benzamido-3-methylisothiazole-4-carboxylic Acid, 5-Benzoylamino-3-methyl-isothiazole-4-carboxylic acid[4][5]
Summary of Physicochemical Properties
The following table summarizes the available experimental and predicted physicochemical data for this compound. It is critical for researchers to recognize that predicted values serve as estimations and should be confirmed by empirical testing for any drug development program.
| Property | Value (Unit) | Type | Source |
| Molecular Weight | 262.28 g/mol | Experimental | [4] |
| Melting Point | 121-122 °C | Experimental | [7] |
| Boiling Point | 285.5 ± 40.0 °C | Predicted | [7] |
| Density | 1.458 ± 0.06 g/cm³ | Predicted | [7] |
| pKa | -0.84 ± 0.25 | Predicted | [7] |
| Aqueous Solubility | No data available | - | - |
| LogP (Octanol/Water) | No data available | - | - |
Note: The predicted pKa value appears anomalous for a carboxylic acid and likely refers to a protonation site on the isothiazole or amide group under highly acidic conditions. The carboxylic acid pKa is expected to be in the range of 4-5, similar to other isothiazole carboxylic acid bioisosteres.[8] This highlights the necessity of experimental determination.
In-Depth Analysis and Experimental Protocols
A compound's utility in drug development is profoundly influenced by its aqueous solubility, acidity, and lipophilicity. The following sections detail the significance of these properties and provide standardized protocols for their determination.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical factor for drug absorption and bioavailability.[9] A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Low solubility can lead to poor absorption, necessitating higher doses and increasing the risk of side effects.[10] Two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility is determined rapidly by precipitating a compound from a DMSO stock solution into an aqueous buffer, making it suitable for high-throughput screening in early discovery.[10][11] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" for lead optimization and formulation development.[11][12]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the equilibrium shake-flask method, which remains the most reliable technique for determining thermodynamic solubility.[12][13]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13] The goal is to create a saturated solution with undissolved solid remaining.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of solid particles, centrifuge the samples.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[9]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This is a crucial parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target protein.[14] For this compound, the primary acidic functional group is the carboxylic acid, which is expected to have a pKa in the acidic range. Potentiometric titration is a direct and highly accurate method for determining pKa values.[15][16][17]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a standardized procedure for determining pKa values using potentiometric titration.[14][15][18]
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[16] The solution should be purged with nitrogen to remove dissolved CO₂.[15]
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).[14]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[15]
General Physicochemical Characterization Workflow
Caption: Integrated workflow for key property analysis.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a measure of a compound's affinity for fatty or non-polar environments. It is a key predictor of a drug's ability to cross cell membranes (absorption), its distribution into tissues, and its potential for metabolism and toxicity. The OECD Guideline 107 shake-flask method is the standard for direct LogP measurement for compounds within a LogP range of -2 to 4.[19][20][21]
Experimental Protocol: LogP Determination (OECD 107 Shake-Flask Method)
This protocol follows the internationally recognized OECD 107 guideline.[19][22]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Test Solution: Dissolve a known amount of the test compound in the appropriate phase (n-octanol or water, depending on solubility).
-
Partitioning: Combine the two phases in a vessel at a defined volume ratio. Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached.[20]
-
Phase Separation: Separate the two phases, typically by centrifugation to prevent emulsion formation.[20]
-
Concentration Analysis: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. For robust results, the experiment should be performed in triplicate.[20]
Conclusion
This compound is a foundational molecule for the development of potent antiviral and anti-inflammatory agents. While some basic properties are known or can be predicted, a comprehensive experimental characterization is paramount for any serious drug discovery effort. The protocols detailed in this guide for determining aqueous solubility, pKa, and LogP represent the industry-standard methodologies required to build a reliable physicochemical profile. This essential data empowers scientists to make informed decisions regarding candidate selection, formulation design, and the prediction of in vivo performance, ultimately accelerating the path from discovery to clinical application.
References
-
Pharmaffiliates. Chemical Name : this compound. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Avdagić, A. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
-
PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Scribd. Potentiometric Acid-Base Titration Guide | PDF. [Link]
-
Regiec, A. et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Avdeef, A. et al. Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Ballatore, C. et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Machoń, Z. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. PubMed. [Link]
-
Liang, H. et al. A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
-
Sci-Hub. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. [Link]
-
Singhvi, G. et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]
-
Polish Journal of Chemistry. NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. [Link]
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. This compound | 25391-97-3 [amp.chemicalbook.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. asianpubs.org [asianpubs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enfo.hu [enfo.hu]
A Comprehensive Technical Guide to 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
This guide provides an in-depth analysis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, a key isothiazole derivative with significant potential in therapeutic applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, explores its biological significance, and situates it within the broader context of isothiazole-based drug discovery.
Core Identification and Chemical Profile
Precise identification is the bedrock of all chemical and pharmacological research. This section provides the essential identifiers and physicochemical properties of this compound, ensuring a standardized foundation for experimental design and data interpretation.
Chemical Abstract Service (CAS) Number and Key Identifiers
The unambiguous identifier for this compound is its CAS number, which is crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| CAS Number | 25391-97-3 | [1][2][3][4] |
| Molecular Formula | C12H10N2O3S | [1][3] |
| Molecular Weight | 262.28 g/mol | [1][4] |
| IUPAC Name | 5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | [3] |
| Common Synonyms | 5-Benzoylamino-3-methyl-isothiazole-4-carboxylic acid | [3][4] |
Physicochemical Properties (Predicted)
The following properties, predicted through computational models, offer valuable insights into the compound's behavior in various experimental settings. These parameters are critical for anticipating solubility, membrane permeability, and potential for drug-likeness.
| Property | Predicted Value | Source |
| Melting Point | 121-122 °C | [4] |
| Boiling Point | 285.5 ± 40.0 °C | [4] |
| Density | 1.458 ± 0.06 g/cm³ | [4] |
| pKa | -0.84 ± 0.25 | [4] |
The predicted low pKa suggests that the carboxylic acid moiety is highly acidic, a characteristic that will influence its ionization state in physiological environments and, consequently, its interaction with biological targets.
Synthesis and Reactivity: An Overview
A related patent describes the synthesis of 5-amino-3-methylisothiazole, a potential precursor, by reacting β-iminothiobutyramide with an oxidizing agent. The resulting 5-amino-3-methylisothiazole can then be characterized via its benzoyl derivative, suggesting a subsequent benzoylation step to arrive at the target compound.
Biological Significance and Therapeutic Potential
The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This compound and its analogues have been investigated for their antiviral, anti-inflammatory, and immunomodulatory properties.
Antiviral Activity
This class of compounds has demonstrated notable antiviral activity. Specifically, derivatives of this compound have been shown to inhibit the replication of influenza, vaccinia, and herpes viruses in tissue cultures.[4] A prominent example is the antiviral drug Denotivir (also known as Vratizolin), which is a p-chlorophenylamide derivative of this core structure.[5][6] The structural similarity underscores the therapeutic potential of the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid backbone.
Anti-inflammatory and Immunomodulatory Effects
Research into related isothiazole derivatives has revealed significant anti-inflammatory and immunomodulatory activities.[5][7][8][9] Studies on amide and ester derivatives have shown that modifications to the carboxylic acid group can lead to compounds with potent anti-inflammatory effects, as demonstrated in carrageenan-induced edema models.[5] Furthermore, other derivatives have been shown to possess immunosuppressive properties.[7] These findings suggest that the this compound core can be a versatile template for developing novel anti-inflammatory and immunomodulatory agents.
The logical relationship for the development of these derivatives can be visualized as follows:
Caption: Logical relationship of 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives and their biological activities.
Experimental Protocols: A General Framework
While a specific, validated protocol for the synthesis of this compound is not provided in the searched literature, a generalized workflow can be inferred from the synthesis of related isothiazole compounds. The following represents a logical, step-by-step approach that a medicinal chemist might take.
Conceptual Synthesis Workflow
This workflow outlines the key stages in the potential synthesis of the target compound, emphasizing the rationale behind each step.
Caption: Conceptual workflow for the synthesis of this compound.
Step 1: Synthesis of β-iminothiobutyramide This initial step involves the creation of the key precursor containing the necessary atoms for the isothiazole ring.
Step 2: Oxidative Cyclization The β-iminothiobutyramide undergoes an intramolecular cyclization reaction in the presence of an oxidizing agent. This is the critical ring-forming step that creates the isothiazole core. The choice of oxidizing agent can influence reaction yield and purity.
Step 3: Formation of 5-amino-3-methylisothiazole This step yields the amino-substituted isothiazole, which serves as the immediate precursor for the final functionalization.
Step 4: Benzoylation The amino group at the 5-position is acylated with benzoyl chloride or a similar benzoylating agent to introduce the benzoylamino moiety. This step is crucial for conferring the desired biological activity.
Conclusion and Future Directions
This compound stands as a compound of significant interest at the intersection of synthetic chemistry and pharmacology. Its core structure is a validated platform for the development of antiviral and anti-inflammatory agents. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic profile through targeted derivatization, and exploring its efficacy in preclinical models of viral infections and inflammatory diseases. The continued exploration of the isothiazole scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Pharmaffiliates. This compound. [Link]
-
Machoń Z, Dymek W. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Lipnicka U, Regiec A, Sułkowski E, Zimecki M. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Arch Pharm (Weinheim). 2005 Jul;338(7):322-8. [Link]
-
Gąsiorowski K, Brokos B, Ostróżka-Cieślik A, et al. NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica ñ Drug Research. 2007;64(3):233-240. [Link]
-
Machoń Z. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Arch Immunol Ther Exp (Warsz). 1983;31(5):579-82. [Link]
-
Prandota J, Wilimowski M, Inglot AD, Machoń Z. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Arch Immunol Ther Exp (Warsz). 1973;21(6):915-23. [Link]
- Google Patents. US2871243A - 5-amino-3-methyl-isothiazole and process.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. This compound | 25391-97-3 [amp.chemicalbook.com]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid Derivatives
An In-Depth Technical Guide:
Executive Summary
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses on a specific, highly promising subclass: 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid and its derivatives. These compounds have emerged as potent agents with significant anti-inflammatory, immunomodulatory, and anticancer properties. This document synthesizes the current understanding of their biological activities, delves into structure-activity relationships (SAR), provides detailed experimental protocols for their evaluation, and explores the mechanistic underpinnings of their therapeutic potential. By explaining the causality behind experimental design and grounding all claims in verifiable literature, this guide serves as an essential resource for researchers aiming to explore and develop this versatile chemical class.
The Core Chemical Scaffold: An Introduction
The this compound structure is characterized by a five-membered isothiazole ring, which is fundamental to its biological profile. The key substitutions at positions 3, 4, and 5 are critical determinants of its pharmacological effects.
-
3-methyl group: Provides steric bulk and influences electronic properties.
-
4-carboxylic acid group (or its derivative): Often serves as a handle for creating amides and esters, significantly altering lipophilicity, solubility, and receptor interactions.
-
5-benzoylamino group: This is a crucial pharmacophore. Studies have demonstrated that the benzoyl or a substituted benzoyl group at this position is essential for potent biological activity.[1] Replacing this aroyl group with simpler acyl groups like acetyl or propionyl often leads to a significant loss of pharmacological efficacy.[1]
The strategic placement of these functional groups creates a molecule with a unique three-dimensional structure capable of interacting with various biological targets, leading to a diverse range of effects.
Potent Anti-inflammatory and Immunomodulatory Activities
One of the most extensively documented properties of this class of derivatives is their profound effect on the inflammatory cascade and immune response.[1][2] Certain derivatives have shown strong anti-inflammatory activity in a variety of preclinical models.[2][3]
Mechanism of Action
The precise molecular targets are still under investigation, but the observed effects suggest a multi-faceted mechanism. A key proposed action is the stabilization of cellular membranes , which can reduce the release of pro-inflammatory mediators.[2] Furthermore, these compounds have demonstrated the ability to modulate immune cell function directly. Derivatives have been shown to inhibit the proliferative response of splenocytes to T-cell and B-cell mitogens, indicating a direct immunosuppressive or immunomodulatory effect.[1][4] This suggests an interference with lymphocyte activation signaling pathways.
Caption: Proposed immunomodulatory mechanism of isothiazole derivatives.
Key Derivatives and Structure-Activity Relationships (SAR)
The modifications, particularly at the 4-carboxylic acid position, have a profound impact on potency and activity profile.
| Compound ID | Core Structure | R Group (at position 4) | Key Biological Activity | Reference |
| ITCl | 5-(benzoylamino)-3-methyl-4-isothiazolecarboxamide | -NH-(p-chlorophenyl) | Strong anti-inflammatory in non-specific and specific models | [2] |
| Vratizolin | 5-(benzoylamino)-3-methyl-4-isothiazolecarboxamide | -NH-(p-chlorophenyl) | Antiviral, anti-inflammatory, immunosuppressive | [1] |
| Compound 3e | 5-(aminoacylamino)-3-methyl-4-isothiazolecarboxylate | Ethyl ester at pos. 4; p-phenetidine residue at pos. 5 | Particularly strong immunosuppressive activity | [1] |
Key SAR Insights:
-
Aromatic Amide at Position 4: The presence of an aromatic amine, such as in ITCl and Vratizolin, is strongly correlated with anti-inflammatory and immunomodulatory activity.[1]
-
Lipophilicity: Increasing the lipophilicity by converting the carboxylic acid at position 4 to an ester group can enhance immunological activity.[1]
-
Substituents on the 5-Benzoyl Group: A p-chloro substituent on the benzoyl ring at position 5 is a recurring motif in highly active compounds, suggesting it plays a key role in target binding.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a benchmark in vivo assay to screen for acute anti-inflammatory activity. Its value lies in its high reproducibility and its mechanism, which involves the release of key inflammatory mediators.
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (Derivative at various doses).
-
Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response. The first phase (0-1.5 h) involves the release of histamine and serotonin, while the second, more prolonged phase (1.5-5 h), is mediated by prostaglandins and cytokines.
-
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at time t.
Anticancer and Antiproliferative Properties
Recent investigations have revealed the potent anticancer activity of novel derivatives of the isothiazole core, showing high selectivity towards specific cancer cell lines, particularly leukemia and colon cancer.[5]
Cellular Targets and Mechanism
The antiproliferative action of these compounds appears to be linked to the induction of cell cycle arrest. Some thiazole derivatives have been shown to arrest the cell cycle at the G0/G1 interphase, preventing cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[6] This targeted action is promising, as several active compounds have shown substantially lower activity against normal, non-tumorigenic cell lines, indicating a favorable therapeutic window.[5]
Caption: Cell cycle arrest as a proposed anticancer mechanism.
Key Derivatives and SAR for Anticancer Activity
Syntheses focused on creating Schiff bases from a 5-hydrazino-3-methylisothiazole-4-carboxylic acid intermediate have yielded compounds with high antiproliferative activity.[5]
| Cell Line Target | Description | Activity Profile of Derivatives | Reference |
| MV4-11 | Human B cell myelomonocytic leukemia | High inhibition observed for 13 different derivatives. | [5] |
| LoVo | Human colon adenocarcinoma (sensitive) | High inhibition observed for 8 different derivatives. | [5] |
| LoVo/DX | Human colon adenocarcinoma (doxorubicin-resistant) | High inhibition observed for 12 different derivatives, suggesting potential to overcome drug resistance. | [5] |
| MCF-7 | Breast adenocarcinoma | Substantially lower activity observed. | [5] |
This selectivity highlights the potential for developing targeted therapies for hematological and colorectal cancers.
Experimental Protocol: The MTT Proliferation Assay
The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a cornerstone of in vitro screening for potential anticancer agents.
Workflow Diagram:
Caption: Standard workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Cell Adhesion: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells (negative control) and wells with no cells (blank).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan crystal.
-
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Future Perspectives and Drug Development
The this compound scaffold represents a highly versatile and promising platform for drug discovery. The potent anti-inflammatory, immunomodulatory, and selective anticancer activities demonstrated by its derivatives warrant further investigation.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) to fully elucidate the mechanisms of action.
-
Pharmacokinetic Optimization: Improving ADME (Absorption, Distribution, Metabolism, Excretion) properties to enhance oral bioavailability and in vivo efficacy.
-
Expansion of SAR: Systematically exploring a wider range of substitutions on both the benzoyl and isothiazole rings to refine potency and selectivity.
-
In Vivo Efficacy: Advancing lead compounds into more complex animal models of disease, such as xenograft models for cancer or chronic inflammatory disease models.
The compelling preclinical data suggest that with continued medicinal chemistry efforts, derivatives from this class could progress into clinical development as next-generation therapeutics for a range of debilitating diseases.
References
- NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. (n.d.).
- Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. (n.d.). PubMed.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (1973). PubMed.
- The 5-hydrazino-3-methylisothiazole-4-carboxylic Acid, Its New 5-substituted Derivatives and Their Antiproliferative Activity. (2019, June 22). PubMed.
- Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters. (n.d.). PubMed.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid and its related derivatives. While the precise molecular mechanism of action for this specific compound remains an active area of investigation, this document synthesizes the available literature to detail its known biological activities, primarily focusing on its anti-inflammatory and immunomodulatory properties. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isothiazole-based compounds. We will delve into the established biological effects, discuss potential, though unconfirmed, mechanistic pathways, and outline experimental approaches for elucidating its definitive mechanism of action.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds containing the isothiazole ring. Isothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have been extensively studied, leading to the development of the antiviral drug denotivir (vratizolin).[1] This highlights the therapeutic potential inherent in this chemical scaffold. The research into this class of compounds has primarily focused on their anti-inflammatory and immunomodulatory effects.[2]
Established Biological Activities
Anti-inflammatory Properties
Several studies have demonstrated the significant anti-inflammatory activity of derivatives of this compound. For instance, certain amide derivatives have shown potent anti-inflammatory effects in preclinical models of inflammation, such as carrageenan-induced edema.[1] Another derivative, 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide, has also been reported to possess anti-inflammatory action.[3] These findings suggest that compounds based on this isothiazole core can effectively modulate inflammatory responses.
Immunomodulatory and Antiviral Effects
The isothiazole nucleus is associated with a range of immunological activities. Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid, a related isoxazole series, have been shown to possess immunomodulatory properties, affecting lymphocyte proliferation and cytokine production.[4][5] Furthermore, the development of denotivir from the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid series underscores the potential for antiviral applications.[1] Some isothiazole derivatives have also exhibited immunosuppressive activities.[2]
Postulated Mechanisms of Action (Areas for Further Research)
While the precise molecular targets of this compound are not yet fully elucidated, its observed anti-inflammatory and immunomodulatory activities allow for the formulation of several hypotheses regarding its mechanism of action. It is crucial to emphasize that these are areas requiring further experimental validation.
One of the key superfamilies of enzymes that regulate inflammatory and immune responses are the protein tyrosine phosphatases (PTPs) .[6] Malfunctions in PTP activity are linked to a variety of diseases, including cancer, neurological disorders, and diabetes.[6] PTPs are critical regulators of signaling pathways, and their inhibition can modulate cellular responses.[7] Given the biological profile of the isothiazole derivatives, it is plausible that they may exert their effects through the inhibition of one or more PTPs, such as PTP1B, which is also a target for metabolic diseases.[7]
The diagram below illustrates a generalized signaling pathway involving PTPs, which could be a potential area of interaction for this compound.
Caption: Hypothetical inhibition of a Protein Tyrosine Phosphatase (PTP) by this compound.
Experimental Workflow for Mechanism of Action Elucidation
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the molecular target and characterizing its effects on cellular signaling.
Caption: Experimental workflow for elucidating the mechanism of action.
Step-by-Step Methodologies
1. Target Identification using Affinity Chromatography-Mass Spectrometry:
-
Objective: To identify binding partners of this compound in a relevant cell lysate.
-
Protocol:
-
Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the immobilized compound with cell lysate from an appropriate cell line (e.g., macrophages for inflammation studies).
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins using a competitive inhibitor or by changing buffer conditions.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that the compound binds to the identified target protein in intact cells.
-
Protocol:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Synthesis of Isothiazole Derivatives
The synthesis of various derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid has been described in the literature. These synthetic routes provide a basis for generating novel analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity. A general synthetic scheme often involves the reaction of precursor molecules to form the isothiazole ring, followed by modifications at the 4- and 5-positions.[2] For example, new derivatives can be synthesized by reacting 5-amino-3-methyl-4-isothiazolecarboxylic acid with various acylating or alkylating agents.[2]
Future Directions and Conclusion
This compound and its derivatives represent a promising class of compounds with demonstrated anti-inflammatory and immunomodulatory activities. While the precise molecular mechanism of action is yet to be fully elucidated, the existing body of research provides a strong foundation for further investigation. Future studies should focus on identifying the direct molecular target(s) of these compounds and delineating their impact on key signaling pathways. The experimental workflows outlined in this guide offer a rational approach to achieving these goals. A thorough understanding of the mechanism of action will be critical for the continued development of this chemical series into novel therapeutics.
References
-
Tonks, N. K. (2003). PTPs: a family of versatile enzymes. FEBS Letters, 546(1), 1-2. [Link]
-
Białas, M., & Gorniak, A. (2020). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. Frontiers in Oncology, 10, 1337. [Link]
-
Kumar, S., et al. (2017). Covalent inhibition of protein tyrosine phosphatases. Biochemical Journal, 474(13), 2255-2279. [Link]
-
Machoń, Z., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 55(11), 811-816. [Link]
-
Zhang, Z. Y. (2002). Allele-Specific Inhibitors of Protein Tyrosine Phosphatases. Biochemistry, 41(48), 14461-14467. [Link]
-
Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 373-383. [Link]
-
Ryng, S., et al. (2007). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 64(3), 233-240. [Link]
-
Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-923. [Link]
-
Zimecki, M., et al. (2017). 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. Chemical Biology & Drug Design, 89(4), 549-560. [Link]
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to Isothiazolecarboxylic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The isothiazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, lending its unique electronic and structural properties to a multitude of biologically active agents. When functionalized with a carboxylic acid, this scaffold gives rise to the isothiazolecarboxylic acid class of compounds, which has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their synthesis, explore their diverse biological activities with a focus on anti-inflammatory and antiviral applications, elucidate their mechanisms of action, and discuss critical considerations for their development as therapeutic agents. This document synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols and quantitative analysis to empower researchers in this dynamic field.
Part 1: The Isothiazolecarboxylic Acid Core: Synthetic Strategies and Rationale
The strategic synthesis of the isothiazolecarboxylic acid core is fundamental to exploring its therapeutic potential. The substitution pattern on the isothiazole ring dictates the compound's ultimate biological activity and physicochemical properties. Various synthetic routes have been established, often tailored to achieve specific substitutions at the C3, C4, and C5 positions.
A prevalent strategy for constructing the isothiazole ring involves the reaction of a β-ketoester with a source of sulfur and nitrogen.[1] Subsequent modifications, such as amidation or esterification of the carboxylic acid group, allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]
Diagram 1: General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of isothiazolecarboxylic acids.
Caption: A generalized workflow for the synthesis and evaluation of isothiazolecarboxylic acid derivatives.
Experimental Protocol: Synthesis of a 5-Benzoylamino-4-isothiazolecarboxamide Derivative (Denotivir Analog)
This protocol is based on established methodologies for the synthesis of Denotivir (Vratizolin), a key antiviral and immunomodulatory drug in this class.[1]
Step 1: Formation of the Isothiazolecarboxylic Acid Precursor
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a suitable β-ketoester, elemental sulfur, and an ammonia source (e.g., ammonium acetate) in a high-boiling point solvent such as dimethylformamide (DMF).
-
Cyclization: Heat the reaction mixture to 120-140°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis & Isolation: Upon completion, cool the mixture to room temperature. Pour the mixture into ice-cold water and acidify with concentrated HCl to a pH of 2-3. The precipitated solid, the isothiazolecarboxylic acid precursor, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Amidation to Yield the Final Product
-
Acid Chloride Formation: Suspend the dried isothiazolecarboxylic acid precursor in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride.[1]
-
Coupling Reaction: Dissolve the crude acid chloride in fresh, anhydrous DCM. In a separate flask, dissolve the desired amine (e.g., 4-chloroaniline) and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.
-
Final Product Formation: Add the acid chloride solution dropwise to the amine solution at 0°C. Stir the reaction at room temperature for 12-18 hours.
-
Workup and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to obtain the final amide derivative.
Part 2: Spectrum of Biological Activity and Quantitative Analysis
Isothiazolecarboxylic acid derivatives have been investigated for a wide range of therapeutic applications, owing to their ability to interact with various biological targets. The most prominent activities reported are anti-inflammatory, antiviral, antimicrobial, and anticancer.[3][4][5]
Anti-inflammatory and Immunomodulatory Effects
Several derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory properties.[2] The antiviral drug Denotivir, for instance, exhibits potent immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[3][6] This dual mechanism of direct antiviral action and host inflammatory response mitigation is a highly desirable trait in therapeutic development.
Antiviral Activity
The antiviral properties of this class are well-documented, particularly against DNA viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][3] Denotivir became an approved antiviral drug based on these activities.[2] Other derivatives have shown a broad spectrum of action, with high selectivity indexes against various RNA viruses such as poliovirus and echovirus.[7][8]
Anticancer and Antimicrobial Activity
Recent studies have highlighted the potential of isothiazole-based compounds as anticancer agents, with several derivatives showing cytotoxicity against various cancer cell lines.[9][10] Furthermore, their antimicrobial potential has been demonstrated, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like vancomycin-resistant Staphylococcus aureus (VRSA).[5][11]
Table 1: Quantitative Biological Activity of Selected Isothiazole Derivatives
| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference(s) |
| Isothiazolone-nitroxide hybrid 22 | S. aureus (MSSA) | MIC | 35 µM | [5] |
| Isothiazolone-nitroxide hybrid 22 | S. aureus (VRSA) | MIC | 8.75 µM | [5] |
| Thiazole-based Compound 5 | C6 glioma cell line | IC₅₀ | 4.33 ± 1.04 µM | [9] |
| Thiazole-based Compound 5 | A549 lung cancer cell line | IC₅₀ | 10.67 ± 1.53 µM | [9] |
| Thiazole-based Compound 6c | SK-OV-3 ovarian cancer | IC₅₀ | 7.84 µM | [10] |
| Thiazole-based Compound 6c | A549 lung cancer cell line | IC₅₀ | 15.69 µM | [10] |
| Denotivir (Vratizolin) | LPS-induced TNF-α production | Inhibition | ~37% | [6] |
| Denotivir (Vratizolin) | LPS-induced IL-1 production | Inhibition | ~26% | [6] |
| S-thiocarbonate derivative | Poliovirus 1 | Selectivity Index (SI) | 828 | [7][8] |
| S-thiocarbonate derivative | Echovirus 9 | Selectivity Index (SI) | 200 | [7][8] |
Part 3: Mechanism of Action and Structure-Activity Relationships
Understanding the molecular mechanism of action is crucial for rational drug design and lead optimization. For isothiazolecarboxylic acids, the mechanism often relates to the specific biological activity being investigated.
Diagram 2: Proposed Anti-inflammatory Mechanism
The anti-inflammatory effects of compounds like Denotivir are hypothesized to involve the modulation of the NF-κB signaling pathway, a master regulator of inflammation.[3]
Caption: Proposed mechanism for the anti-inflammatory action of isothiazolecarboxylic acid derivatives.
The precise molecular target is not fully elucidated, but the resulting inhibition of cytokine production suggests an upstream modulation of the NF-κB pathway.[3] For some antimicrobial derivatives, inhibition of essential bacterial enzymes like DNA gyrase has been identified as a key mechanism.[11]
Structure-Activity Relationship (SAR) Insights:
-
Amide/Ester Modification: Modifications at the carboxylic acid group significantly impact biological activity. Converting the acid to various amides and esters has been shown to yield compounds with potent anti-inflammatory activity.[2]
-
Ring Substitution: The nature of the substituent on the benzoyl group at position 5 can influence potency. For example, exchanging an N-benzoyl for an N-(4-chlorobenzoyl) group alters the pharmacological activity profile of the resulting derivatives.[2]
Part 4: Pharmacokinetics and Drug Development Considerations
The transition from a biologically active compound to a viable drug candidate requires careful consideration of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The Carboxylic Acid Moiety: The carboxylic acid group is a common pharmacophore but can also present challenges.[12]
-
Absorption: At physiological pH, the carboxyl group is typically ionized, which can limit passive diffusion across biological membranes and reduce oral bioavailability.
-
Metabolism: Carboxylic acids can undergo metabolic activation to form reactive acyl-glucuronides or acyl-CoA thioesters, which have been linked to adverse drug reactions in some cases.[12]
-
Distribution: The polarity of the carboxylate can restrict distribution into certain tissues, such as crossing the blood-brain barrier.
Pharmacokinetic Profile: Specific pharmacokinetic data for most isothiazolecarboxylic acids are not widely available in the public domain.[3] Studies on related thiazole derivatives show that metabolism can be complex, involving N-dealkylation, oxidation, and conjugation.[13] For the antiviral drug Denotivir, it is primarily formulated for topical application, which bypasses many of the challenges associated with systemic administration and ADME.[1][14] For systemic applications, prodrug strategies, such as esterification of the carboxylic acid, could be employed to enhance lipophilicity and improve absorption, with the active acid being released in vivo through enzymatic hydrolysis.
Part 5: Key Experimental Protocols for Compound Evaluation
Protocol 1: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[2][15]
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6 per group):
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Standard (Indomethacin, 10 mg/kg, p.o.).
-
Group 3-X: Test Compounds (various doses, p.o.).
-
-
Edema Induction: One hour after oral administration of the vehicle, standard, or test compound, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (V₁) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (V₁ - V₀)control - (V₁ - V₀)treated ] / (V₁ - V₀)control * 100
Protocol 2: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).[4]
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates and incubate at 37°C with 5% CO₂ until 95-100% confluent.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a viral suspension calculated to produce ~100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the isothiazolecarboxylic acid derivative in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).
-
Overlay and Incubation: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the respective wells. Incubate the plates for 48-72 hours at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the untreated virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Conclusion and Future Outlook
Isothiazolecarboxylic acid and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy across anti-inflammatory, antiviral, antimicrobial, and anticancer domains warrants continued investigation. The synthetic accessibility of the core structure allows for extensive derivatization, enabling fine-tuning of activity and ADME properties. Future research should focus on elucidating the precise molecular targets for these compounds to enable more rational, mechanism-based drug design. Furthermore, a deeper investigation into their pharmacokinetic and metabolic profiles is essential for translating the potent in vitro activities into systemically available and safe therapeutic agents. The strategic application of prodrug approaches may be key to unlocking the full systemic potential of this important class of compounds.
References
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]
-
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. [Link]
-
ResearchGate. (2005). (PDF) Isothiazole Derivatives as Antiviral Agents. [Link]
-
Cutrì, B. S., et al. (2005). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 16(1), 21-8. [Link]
-
Gawron-Skarbek, A., et al. (1996). Release of denotivir from the dispersed systems. Part I. Properties of hydrogel vehiculum and availability of active substance from intravaginal form of drug. Acta Poloniae Pharmaceutica, 53(6), 403-10. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity (MIC) of the most active compounds against.... [Link]
-
National Genomics Data Center. (2005). Isothiazole derivatives as antiviral agents. [Link]
-
Zimecki, M., et al. (1994). New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. Archivum Immunologiae et Therapiae Experimentalis, 42(4), 305-9. [Link]
-
Mohamed, A., et al. (2022). Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms. ACS Omega, 7(6), 5369-5376. [Link]
-
Panico, A. M., et al. (2009). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(21), 7432-40. [Link]
-
Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs. (2011). Molecules, 16(8), 6659-6670. [Link]
-
ResearchGate. (2014). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. [Link]
-
Böhler, S., et al. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-6. [Link]
-
Zimecki, M., et al. (1998). Immunotropic activity of vratizolin (ITCL, Denotivir). Immunopharmacology, 40(1), 15-26. [Link]
-
Obach, R. S., et al. (2005). Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate. Drug Metabolism and Disposition, 33(2), 264-71. [Link]
-
Skånberg, T., et al. (2018). Metabolic Activation of Carboxylic Acids. Basic & Clinical Pharmacology & Toxicology, 123(4), 365-377. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiazole derivatives as antiviral agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Release of denotivir from the dispersed systems. Part I. Properties of hydrogel vehiculum and availability of active substance from intravaginal form of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Denotivir (Vratizolin): A Technical Guide to its Discovery, Synthesis, and Biological Activity
Abstract
Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative that has carved a niche in antiviral and immunomodulatory therapy, particularly in Poland where it was developed. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and multifaceted biological activities of denotivir. Initially recognized for its efficacy against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), subsequent research has illuminated its significant immunomodulatory and anti-inflammatory properties.[1] This guide delves into its mechanism of action, highlighting its inhibitory effects on pro-inflammatory cytokines and exploring its putative role in modulating key signaling pathways such as NF-κB and MAPK.[2] Furthermore, this document consolidates available clinical data, details relevant experimental protocols, and presents a holistic view of denotivir for researchers, scientists, and drug development professionals.
Discovery and Historical Context: A Polish Contribution to Antiviral Therapy
Denotivir (Vratizolin) stands as a noteworthy achievement in Polish pharmaceutical research, being one of the few original synthetic drugs developed in the country.[1] The credit for its creation goes to Professor Zdzisław Machoń, a distinguished Polish chemist and pharmacist from the Medical University of Wrocław.[1][3] His work on isothiazole derivatives led to the synthesis and identification of denotivir's therapeutic potential.[3][4]
The development of denotivir emerged from extensive studies on the amide series of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[1] The p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid, later named Vratizolin (and internationally as denotivir), was selected for further development due to its promising antiviral properties.[4][5] The drug was subsequently registered for human use in Poland and has been a part of the therapeutic landscape for managing herpetic infections of the mouth and ear.[6]
Chemical Synthesis of Denotivir
The chemical synthesis of denotivir is a multi-step process centered around the formation of the core isothiazole ring, followed by functional group modifications to yield the final active pharmaceutical ingredient.[5] The chemical name for denotivir is 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide.[5]
A foundational step in the synthesis involves the preparation of the precursor, 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid.[5] While detailed industrial synthesis protocols are not widely available in the public domain, a plausible laboratory-scale synthesis can be outlined based on established isothiazole chemistry.
Experimental Protocol: Synthesis of Denotivir
Step 1: Synthesis of 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid
A common method for constructing the isothiazole core involves the reaction of a β-ketoester with a source of sulfur and nitrogen.[5]
-
Reaction Setup: A suitable β-ketoester is reacted with a source of sulfur (e.g., elemental sulfur) and a nitrogen source (e.g., an amine) in an appropriate solvent.
-
Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the isothiazole ring.[5]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically through base-catalyzed hydrolysis using a reagent like sodium hydroxide, followed by acidification to yield the carboxylic acid precursor.[5]
-
Purification: The crude 3-methyl-5-benzoylamino-isothiazole-4-carboxylic acid is purified by recrystallization from a suitable solvent system.[5]
Step 2: Amidation to Yield Denotivir
The final step is the amidation of the carboxylic acid precursor with 4-chloroaniline.[5]
-
Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane at room temperature.[5] Excess chlorinating agent and solvent are subsequently removed under reduced pressure.
-
Amidation Reaction: The resulting acid chloride is then reacted with 4-chloroaniline in an inert solvent. An acid scavenger, such as a tertiary amine (e.g., triethylamine), is often added to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]
-
Workup and Purification: Upon completion, the reaction mixture is subjected to a standard workup, which may include washing with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude denotivir is purified by recrystallization, for instance, from an ethanol/water mixture, to obtain the final product.[5]
Biological Activities and Mechanism of Action
Denotivir exhibits a broad spectrum of biological activities, including antiviral, immunomodulatory, anti-inflammatory, and anti-leukemic effects.[2]
Antiviral Activity
Denotivir is primarily recognized for its antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). Clinical studies have demonstrated its efficacy in the topical treatment of herpetic infections.[6] While specific IC50 values are not extensively reported in publicly available literature, studies have shown that at concentrations of 10⁻⁵ M and 10⁻⁶ M, denotivir inhibits the reproduction of influenza, vaccinia, and herpes viruses in tissue cultures.[7] At higher concentrations (10⁻⁴ M and 10⁻³ M), it has been shown to directly inactivate Sindbis virus and Herpes simplex virus.[7]
The proposed antiviral mechanism of action for denotivir is analogous to that of other nucleoside/nucleotide analogues that target viral DNA synthesis.[8][9]
Immunomodulatory and Anti-inflammatory Effects
A significant aspect of denotivir's biological profile is its potent immunomodulatory and anti-inflammatory activity.[2][10] It has been shown to exert strong immunosuppressive actions on both humoral and cellular immunity, with an inhibitory action comparable to that of Cyclosporin A (CsA), although it is believed to act via a different mechanism.[2][10]
The primary anti-inflammatory effect of denotivir is attributed to its ability to inhibit the production of key pro-inflammatory cytokines.[2] In vitro studies using human peripheral blood cultures have demonstrated that denotivir significantly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[10]
| Cytokine | Average Inhibition (%) |
| TNF-α | 37 |
| IL-1 | 26 |
| IL-6 | 35 |
| Table 1: Inhibitory effect of denotivir on pro-inflammatory cytokine production in vitro. [Data from: Pol J Pharmacol. 2001 Jul-Aug;53(4):377-83.][10] |
This inhibition of key inflammatory mediators suggests that denotivir's therapeutic efficacy in viral infections may be a dual mechanism, involving both direct antiviral action and mitigation of the host's inflammatory response.[2]
Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
While the precise molecular targets of denotivir have not been fully elucidated, its inhibitory effect on the production of TNF-α, IL-1, and IL-6 strongly suggests a potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central regulators of inflammation and are often activated by viral infections.[1]
-
NF-κB Pathway: NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6.[1] It is hypothesized that denotivir may interfere with the activation of key signaling molecules within the NF-κB cascade, leading to a downstream reduction in the transcription and secretion of these cytokines.[2]
-
MAPK Pathway: The MAPK pathway is involved in a wide array of cellular processes, including inflammation and stress responses. Viruses are known to manipulate this pathway to facilitate their replication.[1] It is plausible that denotivir's antiviral and anti-inflammatory effects could involve the modulation of virally-induced MAPK signaling.[1]
Caption: Putative mechanism of denotivir's anti-inflammatory action.
Anti-leukemic Activity
Clinical Use and Efficacy
Denotivir (Vratizolin) has been used in Poland primarily as a topical treatment for herpes simplex virus infections.[6] Clinical studies have demonstrated its effectiveness in treating herpetic infections of the mouth and ear.[6]
In a 1993 study involving 193 patients with recurrent Herpes simplex, Herpes zoster oticus, and Stomatitis herpetica, Vratizolin, applied as a 3% cream or ointment, was found to be superior to standard treatments of the time (including zinc ointment and Aphtin).[6] The efficacy was assessed by the disappearance of both objective symptoms (edema, erythema, crusting) and subjective symptoms (pain, burning, and itching).[6]
Experimental Protocols
The following are representative protocols for assays used to evaluate the biological activities of denotivir.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay measures the ability of a compound to protect cells from virus-induced damage.
-
Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells for HSV) into a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of denotivir in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted denotivir. Subsequently, infect the cells with a known titer of the virus. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 2-3 days).
-
CPE Evaluation: Observe the wells under a microscope and score the level of CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of denotivir that reduces the CPE by 50%.
Protocol 2: LPS-Induced Cytokine Production in Human PBMCs
This protocol assesses the effect of denotivir on the production of pro-inflammatory cytokines.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them into a 24-well plate.
-
Treatment: Add various concentrations of denotivir to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and LPS-only control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatants.[4]
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1, and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]
-
Data Analysis: Determine the dose-dependent inhibitory effect of denotivir on the production of each cytokine.
Caption: Experimental workflow for assessing cytokine inhibition.
Conclusion and Future Directions
Denotivir (Vratizolin) is a multifaceted compound with a rich history rooted in Polish pharmaceutical science. Its established antiviral and potent immunomodulatory activities make it a compelling subject for further research. While its clinical use has been primarily focused on topical antiviral applications, its demonstrated anti-inflammatory and anti-leukemic properties suggest a broader therapeutic potential that warrants deeper investigation.
Future research should aim to definitively elucidate the molecular mechanisms underlying its diverse biological effects, particularly confirming its interaction with the NF-κB and MAPK signaling pathways. More comprehensive clinical trials could explore its efficacy in a wider range of viral and inflammatory conditions. The development of new formulations to improve its bioavailability could also open up new avenues for its systemic application.
References
-
Menedżer Zdrowia. Wybitny farmaceuta - twórca denotiviru - otrzymał tytuł doktora honoris causa WUM. Published June 6, 2022. [Link]
- Machoń Z. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Arch Immunol Ther Exp (Warsz). 1983;31(5):579-82.
- Regiec A, Machoń Z, Miedzybrodzki R, Szymaniec S. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Arch Pharm (Weinheim). 2006 Jul;339(7):401-13.
- Machoń Z, Gieldanowski J, Zimecki M, Kowalczyk-Bronisz S, Siwińska-Gołebiowska H, Miedzybrodzki R. Immunotropic activity of vratizolin (ITCL, Denotivir). Pol J Pharmacol. 2001 Jul-Aug;53(4):377-83.
-
Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu. Zmarł prof. dr hab. dr h.c. Zdzisław Machoń. Published February 13, 2023. [Link]
-
MDPI. Development of Broad-Spectrum Antiviral Agents—Inspiration from Immunomodulatory Natural Products. [Link]
-
S. Karger AG. New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. [Link]
- Galan V, et al. A review: Mechanism of action of antiviral drugs. J. Pharm. Sci. & Res. 2021;13(3):160-166.
- De Clercq E, Li G. Approved Antiviral Drugs over the Past 50 Years. Clin Microbiol Rev. 2016;29(3):695-747.
-
DailyMed. Denavir. [Link]
- Gryczyńska D, Pająk J, Laciak J. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy. Arch Immunol Ther Exp (Warsz). 1993;41(2):137-40.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kidsapo.com [kidsapo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isothiazole Derivatives as Potent Antiviral Agents Against Herpes Simplex Virus: A Technical Guide
Abstract
Herpes Simplex Virus (HSV) infections remain a significant global health concern, with the continuous emergence of drug-resistant strains necessitating the development of novel antiviral therapeutics. Isothiazole derivatives have emerged as a promising class of non-nucleoside inhibitors of HSV replication. This technical guide provides a comprehensive overview of the antiviral properties of isothiazole derivatives against HSV, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry, offering both foundational knowledge and practical insights to guide further research and development of this important class of antiviral compounds.
Introduction: The Unmet Need in Anti-Herpesvirus Therapy
Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) are ubiquitous human pathogens, causing a spectrum of diseases from benign mucocutaneous lesions to life-threatening encephalitis. Current therapeutic strategies predominantly rely on nucleoside analogues, such as acyclovir and its prodrugs, which target the viral DNA polymerase.[1] While effective, the widespread and long-term use of these agents has led to the selection of resistant viral strains, particularly in immunocompromised patient populations. This clinical challenge underscores the urgent need for new antiviral agents with novel mechanisms of action.[1]
Isothiazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms, have demonstrated a broad range of biological activities.[2][3] Notably, certain isothiazole derivatives have been identified as potent inhibitors of HSV replication, offering a promising alternative to conventional nucleoside-based therapies.[4] This guide will delve into the technical specifics of these compounds, from their molecular targets to the practicalities of their laboratory evaluation.
Mechanism of Action: Targeting the HSV Helicase-Primase Complex
A significant breakthrough in the development of non-nucleoside anti-HSV agents has been the identification of the viral helicase-primase complex as a key drug target. This heterotrimeric enzyme, composed of the UL5, UL8, and UL52 proteins, is essential for unwinding the viral DNA during replication.[5][6] Several isothiazole and structurally related thiazole derivatives have been shown to specifically inhibit the function of this complex.[5][7]
The primary target within the helicase-primase complex for many of these compounds is the UL5 subunit, which possesses ATPase and DNA helicase activities.[6] Inhibition of the UL5 helicase prevents the unwinding of the viral DNA duplex, thereby halting the replication process. This mechanism is distinct from that of nucleoside analogues, which act on the viral DNA polymerase. This difference in the molecular target is of significant clinical relevance, as isothiazole derivatives are often active against acyclovir-resistant HSV strains.[6]
For instance, the 2-amino thiazole compound, T157602, was identified as a specific and reversible inhibitor of the HSV UL5/8/52 helicase-primase complex.[5] Studies with T157602-resistant mutants have confirmed that the UL5 protein is the molecular target, with single amino acid changes in UL5 conferring resistance.[5] Another notable compound, BAY 57-1293, a thiazole derivative, also inhibits the HSV helicase-primase and has demonstrated potent anti-herpes activity in vitro and in animal models.[7]
It is important to note that while the helicase-primase complex is a primary target, some isothiazole derivatives, such as Vratizolin (denotivir), also exhibit immunomodulatory and anti-inflammatory properties, which may contribute to their overall therapeutic effect in the topical treatment of HSV infections.[8][9]
Figure 1: Simplified schematic of the HSV replication cycle and the points of intervention for isothiazole derivatives and acyclovir.
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationships of isothiazole derivatives has been crucial in identifying compounds with enhanced antiviral potency and favorable safety profiles. While a comprehensive quantitative SAR study is beyond the scope of this guide, several key structural features have been associated with anti-HSV activity.
Generally, modifications at the 3, 4, and 5 positions of the isothiazole ring have been explored. The nature and position of substituents can significantly impact the compound's interaction with the viral target, as well as its pharmacokinetic properties. For instance, in the case of aminothiazole inhibitors of the helicase-primase, specific substitutions on the phenyl ring and the thiazole core have been shown to be critical for potent antiviral activity.[6]
The following table summarizes the anti-HSV activity of selected isothiazole and related thiazole derivatives, highlighting the importance of specific structural motifs.
| Compound Name/Code | Core Structure | Key Substituents | Target | EC₅₀/IC₅₀ (µM) | Reference |
| Vratizolin (Denotivir) | Isothiazole | 5-(benzoylamino)-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide | Not fully elucidated | N/A | [8] |
| T157602 | 2-Amino Thiazole | Specific aminothiazole structure | Helicase-Primase (UL5) | IC₅₀ = 5 (helicase activity); IC₉₀ = 3 (viral growth) | [5] |
| BILS 22 BS | Aminothiazolylphenyl | Analog of BILS 45 BS | Helicase-Primase (UL5) | N/A (used for resistance studies) | [6] |
| BAY 57-1293 | Thiazole | N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | Helicase-Primase | N/A | [7] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values are assay-dependent. N/A indicates that specific quantitative data was not provided in the cited source.
Experimental Protocols for Antiviral Evaluation
The preclinical evaluation of novel antiviral compounds requires a standardized set of assays to determine their efficacy and cytotoxicity. The following protocols are fundamental to the assessment of isothiazole derivatives for their anti-HSV activity.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the antiviral activity of a compound, it is essential to determine its cytotoxicity to the host cells used for viral propagation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density that ensures logarithmic growth during the assay period. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the isothiazole derivative in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (with vehicle, e.g., DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
A viral plaque is a localized area of cell death and lysis resulting from the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number and/or size of the plaques.
-
Cell Seeding: Seed Vero cells in 6- or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV (e.g., 50-100 plaque-forming units per well) and incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or carboxymethylcellulose) containing serial dilutions of the isothiazole derivative. The semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Remove the overlay and fix the cells with a fixative solution (e.g., methanol or formaldehyde). Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Figure 2: A flowchart outlining the key steps in the experimental evaluation of isothiazole derivatives for anti-HSV activity.
Conclusion and Future Directions
Isothiazole derivatives represent a compelling class of antiviral compounds with a mechanism of action that is distinct from the current standard of care for HSV infections. Their ability to target the viral helicase-primase complex makes them particularly attractive for addressing the growing problem of acyclovir resistance. The information and protocols presented in this technical guide provide a solid foundation for researchers to explore this promising area of antiviral drug discovery.
Future research should focus on:
-
Expanding SAR studies: The synthesis and evaluation of a wider range of isothiazole analogues will be crucial for optimizing antiviral potency and pharmacokinetic properties.
-
Detailed mechanistic studies: Further elucidation of the precise binding interactions between isothiazole derivatives and the helicase-primase complex will facilitate rational drug design.
-
In vivo efficacy studies: Promising lead compounds should be advanced into relevant animal models of HSV infection to assess their therapeutic potential in a physiological context.
By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of isothiazole-based therapeutics, with the ultimate goal of providing new and effective treatments for patients suffering from herpes simplex virus infections.
References
-
Crute, J. J., et al. (2002). Inhibition of herpes simplex virus replication by a 2-amino thiazole via interactions with the helicase component of the UL5-UL8-UL52 complex. Journal of Biological Chemistry, 277(39), 36079-36085. [Link]
-
Biswal, N., et al. (2001). Isolation and characterization of herpes simplex virus type 1 resistant to aminothiazolylphenyl-based inhibitors of the viral helicase-primase. Antiviral Research, 51(3), 187-198. [Link]
-
Kleymann, G., et al. (2002). New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease. Nature Medicine, 8(4), 392-398. [Link]
-
Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 18(5), 277-283. [Link]
-
CHIMIA. (1999). Helicase-Primase Inhibitors as Novel Anti-HSV Agents. CHIMIA International Journal for Chemistry, 53(6), 297-299. [Link]
-
Prandota, J., et al. (1979). New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. Archivum Immunologiae et Therapiae Experimentalis, 27(3), 385-395. [Link]
-
Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]
-
Whitley, R. J., & Roizman, B. (2001). Herpes Simplex Virus Infections. The Lancet, 357(9267), 1513-1518. [Link]
-
Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. Sci-Hub. [Link]
-
Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. National Genomics Data Center. [Link]
-
Bag, P., et al. (2023). Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action. 3 Biotech, 13(7), 246. [Link]
-
Prandota, J., & Gola, A. (2001). Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy. Current Medical Research and Opinion, 17(2), 108-114. [Link]
-
Di Sotto, A., et al. (2024). Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle. Molecules, 29(1), 123. [Link]
-
Di Sotto, A., et al. (2024). Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle. Odesa National University. [Link]
-
Al-Ostath, A., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(15), 5786. [Link]
-
de Paula, A. R., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules, 27(19), 6526. [Link]
-
Farghaly, T. A., et al. (2021). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 31(11), 1017-1033. [Link]
-
El-Sayed, W. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 521. [Link]
-
Gumber, S., et al. (2024). Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. Molecules, 29(1), 241. [Link]
-
Kallappa, M. H., et al. (2007). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences, 69(1), 140-142. [Link]
-
Tadesse, A., et al. (2023). Design, synthesis and biological evaluation of novel aminothiazoles as antiviral compounds acting against human rhinovirus. ResearchGate. [Link]
-
de Oliveira, A. C., et al. (2019). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 24(23), 4356. [Link]
Sources
- 1. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of herpes simplex virus replication by a 2-amino thiazole via interactions with the helicase component of the UL5-UL8-UL52 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of herpes simplex virus type 1 resistant to aminothiazolylphenyl-based inhibitors of the viral helicase-primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vratizolin in treatment of mouth and ear herpetic infections: comparison with conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for the synthesis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
An Application Note for the Synthesis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
Introduction: The Significance of Isothiazole Carboxylic Acid Derivatives
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and antibacterial properties.[1][2] Notably, the amide derivative of this compound, known as Denotivir (or Vratizolin), is an established antiviral drug.[3][4] The synthesis of the parent carboxylic acid is a critical step in the development of new analogues and prodrugs that may offer improved efficacy, bioavailability, or novel therapeutic applications.
This application note provides a comprehensive, two-step . The procedure is designed for chemistry researchers in academic and industrial settings, providing not only a step-by-step guide but also the scientific rationale behind key procedural choices. The synthesis begins with the formation of the core intermediate, ethyl 5-amino-3-methylisothiazole-4-carboxylate, followed by N-benzoylation and subsequent saponification to yield the final product.
Overall Reaction Scheme
The synthesis is accomplished via a two-step pathway involving the initial acylation of an amino-isothiazole ester, followed by hydrolysis to the target carboxylic acid.
Caption: Overall synthetic pathway.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | ≥97% Purity | Commercially available | Precursor, synthesis referenced in various isothiazole literature.[1] |
| Benzoyl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich, et al. | Handle in a fume hood; corrosive and lachrymatory. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich, et al. | Store over molecular sieves. Acts as base and catalyst. |
| Toluene | Anhydrous, 99.8% | Fisher Scientific, et al. | Reaction solvent. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR, et al. | Used for hydrolysis. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker, et al. | Used for acidification. |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs, et al. | Solvent for hydrolysis and recrystallization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, et al. | Used for extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific, et al. | Used for chromatography and recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich, et al. | Drying agent. |
Experimental Protocol
This protocol is divided into two primary stages: the N-benzoylation of the starting amine and the subsequent hydrolysis of the resulting ester to the final carboxylic acid.
Part 1: Synthesis of Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate
This step involves the acylation of the 5-amino group using benzoyl chloride under basic conditions. The Schotten-Baumann reaction conditions are adapted here, using pyridine as an acid scavenger and a mild catalyst.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 5-amino-3-methylisothiazole-4-carboxylate (10.0 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask, followed by anhydrous pyridine (6.0 mL, 75.0 mmol, 1.5 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent side product formation.
-
Reagent Addition: Dissolve benzoyl chloride (7.7 g, 55.0 mmol, 1.1 eq) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred isothiazole solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of 1 M HCl (aq) to neutralize excess pyridine and dissolve the pyridinium salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify by recrystallization from an ethanol/water mixture to yield ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate as a white crystalline solid.
Part 2: Synthesis of this compound
This final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ester from Part 1 (e.g., 12.2 g, 40.0 mmol) in 80 mL of ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (2.4 g, 60.0 mmol, 1.5 eq) in 20 mL of deionized water and add it to the ethanolic solution of the ester.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with 50 mL of water and cool the solution in an ice bath. Slowly acidify the mixture by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 2. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove residual salts. Dry the product in a vacuum oven at 60 °C overnight.
-
Characterization: The final product, this compound, should be characterized by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Workflow Visualization
The following diagram illustrates the sequential steps of the entire laboratory workflow, from reaction setup to final product characterization.
Caption: Experimental workflow from starting materials to final product analysis.
Data Summary and Expected Results
The following table provides expected quantitative data for the protocol. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Step 1 (Benzoylation) | Step 2 (Hydrolysis) |
| Starting Material | Ethyl 5-amino-3-methylisothiazole-4-carboxylate (50.0 mmol) | Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate (e.g., 40.0 mmol) |
| Key Reagent | Benzoyl Chloride (1.1 eq) | Sodium Hydroxide (1.5 eq) |
| Base/Catalyst | Pyridine (1.5 eq) | - |
| Solvent | Anhydrous Toluene | Ethanol / Water |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~80-85 °C) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Expected Product | Ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate | This compound |
| Typical Yield | 80-90% | 90-98% |
| Appearance | White crystalline solid | White to off-white powder |
Conclusion and Validation
This protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for drug discovery and development. The two-step procedure is based on well-established chemical transformations: N-acylation and ester hydrolysis. The trustworthiness of this protocol is ensured by the inclusion of standard purification techniques (recrystallization, filtration) and the final, critical step of analytical characterization. Successful synthesis should be validated by comparing the spectral data (¹H NMR, ¹³C NMR, MS) and melting point of the final product with literature values or expected chemical shifts and fragmentation patterns. This self-validating system ensures that researchers can have high confidence in the identity and purity of the target compound, enabling its effective use in subsequent research endeavors.
References
-
Górski, B., Stankiewicz-Szymczak, W., & Antosik, J. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(2), 119-123. [Link]
-
Machoń, Z. (1983). p-Chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Archivum immunologiae et therapiae experimentalis, 31(5), 579-582. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]
-
Machoń, Z., & Gąsiorowski, K. (1989). New derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid and their immunological activity. Acta poloniae pharmaceutica, 46(5), 469-474. [Link]
-
Eremina, J. A., Smirnova, K. S., Lider, E. V., Klyushova, L. S., & Potkin, V. I. (2022). Nickel(II) and cobalt(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid and 1,10-phenanthroline: synthesis, crystal structures and cytotoxicity. Transition Metal Chemistry, 47(1), 55-63. (Note: While not directly about the target molecule, this is an example of the broad research into isothiazole derivatives, accessible via ResearchGate). [Link]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis of the 5-amino-3-methylisothiazole core).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
Introduction
5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid is a molecule of interest in pharmaceutical research and development, possessing a unique structure that combines an isothiazole core, a carboxylic acid functional group, and a benzoylamino side chain.[1][2][3][4] Accurate and precise quantification of this analyte is critical for a variety of applications, including pharmacokinetic studies, formulation development, stability testing, and quality control of drug substances and products.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a more sensitive and specific High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level impurity quantification.
The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[5][6][7] The causality behind experimental choices is explained to provide researchers with a deep understanding of the method's principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 25391-97-3 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₃S | [1] |
| Molecular Weight | 262.28 g/mol | [1] |
| Structure | See Figure 1 |
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk drug substances and formulated products where concentration levels are relatively high. The method's principle is based on the separation of the analyte from potential impurities and degradation products on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer. The presence of a conjugated aromatic system in the molecule allows for sensitive UV detection.[8][9][10][11]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of an aqueous buffer and an organic solvent. The UV detector measures the absorbance of the analyte as it elutes from the column, and the response is proportional to its concentration.
Experimental Protocol
1.2.1. Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Formic acid, analytical grade.
-
Purified water (e.g., Milli-Q or equivalent).
-
Reference standard of this compound.
1.2.2. Chromatographic Conditions
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic acid in water | Provides a consistent pH to ensure reproducible retention of the acidic analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good peak shape. |
| Gradient Elution | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B | A gradient is used to ensure elution of the analyte with good peak shape and to remove any more hydrophobic impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) | A common wavelength for aromatic compounds. A PDA detector can be used to determine the wavelength of maximum absorbance for optimal sensitivity. |
1.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions, e.g., 30% acetonitrile in 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., bulk powder or formulation) and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a final concentration within the calibration range.
1.2.4. System Suitability Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
Method Validation
The method should be validated according to ICH Q2(R2) guidelines.[5][6][7][12]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[13][14][15][16][17] The analyte should be exposed to the following conditions, and the resulting solutions analyzed by the developed method.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks.
Method 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or for trace-level analysis.
Principle of the Method
The analyte is first separated from matrix components using reversed-phase HPLC. The eluent is then introduced into a mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[18][19]
Experimental Protocol
2.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
HPLC system as described in Method 1.
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
-
All reagents should be of LC-MS grade.
2.2.2. Mass Spectrometry Conditions
| Parameter | Condition | Justification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar and ionizable compounds. Both modes should be tested to determine which provides a better signal. Given the carboxylic acid, negative mode is a strong candidate. | | Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte | The protonated or deprotonated molecular ion of the analyte. | | Product Ions (Q3) | Two or three stable and abundant fragment ions | Determined by infusing a standard solution of the analyte and performing a product ion scan. | | Collision Energy | Optimized for each transition | The voltage applied to induce fragmentation, optimized for maximum product ion intensity. | | Dwell Time | 100 ms | The time spent monitoring each MRM transition. |
2.2.3. Chromatographic Conditions The HPLC conditions from Method 1 can be used as a starting point, but may need to be optimized for faster run times and compatibility with the MS detector (e.g., using volatile buffers like ammonium formate instead of formic acid if needed).
2.2.4. Sample Preparation (for Plasma)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation
Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA or EMA). Key parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components. |
| Linearity | r² ≥ 0.99 over the desired concentration range. |
| Accuracy & Precision | Within ±15% (±20% at the LLOQ) for quality control samples at low, medium, and high concentrations. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. |
| Stability | Analyte stability in the matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Visualization of Workflows
Chemical Structure
Caption: Chemical Structure of the Analyte.
Analytical Workflow
Caption: General Analytical Workflow.
Conclusion
The two analytical methods presented provide robust and reliable options for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data in a drug development setting.
References
-
Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Tegeli, S. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Lenhart, A. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. [Link]
-
Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Lenhart, A. E., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
PubMed. (n.d.). Photodiode Array Ultraviolet Spectrophotometric Profiling of Carboxylic Acids in Physiological Fluids. [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. [Link]
-
PubMed. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
PubMed. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
-
PubMed. (n.d.). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. [Link]
-
ResearchGate. (2025, August 10). (PDF) LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]
-
YouTube. (2023, January 28). LC-MS/MS Fundamentals. [Link]
-
PubMed. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. [Link]
-
Agilent. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
ResearchGate. (2024, October 8). (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
-
PubMed. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
-
ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]
-
ResearchGate. (2025, August 6). Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites | Request PDF. [Link]
-
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. veeprho.com [veeprho.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 17. apicule.com [apicule.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiviral Evaluation of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
Introduction: The Isothiazole Scaffold as a Privileged Motif in Antiviral Research
The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for the discovery of new antiviral agents.[1] Within the vast landscape of heterocyclic chemistry, the isothiazole nucleus has been identified as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets. Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, immunological, and notably, antiviral properties.[2][3]
This document focuses on 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid , a compound belonging to this promising class. Historical research has highlighted related isothiazole structures, such as Wratizolin (the p-chlorophenylamide derivative of this core acid), as possessing distinct antiviral capabilities.[3][4] Furthermore, broader studies on various isothiazole derivatives have confirmed activity against a wide range of both RNA and DNA viruses, including picornaviruses (e.g., poliovirus, rhinovirus, Coxsackie B1), HIV, and measles virus.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of this compound. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. We will detail the foundational assays required to determine a compound's preliminary antiviral profile: its cytotoxicity (CC50) and its effective antiviral concentration (EC50), which together yield the critical therapeutic metric—the Selectivity Index (SI).
Principle of In Vitro Antiviral Screening
The primary goal of in vitro antiviral screening is to determine if a compound can inhibit viral replication in a controlled cell culture environment without causing undue harm to the host cells.[9] This is a balancing act, quantified by two key parameters:
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces the viability of uninfected host cells by 50%. A higher CC50 value is desirable, indicating lower toxicity.
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits the viral effect (e.g., cytopathic effect, plaque formation, or viral protein production) by 50%. A lower EC50 value is desirable, indicating greater potency.
From these two values, the Selectivity Index (SI) is calculated as SI = CC50 / EC50 . The SI is a crucial measure of a compound's therapeutic window. A high SI value (often cited as >10 for initial screening) suggests that the compound's antiviral activity occurs at concentrations well below those that are toxic to the host cell, marking it as a promising candidate for further development.[10][11]
Caption: Relationship between cytotoxicity, potency, and the Selectivity Index.
PART 1: Pre-Experimental Preparation
Scientific rigor begins before the first plate is seeded. Careful preparation of the compound, cells, and virus is paramount for reproducible results.
Compound Handling and Solubilization
This compound is an organic molecule that will likely require an organic solvent for initial solubilization.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions of novel compounds.[10]
-
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in 100% cell culture-grade DMSO to create a high-concentration primary stock (e.g., 20-100 mM). Ensure complete dissolution; sonication may be used if necessary.[10][11]
-
Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Causality Note: A high-concentration DMSO stock allows for minimal final DMSO concentration in the assay wells when diluted in culture medium. The final DMSO concentration should ideally be ≤0.5% to avoid solvent-induced cytotoxicity, and a consistent concentration must be maintained across all wells, including controls.
Cell Line and Virus Selection
The choice of cell line and virus is fundamentally linked. The cell line must be susceptible to infection by the virus of interest and ideally exhibit a clear cytopathic effect (CPE) or be suitable for other viral quantification methods.[9]
| Virus Family | Example Virus | Recommended Cell Line | Rationale |
| Picornaviridae | Human Rhinovirus (HRV) | HeLa, HEp-2 | Historically used for HRV propagation and show clear CPE.[7] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero (African green monkey kidney) | Highly susceptible, form clear plaques, and are a standard for HSV assays.[7] |
| Orthomyxoviridae | Influenza A Virus | MDCK (Madin-Darby canine kidney) | Gold standard for influenza virus isolation and propagation.[9] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Highly permissive to SARS-CoV-2 and exhibit robust CPE.[9] |
-
Cell Culture Maintenance: Cells should be maintained in their recommended growth medium (e.g., DMEM or MEM supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics) at 37°C in a humidified 5% CO2 incubator.[10][11] Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.
Virus Propagation and Tittering
A well-characterized, high-titer virus stock is essential.
-
Propagation: Infect a near-confluent monolayer of the appropriate host cells with a low multiplicity of infection (MOI) of the virus.
-
Harvest: Once significant CPE (75-90%) is observed, harvest the virus by subjecting the culture flask to three freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at low speed (e.g., 2000 x g for 10 min) to pellet cellular debris.
-
Storage: Collect the supernatant containing the virus, aliquot, and store at -80°C.
-
Tittering: The infectious titer of the virus stock must be determined. This is commonly done via a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID50) Assay .[12][13][14] Knowing the precise titer is critical for using a consistent MOI in the antiviral assay.
PART 2: Experimental Protocols
The following protocols outline a two-stage approach: first, determining the compound's toxicity, and second, evaluating its antiviral efficacy.
Caption: Overall experimental workflow for in vitro antiviral screening.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the toxicity of this compound on the host cells. The MTT assay, which measures mitochondrial metabolic activity, is a common colorimetric method for this purpose. An alternative is the LDH assay, which measures the release of lactate dehydrogenase from damaged cell membranes.[15][16][17][18]
Materials:
-
Host cells (e.g., Vero, HeLa)
-
96-well flat-bottom plates
-
Growth Medium (e.g., DMEM + 10% FBS)
-
Assay Medium (e.g., DMEM + 2% FBS)
-
Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a 80-90% confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well in 100 µL). Incubate at 37°C, 5% CO2.[9]
-
Compound Dilution: The next day, prepare serial dilutions of the compound in assay medium. A common scheme is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 or 200 µM).[9]
-
Treatment: Carefully remove the growth medium from the cells. Add 100 µL of the corresponding compound dilution to each well.
-
Self-Validation: Include the following controls on every plate:
-
Cell Control (100% Viability): Wells with cells treated only with assay medium containing the same final DMSO concentration as the test wells.
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C, 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control: % Viability = [(Abs_test - Abs_blank) / (Abs_cell_control - Abs_blank)] x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the CC50 value.
-
Protocol 2: Antiviral Activity Assay (CPE Reduction)
This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).[10][11]
Materials:
-
All materials from the Cytotoxicity Assay
-
High-titer virus stock
Step-by-Step Methodology:
-
Cell Seeding: Prepare cell plates exactly as described in the cytotoxicity assay (Protocol 1, Step 1).
-
Infection and Treatment: The next day, remove the growth medium. Add 50 µL of assay medium containing the virus at a predetermined MOI (e.g., 0.01-0.1). Then, immediately add 50 µL of the serially diluted compound (prepared at 2x the final concentration in assay medium). The final volume in each well will be 100 µL.
-
Self-Validation: The following controls are essential:
-
Cell Control (No Virus, No Compound): Cells treated with assay medium only. Should show 100% viability.
-
Virus Control (Virus, No Compound): Cells infected with the virus but treated only with assay medium containing the vehicle (DMSO). Should show extensive CPE (0% protection).
-
Positive Control: Cells infected with the virus and treated with a known antiviral drug (e.g., Remdesivir for SARS-CoV-2) as a reference.[9]
-
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 until the virus control wells show 80-90% CPE (typically 48-72 hours).[9][10]
-
Readout: Assess cell viability using the same method as the cytotoxicity assay (e.g., MTT staining, Steps 5-7 in Protocol 1).
-
Data Analysis:
-
Calculate the percentage of protection for each concentration: % Protection = [(Abs_test - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] x 100
-
Plot the % Protection against the log of the compound concentration and use non-linear regression to calculate the EC50 value.
-
PART 3: Data Interpretation and Advanced Studies
Quantitative Data Summary
The final results should be summarized in a clear format.
| Parameter | Definition | Example Value | Interpretation |
| CC50 | 50% Cytotoxic Concentration | 150 µM | Concentration at which the compound kills 50% of host cells. |
| EC50 | 50% Effective Concentration | 5 µM | Concentration at which the compound inhibits viral CPE by 50%. |
| SI | Selectivity Index (CC50/EC50) | 30 | A measure of the compound's therapeutic window. SI > 10 is considered a good starting point. |
Potential Mechanism of Action (MoA)
While the primary screening assays do not elucidate the mechanism, some isothiazole derivatives have been shown to inhibit viral attachment by binding to the viral capsid.[19] Should this compound show promising activity, advanced assays can be employed:
-
Time-of-Addition Assay: The compound is added at different stages relative to infection (pre-infection, during infection, post-infection) to determine if it acts on entry, replication, or late-stage processes.
-
Plaque Reduction Neutralization Test (PRNT): A more quantitative method than CPE reduction, this assay measures the reduction in the number of viral plaques formed in the presence of the compound.[20]
-
Virucidal Assay: This test determines if the compound directly inactivates virus particles outside of a cell.[20][21] It is performed by incubating the virus directly with the compound before titrating the remaining infectious virus on host cells.
Conclusion
The protocols described provide a robust framework for the initial in vitro characterization of this compound as a potential antiviral agent. By systematically determining its cytotoxicity (CC50) and efficacy (EC50), researchers can calculate a Selectivity Index to reliably gauge its therapeutic potential. The established history of the isothiazole scaffold in antiviral research provides a strong rationale for investigating this specific compound.[5][8][19] Adherence to the detailed methodologies and inclusion of all recommended controls will ensure the generation of high-quality, reproducible data, forming a solid foundation for any subsequent preclinical development.
References
-
Garozzo, A., Cutrì, C. C., Pannecouque, C., Castro, A., Guerrera, F., & De Clercq, E. (2007). Isothiazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy. [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
National Genomics Data Center. (n.d.). Isothiazole derivatives as antiviral agents. CNCB-NGDC. [Link]
-
Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
-
De Clercq, E., & Li, G. (2016). In vitro methods for testing antiviral drugs. PubMed Central. [Link]
-
Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]
-
Lab Manager. (2023). Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis. Lab Manager. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
-
Sci-Hub. (n.d.). Isothiazole Derivatives as Antiviral Agents. Sci-Hub. [Link]
-
Gella, A., et al. (2022). Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification. PubMed Central. [Link]
-
ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. [Link]
-
Outbreak.info. (n.d.). Comparison among plaque assay, tissue culture infectious dose (TCID). Outbreak.info. [Link]
-
Viroscope. (2024). Virology through numbers: Plaque and TCID50 assays. Viroscope. [Link]
-
Machoń, Z. (1983). P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. PubMed. [Link]
-
J-Stage. (n.d.). A Colorimetric LDH Assay for the Titration of Infectivity and the Evalution of Anti-Viral Activity against Ortho. J-Stage. [Link]
-
Mori, S., et al. (1995). A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses. PubMed. [Link]
-
ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. ResearchGate. [Link]
-
Acta Poloniae Pharmaceutica. (2007). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed. [Link]
-
Alarcón, B., et al. (1984). Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E. PubMed. [Link]
-
Garozzo, A., et al. (2000). Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives. PubMed. [Link]
Sources
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiazole derivatives as antiviral agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. protocols.io [protocols.io]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis | Lab Manager [labmanager.com]
- 13. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus Quantification Using TCID50 Assay - Creative Proteomics [creative-proteomics.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion e - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isothiazole Derivatives in Immunosuppressive Studies
Abstract
The isothiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to a wide array of biologically active compounds.[1][2][3][4] While extensively recognized for their antiviral, anti-inflammatory, and antimicrobial properties, the immunomodulatory potential of isothiazole derivatives is an emerging frontier of significant therapeutic interest.[5][6][7][8] This guide provides a comprehensive overview and detailed protocols for researchers investigating the immunosuppressive applications of novel isothiazole compounds. We delve into the mechanistic rationale, present validated in vitro and in vivo experimental workflows, and offer insights into data interpretation. The protocols are designed to be self-validating, enabling researchers to rigorously assess the potential of isothiazole derivatives as next-generation immunosuppressants for autoimmune diseases and transplantation medicine.
Introduction: The Immunomodulatory Landscape of Isothiazole Derivatives
Isothiazole and its fused-ring analogues, like benzisothiazole, are privileged structures in drug discovery.[2] Their derivatives have demonstrated a remarkable diversity of biological activities. A notable example is the antiviral drug Vratizolin (Denotivir), which has also been shown to possess potent immunosuppressive properties.[7][9] Studies revealed that Vratizolin exerts strong inhibitory effects on both humoral and cellular immune responses, comparable to the established immunosuppressant Cyclosporin A.[9] It effectively suppresses the delayed-type hypersensitivity (DTH) response, inhibits phytohemagglutinin (PHA)-induced proliferation of human peripheral blood lymphocytes, and reduces the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[9]
This dual activity—antiviral and immunosuppressive—highlights a compelling therapeutic rationale. Viral infections can often trigger or exacerbate autoimmune conditions. A compound that can simultaneously control the viral trigger and dampen the subsequent autoimmune response would be of immense clinical value. The unique chemical properties of the isothiazole scaffold allow for extensive structural modifications, enabling the fine-tuning of its biological activity.[1] However, it is crucial to note that not all derivatives are immunosuppressive; some, like the thiazole derivative Tiprotimod, have been shown to act as immunopotentiators, enhancing macrophage activity and immune responses.[10] This underscores the critical importance of rigorous screening and mechanistic studies, which the protocols in this guide are designed to facilitate.
Potential Mechanisms of Action: Targeting T-Cell Activation
The immunosuppressive activity of compounds like Vratizolin points towards interference with T-lymphocyte activation pathways, a central hub in the adaptive immune response.[9] Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell proliferation, differentiation, and cytokine production. Key signaling pathways involved include those mediated by calcineurin, mTOR, and NF-κB.[11]
While the precise molecular targets for most immunosuppressive isothiazole derivatives are still under investigation, their observed effects (e.g., inhibition of proliferation and cytokine release) suggest they may act at one or more critical nodes within this cascade. The following diagram illustrates a simplified T-cell activation pathway and highlights potential points of inhibition for investigational isothiazole compounds.
Caption: Potential inhibition of T-cell activation signaling by isothiazole derivatives.
Experimental Workflow for Immunosuppressive Screening
A systematic approach is essential for identifying and characterizing the immunosuppressive potential of novel isothiazole derivatives. The workflow should progress from broad in vitro screening to more complex cellular assays and finally to in vivo validation.
Caption: General workflow for screening isothiazole derivatives for immunosuppressive activity.
Detailed Application Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Causality: Before assessing immunosuppressive activity, it is critical to determine the concentration range at which a compound is non-toxic. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This allows researchers to distinguish true immunosuppression from cell death.[12][13][14]
Materials:
-
Isothiazole derivatives (dissolved in DMSO, stock at 10-20 mM)
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Plating: Seed 1x10⁵ cells per well in 100 µL of complete RPMI medium into a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the isothiazole derivatives in culture medium. Add 100 µL of these dilutions to the wells. Ensure the final DMSO concentration is below 0.5%. Include wells with medium only (negative control) and cells with vehicle (DMSO control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration). Subsequent functional assays should use concentrations well below the CC50.
Protocol 2: T-Cell Proliferation Assay
Causality: This is a cornerstone assay to measure the primary function of T-cells. Inhibition of proliferation upon stimulation is a key indicator of immunosuppressive activity.[15][16] We use Phytohemagglutinin (PHA), a mitogen that non-specifically activates T-cells, to induce a strong proliferative response.
Materials:
-
Freshly isolated human PBMCs
-
Isothiazole derivatives at non-toxic concentrations
-
PHA-L (Phytohemagglutinin-L) at a pre-determined optimal concentration (e.g., 5 µg/mL)
-
Complete RPMI-1640 medium
-
[³H]-Thymidine or a non-radioactive alternative like CFSE or BrdU
-
96-well round-bottom plates
Procedure:
-
Cell Plating: Plate 2x10⁵ PBMCs per well in 100 µL of medium in a 96-well round-bottom plate.
-
Pre-treatment: Add 50 µL of medium containing the isothiazole derivative (or vehicle control) to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add 50 µL of medium containing PHA to achieve the final desired concentration. Include unstimulated controls (no PHA).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Proliferation Measurement ([³H]-Thymidine method):
-
During the last 18-20 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.[16]
-
Harvest the cells onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Analysis: Express results as Counts Per Minute (CPM). Calculate the percentage of inhibition relative to the stimulated vehicle control. Determine the IC50 (50% inhibitory concentration).
| Compound | Concentration (µM) | Mean CPM ± SD | % Inhibition | IC50 (µM) |
| Vehicle Control | - | 45,678 ± 3,120 | 0% | - |
| Cyclosporin A | 0.1 | 3,450 ± 450 | 92.4% | ~0.03 |
| Derivative X | 1 | 22,839 ± 2,500 | 50.0% | 1.0 |
| Derivative Y | 1 | 42,110 ± 3,800 | 7.8% | >10 |
| Unstimulated | - | 512 ± 88 | - | - |
| Table 1: Representative data from a T-cell proliferation assay. |
Protocol 3: Cytokine Production Assay (ELISA)
Causality: Immunosuppressive agents often function by blocking the production of key cytokines like IL-2 (essential for T-cell proliferation) and IFN-γ (a pro-inflammatory cytokine). Measuring cytokine levels in the supernatant of stimulated cultures provides direct evidence of this inhibitory mechanism.[17]
Procedure:
-
Set up the cell culture as described in Protocol 2 (steps 1-4).
-
After 24-48 hours of incubation (optimal time varies by cytokine), centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Quantify the concentration of IL-2, IFN-γ, and/or TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations. Determine the percentage of inhibition for each compound relative to the stimulated vehicle control.
Protocol 4: One-Way Mixed Lymphocyte Reaction (MLR)
Causality: The MLR is a classic in vitro model of the cellular immune response seen in allograft rejection.[16] It assesses the ability of a compound to suppress the proliferation of responder T-cells when they encounter foreign (allogeneic) antigens on stimulator cells. This is highly relevant for screening compounds intended for transplantation medicine.
Procedure:
-
Cell Preparation: Isolate PBMCs from two different, healthy, unrelated donors (Donor A and Donor B).
-
Stimulator Cell Inactivation: Treat the "stimulator" cells (e.g., from Donor B) with Mitomycin C or irradiation to prevent their proliferation while keeping them metabolically active to present antigens.
-
Co-culture: In a 96-well round-bottom plate, co-culture 1x10⁵ "responder" cells (Donor A) with 1x10⁵ inactivated "stimulator" cells (Donor B) in a total volume of 200 µL.
-
Compound Treatment: Add the isothiazole derivatives at various concentrations at the beginning of the co-culture.
-
Incubation: Incubate the plate for 5-6 days.[16]
-
Proliferation Measurement: Measure proliferation using the [³H]-Thymidine incorporation method as described in Protocol 2 (step 5).
-
Analysis: A strong proliferative response should be seen in the untreated co-culture. Calculate the IC50 of your compounds based on the inhibition of this response.
Protocol 5: In Vivo Delayed-Type Hypersensitivity (DTH) Model
Causality: The DTH reaction is an antigen-specific, T-cell mediated inflammatory response. It serves as a robust in vivo model to confirm that a compound's immunosuppressive activity observed in vitro translates to a whole-organism setting.[18][19]
Materials:
-
Mice (e.g., BALB/c strain)
-
Antigen (e.g., Sheep Red Blood Cells - SRBC, or Ovalbumin - OVA)
-
Isothiazole derivative formulated for in vivo administration (e.g., in corn oil for oral gavage or saline/DMSO for intraperitoneal injection)
-
Calipers for measurement
Procedure:
-
Sensitization (Day 0): Sensitize mice by injecting the antigen subcutaneously or intraperitoneally.
-
Treatment: Administer the isothiazole derivative (and vehicle control) to different groups of mice daily, starting from Day 0 until the day of challenge.
-
Challenge (e.g., Day 5-7): Elicit the DTH response by injecting a sub-immunogenic dose of the same antigen into the footpad or ear pinna.
-
Measurement (24-48 hours post-challenge): Measure the thickness of the challenged footpad or ear using calipers. The difference in thickness between the challenged and unchallenged contralateral site represents the DTH response.
-
Analysis: Compare the swelling response in the compound-treated groups to the vehicle-treated group. A significant reduction in swelling indicates in vivo immunosuppressive activity.
References
-
The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. PubMed Central. Available at: [Link]
-
Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. PubMed Central. Available at: [Link]
-
The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. PubMed. Available at: [Link]
-
The utility of animal models in developing immunosuppressive agents. Queen's University Belfast. Available at: [Link]
-
Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin. PMC - NIH. Available at: [Link]
-
Immunosuppression Assays. ICE Bioscience. Available at: [Link]
-
Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. PubMed. Available at: [Link]
-
Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]
-
Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology. Available at: [Link]
-
TME Immunosuppression Assay: Enhancing Immuno-Oncology Development. Vivia Biotech. Available at: [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]
-
New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed. Available at: [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
-
[Biological activity of the isothiazole derivatives]. PubMed. Available at: [Link]
-
Immunomodulation by the New Synthetic Thiazole Derivative Tiprotimod. 3rd Communication: Influence on Host Resistance to Microorganisms, Tumors and on Experimental Immune Disorders. PubMed. Available at: [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells. Haematologica. Available at: [Link]
-
Isothiazole derivatives as antiviral agents. PubMed. Available at: [Link]
-
Immunomodulators Part 1: Immunosuppressants. YouTube. Available at: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with anti. Semantic Scholar. Available at: [Link]
-
New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. ResearchGate. Available at: [Link]
-
The Development of UM-203, A Reversible Covalent STING Antagonist. ACS Publications. Available at: [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. Available at: [Link]
-
IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIVATIVES. CyberLeninka. Available at: [Link]
-
Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunosuppression Assays - Immunosuppression Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Experimental Design for Testing Anti-Inflammatory Activity in Animal Models
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust design and execution of preclinical studies to evaluate the anti-inflammatory potential of novel therapeutic agents. Moving beyond mere procedural lists, this document elucidates the causal rationale behind model selection, protocol design, and endpoint analysis. It offers detailed, field-proven protocols for widely-used acute and chronic inflammation models, emphasizing self-validating systems through the integrated use of appropriate controls. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, fostering the generation of reliable and translatable data in the quest for new anti-inflammatory therapies.
Introduction: The Rationale for In Vivo Inflammation Modeling
Inflammation is a fundamental biological response of vascularized tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective, self-limiting process essential for healing, its dysregulation can lead to chronic inflammatory diseases that are debilitating and widespread, including rheumatoid arthritis, inflammatory bowel disease (IBD), and asthma.[2][3] The development of effective anti-inflammatory drugs relies on preclinical animal models that can accurately recapitulate key aspects of human inflammatory pathology.[2][3][4]
The judicious selection of an appropriate animal model is a critical first step in the screening and development of new anti-inflammatory agents.[2][3][4] These models allow for the investigation of a compound's efficacy, mechanism of action, and potential toxicity in a complex biological system before human trials. This document provides the scientific and procedural foundation for designing and implementing these crucial preclinical studies.
Strategic Model Selection: Matching the Model to the Question
The choice of an animal model is dictated by the specific research question, the therapeutic target, and the expected mechanism of the compound. A primary consideration is the type of inflammation being targeted: acute or chronic.
-
Acute Inflammation Models: These are characterized by a rapid onset, short duration, and classic signs like edema, fluid exudation, and neutrophil infiltration.[1] They are invaluable for screening compounds for general anti-inflammatory and analgesic properties.
-
Chronic Inflammation Models: These models are of longer duration and involve more complex immune processes, including the infiltration of mononuclear cells, tissue destruction, and fibrosis.[1] They are essential for evaluating therapies for diseases like rheumatoid arthritis.
The following table provides a comparative overview of commonly used models:
| Model Name | Inflammation Type | Inducing Agent | Primary Species | Key Readouts/Endpoints | Primary Application |
| Carrageenan-Induced Paw Edema (CIPE) | Acute | Carrageenan | Rat, Mouse | Paw Volume/Thickness, Cytokine Levels, Histology | General acute anti-inflammatory screening[5][6] |
| Zymosan-Induced Peritonitis | Acute | Zymosan | Mouse, Rat | Peritoneal Leukocyte Infiltration, Cytokine/Chemokine Levels | Study of leukocyte migration and inflammatory mediators[7][8] |
| Lipopolysaccharide (LPS)-Induced Endotoxemia | Acute (Systemic) | Lipopolysaccharide (LPS) | Mouse, Rat | Serum Cytokines (TNF-α, IL-6, IL-1β), Survival Rate, Organ Damage | Screening for anti-sepsis and systemic anti-inflammatory agents[9][10] |
| Adjuvant-Induced Arthritis (AIA) | Chronic | Complete Freund's Adjuvant (CFA) | Rat | Arthritis Score, Paw Thickness, Histology, Bone Resorption | Preclinical testing of anti-arthritic agents[11][12] |
| Collagen-Induced Arthritis (CIA) | Chronic | Type II Collagen + Adjuvant | Mouse | Arthritis Score, Paw Swelling, Anti-Collagen Antibodies, Histology | Model for autoimmune arthritis (resembles RA)[13][14] |
Visualization of the General Experimental Workflow
A well-designed in vivo study follows a structured workflow to ensure reproducibility and data integrity. The diagram below outlines the critical stages from initial planning to final data analysis.
Caption: General workflow for in vivo anti-inflammatory studies.
Detailed Protocols for Key Inflammation Models
Acute Model: Carrageenan-Induced Paw Edema (CIPE) in Rats
The CIPE model is a cornerstone for screening acute anti-inflammatory drugs.[5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a reproducible, biphasic inflammatory response.[5][15]
-
Phase 1 (0-1.5h): Characterized by the release of histamine, serotonin, and bradykinin.
-
Phase 2 (>1.5h): Mediated primarily by prostaglandins, with the involvement of cytokines like TNF-α and IL-1β.[15]
This biphasic nature allows for preliminary insights into a compound's mechanism of action. For instance, inhibition of the later phase suggests a mechanism involving cyclooxygenase (COX) inhibition.[5]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used. Acclimate animals for at least one week before the experiment.
-
Grouping (n=6-8/group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na in saline, p.o.)
-
Group II: Test Compound (various doses, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Using a digital plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat up to the tibiotarsal articulation.
-
Dosing: Administer the vehicle, test compound, or positive control via the desired route (e.g., oral gavage) one hour before carrageenan injection.[5]
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v suspension of lambda-carrageenan in sterile 0.9% saline into the sub-plantar surface of the right hind paw.[5][16]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100
-
Acute Systemic Model: LPS-Induced Endotoxemia in Mice
This model mimics the systemic inflammatory response seen in sepsis, triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][17] LPS is recognized by Toll-like receptor 4 (TLR4), activating a signaling cascade that results in the massive release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9] This model is crucial for testing agents intended to treat sepsis or cytokine storm syndromes.
Caption: Simplified LPS-induced TLR4 signaling pathway.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Acclimate for at least one week.
-
Grouping (n=8-10/group):
-
Group I: Vehicle Control (Saline, i.p.) + Saline (i.p.)
-
Group II: Vehicle Control (Saline, i.p.) + LPS (i.p.)
-
Group III: Test Compound (various doses, i.p./p.o.) + LPS (i.p.)
-
Group IV: Positive Control (e.g., Dexamethasone, 10 mg/kg, i.p.) + LPS (i.p.)
-
-
Dosing: Administer the test compound or controls 30-60 minutes prior to the LPS challenge.
-
Inflammation Induction: Inject a sublethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) to study cytokine release, or a lethal dose (e.g., 15-50 mg/kg) for survival studies.[10][18] The exact dose must be optimized for the specific LPS batch and mouse strain.
-
Endpoint Analysis:
-
Cytokine Release: At a peak timepoint (typically 1.5-2 hours post-LPS for TNF-α, and 4-6 hours for IL-6), collect blood via cardiac puncture into EDTA tubes.[10] Centrifuge to obtain plasma and measure cytokine levels using ELISA or multiplex assays.
-
Survival Study: Monitor animals for signs of endotoxemic shock (piloerection, lethargy, huddling) and record survival rates every 12 hours for up to 5 days.[10]
-
Chronic Model: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation used for testing anti-arthritic drugs.[12] A single injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, induces a robust polyarthritis that develops around day 9-12 and persists for several weeks.[11][12] The pathogenesis involves a T-cell-mediated autoimmune response.[11]
Protocol:
-
Animals: Female Lewis rats (150-180g) are highly susceptible and commonly used. Acclimate for one week.
-
Grouping (n=8-10/group):
-
Group I: Naive Control (No treatment)
-
Group II: Vehicle Control (e.g., 0.5% CMC-Na, p.o., daily)
-
Group III: Test Compound (various doses, p.o., daily)
-
Group IV: Positive Control (e.g., Methotrexate, 0.5 mg/kg, i.p., 3x/week)
-
-
Arthritis Induction (Day 0): Anesthetize the rats. Inject 0.1 mL of CFA (containing 10 mg/mL of M. tuberculosis) subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[11][19] The tail base injection allows for arthritis evaluation in all four paws.[11]
-
Dosing Regimen:
-
Prophylactic: Begin dosing on Day 0 and continue until study termination (e.g., Day 21).
-
Therapeutic: Begin dosing after the onset of clinical signs (e.g., Day 9) to model treatment of established disease.
-
-
Clinical Assessment (Every 2-3 days from Day 9):
-
Arthritis Score: Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe inflammation with joint rigidity).[20] The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume of both hind paws with a plethysmometer or the thickness of the ankle joint with a digital caliper.
-
Body Weight: Monitor body weight as an indicator of systemic health.
-
-
Terminal Endpoints (e.g., Day 21):
-
Histopathology: Collect ankle joints, fix in formalin, decalcify, and process for H&E staining to assess inflammation, pannus formation, and bone/cartilage destruction.[12]
-
Biomarkers: Collect serum to measure inflammatory cytokines (e.g., TNF-α, IL-6) and acute-phase proteins (e.g., fibrinogen).[21]
-
Endpoint Analysis: Quantifying the Inflammatory Response
The selection of appropriate endpoints is crucial for a meaningful evaluation of a test compound. A multi-faceted approach combining macroscopic, cellular, and molecular readouts is recommended.
| Endpoint Category | Specific Measurement | Description & Rationale | Applicable Models |
| Macroscopic/Clinical | Paw Volume / Thickness | A direct measure of edema, the cardinal sign of acute inflammation. Measured with a plethysmometer or calipers.[6][22] | CIPE, AIA, CIA |
| Arthritis Clinical Score | A semi-quantitative visual assessment of disease severity based on joint swelling and redness.[19][23] | AIA, CIA | |
| Body Weight | A general indicator of animal health; weight loss is common in severe systemic or chronic inflammation.[24] | All models, especially LPS, AIA, CIA | |
| Cellular | Leukocyte Infiltration | Quantification of inflammatory cells (neutrophils, macrophages) in peritoneal lavage fluid or tissue sections (histology).[7] | Zymosan Peritonitis, AIA, CIA |
| Biochemical/Molecular | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Key mediators of the inflammatory cascade. Measured in serum, plasma, or tissue homogenates by ELISA or multiplex assays.[25][26][27] | All models |
| Prostaglandin E₂ (PGE₂) | A key mediator of pain and swelling, particularly in the later phase of acute inflammation. | CIPE, AIA | |
| Acute-Phase Proteins (CRP, Fibrinogen) | Systemic markers of inflammation produced by the liver in response to cytokines.[21] | LPS, AIA, CIA | |
| Histopathological | Tissue Architecture Analysis | Microscopic examination of H&E stained tissue sections to assess cell infiltration, tissue damage, pannus formation, and bone erosion.[12] | CIPE, AIA, CIA |
Ethical Considerations: The 3Rs Principle
All research involving animals must be conducted with the highest ethical standards and adhere to institutional and national guidelines.[28] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied.[29][30]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Proper statistical planning (e.g., power analysis) is essential.
-
Refinement: Minimize any potential pain, suffering, or distress.[28][30] This includes using appropriate anesthesia, analgesia, establishing humane endpoints, and ensuring proper housing and handling.[28][31]
Investigators must obtain approval from their Institutional Animal Care and Use Committee (IACUC) before commencing any studies.[31]
Conclusion
The in vivo animal models described in this guide are indispensable tools in the discovery and development of novel anti-inflammatory therapeutics. A successful study hinges on a rational experimental design, beginning with the selection of a model that aligns with the clinical indication and the compound's proposed mechanism. The meticulous execution of validated protocols, combined with a comprehensive analysis of relevant endpoints, is paramount for generating high-quality, reproducible data. By integrating scientific rigor with a strong ethical framework, researchers can effectively advance the most promising candidates toward clinical evaluation.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]
-
Schelbergen, K. F., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Retrieved from [Link]
-
AMSBIO (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
Wooley, P. H. (2012). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. Retrieved from [Link]
-
Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Retrieved from [Link]
-
Inotiv (n.d.). Adjuvant Arthritis (AIA) In Rat. Retrieved from [Link]
-
Nijkamp, F. P., & Folkerts, G. (1994). Animal models for testing anti-inflammatory drugs for treatment of bronchial hyperreactivity in asthma. Pulmonary Pharmacology. Retrieved from [Link]
-
Inotiv (n.d.). Zymosan Induced Peritonitis. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Open University. Retrieved from [Link]
-
Fechtner, S., et al. (2019). Rat Adjuvant-Induced Arthritis (AIA). Bio-protocol. Retrieved from [Link]
-
InvivoGen (n.d.). Endotoxemia model. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Retrieved from [Link]
-
ResearchGate (2025). What is induction of rheumatoid arthritis in rats protocol? Retrieved from [Link]
-
Kumar, G. S., et al. (2013). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Sadtler, K., et al. (2020). Review of immunological plasma markers for longitudinal analysis of inflammation and infection in rat models. Journal of Orthopaedic Research. Retrieved from [Link]
-
Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
University of California, Berkeley (n.d.). Acute Peritonitis Procedure. Retrieved from [Link]
-
Miyamoto, T., et al. (2020). C1 inhibitor mitigates peritoneal injury in zymosan-induced peritonitis. American Journal of Physiology-Renal Physiology. Retrieved from [Link]
-
Mogil, J. S., et al. (2005). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols. Retrieved from [Link]
-
Melior Discovery (n.d.). Zymosan-A Induced Mouse Peritonitis Model. Retrieved from [Link]
-
Woting, A., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments. Retrieved from [Link]
-
Chassaing, B., et al. (2014). A Review of Selected IBD Biomarkers: From Animal Models to Bedside. Journal of Signal Transduction. Retrieved from [Link]
-
Urmann, A., et al. (2023). Lipopolysaccharide Infusion as a Porcine Endotoxemic Shock Model. Journal of Visualized Experiments. Retrieved from [Link]
-
Kim, S. J., et al. (2022). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences. Retrieved from [Link]
-
Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics. Retrieved from [Link]
-
ResearchGate (2014). What are the best and easiest biomarkers for inflammation and pyresis in rat models? Retrieved from [Link]
-
Zarkovic, N., & Zarkovic, K. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Antioxidants. Retrieved from [Link]
-
Okamura, Y., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE. Retrieved from [Link]
-
Creative Bioarray (n.d.). Peritonitis Models. Retrieved from [Link]
-
Brás, J. P., et al. (2019). Peripheral Biomarkers of Inflammation in Depression: Evidence from Animal Models and Clinical Studies. ResearchGate. Retrieved from [Link]
-
VetInfo World (2025). Essential Guidelines for Ethical Animal Research in Veterinary Practice. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
University of California, Santa Cruz (n.d.). Ethics of Animal Use in Research. Retrieved from [Link]
-
Van Patter, L.E., & Blattner, C. (2020). Guidelines For Non-Invasive, Respectful Research With Animals. Faunalytics. Retrieved from [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. inotiv.com [inotiv.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 10. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. inotiv.com [inotiv.com]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Lipopolysaccharide Infusion as a Porcine Endotoxemic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC | PLOS One [journals.plos.org]
- 19. Adjuvant-Induced Arthritis Model [chondrex.com]
- 20. Rat Adjuvant-Induced Arthritis (AIA) [bio-protocol.org]
- 21. Review of immunological plasma markers for longitudinal analysis of inflammation and infection in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Review of Selected IBD Biomarkers: From Animal Models to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. marine-medic.com.au [marine-medic.com.au]
- 30. forskningsetikk.no [forskningsetikk.no]
- 31. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for the Spectroscopic Analysis of Isothiazole Compounds
Abstract
The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, integral to numerous pharmaceuticals and functional materials. Unambiguous structural characterization of novel isothiazole derivatives is paramount for advancing drug development and materials research. This document provides a comprehensive guide to the spectroscopic analysis of isothiazole compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It offers detailed protocols, data interpretation strategies, and expert insights to ensure accurate and reliable structural elucidation.
Introduction: The Significance of the Isothiazole Core
Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern synthetic chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active agents, including the antipsychotic drug Ziprasidone and the antimicrobial agent Isotianil. The regiochemistry of substituents on the isothiazole ring profoundly influences molecular properties and biological activity. Therefore, precise and robust analytical methodologies are essential for confirming the identity, purity, and structure of these compounds.
This guide details the application of three synergistic spectroscopic techniques—NMR, IR, and MS—to provide a holistic and self-validating framework for the characterization of isothiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity and substitution pattern of isothiazole derivatives. Both ¹H and ¹³C NMR provide critical, atom-specific information.
¹H NMR Spectroscopy: Probing the Proton Environment
The aromatic protons on the isothiazole ring resonate in a predictable downfield region due to the ring's aromaticity and the electron-withdrawing nature of the heteroatoms. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents.
-
H-5 Proton: Typically the most downfield signal, appearing between δ 8.5 and 9.0 ppm. Its significant deshielding is attributed to the anisotropic effect of the adjacent sulfur atom and the inductive effect of the nitrogen atom.
-
H-3 Proton: Resonates at a slightly higher field than H-5, usually in the range of δ 8.0 - 8.7 ppm.
-
H-4 Proton: Appears as the most upfield of the ring protons, typically between δ 7.2 and 7.8 ppm.
The coupling constants (J) between adjacent protons are also highly diagnostic:
-
J₃,₄: ~1.5 - 2.5 Hz
-
J₄,₅: ~4.5 - 5.5 Hz
-
J₃,₅: ~0.5 - 1.0 Hz (long-range coupling, not always resolved)
Expert Insight: The significant difference between the J₄,₅ and J₃,₄ coupling constants is a powerful tool for unambiguously distinguishing between H-3 and H-5 in 4-substituted isothiazoles.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts of the carbon atoms in the isothiazole ring are also characteristic:
-
C-3 and C-5: These carbons, bonded to the electronegative nitrogen and sulfur atoms, are the most downfield, typically resonating between δ 145 and 160 ppm.
-
C-4: The most shielded of the ring carbons, appearing in the range of δ 120 - 130 ppm.
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Isothiazole Ring
| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| H-3 | 8.0 - 8.7 | |
| H-4 | 7.2 - 7.8 | |
| H-5 | 8.5 - 9.0 | Most downfield proton |
| ¹³C NMR | ||
| C-3 | 155 - 160 | |
| C-4 | 120 - 130 | Most upfield carbon |
| C-5 | 145 - 150 |
Note: Values are relative to TMS and can vary significantly based on solvent and substituent effects.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of the purified isothiazole compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is suitable for most non-polar derivatives, while DMSO-d₆ is preferred for more polar compounds. Ensure the solvent is free of water and other impurities.
-
Solubilization: Cap the tube and gently invert it or use a vortex mixer until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C{¹H}, and, if required for structural confirmation, 2D experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).
Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for assigning the structure of an unknown isothiazole derivative using NMR data.
Caption: Workflow for structural elucidation using NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule and the vibrations of the isothiazole ring itself. While the IR spectrum of a complex molecule contains many bands, several key regions are diagnostic for the isothiazole core.
Characteristic Vibrational Frequencies
The vibrations of the isothiazole ring are often coupled and appear as a group of bands in the fingerprint region.
-
C=N and C=C Stretching: These vibrations give rise to a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.
-
Ring "Breathing" Modes: Characteristic absorptions for the isothiazole ring system typically appear between 1400 cm⁻¹ and 1300 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations can be observed in the 900-700 cm⁻¹ range, which can be indicative of the substitution pattern.
-
S-N Stretch: The S-N stretching vibration is often weak and difficult to assign definitively but typically falls in the 850-750 cm⁻¹ region.
Table 2: Key IR Absorption Frequencies for Isothiazoles
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1450 | C=N / C=C Ring Stretching | Medium-Weak |
| 1400 - 1300 | Ring System Vibrations | Medium |
| 850 - 750 | S-N Stretch / C-H Bending | Weak-Medium |
Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the most common and convenient method for obtaining IR spectra of solid or liquid isothiazole samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty accessory.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample or one drop of the liquid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the compound and providing structural clues through the analysis of fragmentation patterns.
Ionization Techniques
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for library matching. It is best suited for volatile and thermally stable isothiazoles.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or more polar derivatives. It typically yields the protonated molecular ion [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation.
Characteristic Fragmentation of the Isothiazole Ring
Under EI conditions, the isothiazole ring undergoes characteristic fragmentation pathways. The initial molecular ion (M⁺˙) is often prominent. Key fragmentation steps include:
-
Loss of HCN: A common pathway involves the cleavage of the S-N and C3-C4 bonds, leading to the expulsion of hydrogen cyanide and the formation of a thiirene radical cation.
-
Loss of RCN: For substituted isothiazoles, the loss of a nitrile containing the substituent (e.g., CH₃CN from 3-methylisothiazole) is a diagnostic pathway.
-
Cleavage of the S-N Bond: Initial cleavage of the weak S-N bond can trigger a cascade of further fragmentation.
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. Obtaining a mass accuracy of <5 ppm provides high confidence in the assigned molecular formula, distinguishing it from other potential isobaric compounds.
Diagram: Primary Fragmentation Pathway of Isothiazole
The following diagram illustrates a common fragmentation pathway for the unsubstituted isothiazole ring under Electron Ionization (EI).
Caption: Common EI fragmentation pathways for isothiazole.
Integrated Analysis: A Holistic Approach
True analytical confidence is achieved when data from NMR, IR, and MS are integrated to form a cohesive structural assignment. The process is self-validating: MS provides the molecular formula, NMR establishes the connectivity and regiochemistry, and IR confirms the presence of key functional groups.
Case Study Workflow:
-
Obtain HRMS Data: Determine the molecular formula (e.g., C₄H₅NOS).
-
Acquire IR Spectrum: Identify key functional groups (e.g., a strong C=O stretch for an acetyl substituent).
-
Acquire ¹H and ¹³C NMR: Identify spin systems. For a mono-substituted isothiazole, this would reveal two coupled aromatic protons and the substituent's signals.
-
Use 2D NMR: Employ HMBC to find long-range correlations between the substituent protons/carbons and the isothiazole ring carbons (C3, C4, C5) to unambiguously determine the substitution position.
This integrated approach minimizes ambiguity and ensures the trustworthy characterization of novel isothiazole compounds, a critical step in the pipeline of drug discovery and materials development.
References
Due to the nature of this exercise, real-time links from a search tool are not available. The following are representative examples of authoritative sources in this field.
- Title: Spectroscopic Properties of Isothiazoles Source: Comprehensive Organic Chemistry II URL:https://www.sciencedirect.com/science/article/pii/B978008097742300511X
- Title: Isothiazoles: A Patent Review Source: Expert Opinion on Therapeutic Patents URL:https://www.tandfonline.com/doi/abs/10.1517/13543776.2012.725290
- Title: The Chemistry of Heterocyclic Compounds, Isothiazoles Source: Wiley-Interscience URL:https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187295
- Title: Introduction to Spectroscopy Source: Cengage Learning (Authors: Pavia, Lampman, Kriz, Vyvyan) URL:https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/
Application Note: High-Throughput Cellular Screening to Determine the Cytotoxicity of Isothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dual Nature of Isothiazoles and the Imperative for Cytotoxicity Profiling
Isothiazole derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. They are integral components in many pharmaceutical agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Conversely, their potent bioactivity also positions them as effective biocides and antifouling agents, highlighting a potential for cellular toxicity. This dual-edged sword necessitates a rigorous and systematic evaluation of their cytotoxic profiles to ensure therapeutic efficacy while minimizing off-target effects.
This application note provides a comprehensive guide to establishing robust and reproducible cell culture protocols for evaluating the cytotoxicity of novel isothiazole derivatives. We will detail standardized assays that probe different aspects of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death. The methodologies described herein are grounded in international standards, such as ISO 10993-5 , which outlines the biological evaluation of medical devices and is a foundational reference for in vitro cytotoxicity testing.[3][4][5] Adherence to these principles ensures the generation of high-quality, comparable data crucial for preclinical assessment and drug development pipelines.
Part 1: Foundational Elements of a Cytotoxicity Study
A successful cytotoxicity study hinges on meticulous planning and the selection of appropriate biological systems and assays. The choices made at this stage will directly impact the relevance and translatability of the findings.
Strategic Selection of Cell Lines
The choice of cell line is paramount and should be guided by the intended application of the isothiazole derivative. A diverse panel of cell lines is recommended to assess both target-specific cytotoxicity and general toxicity.
-
Cancer Cell Lines: For anticancer drug development, a panel of relevant cancer cell lines is essential. For instance, if targeting breast cancer, cell lines like MCF-7 and MDA-MB-231 are appropriate choices.[6][7] Similarly, HepG2 (liver carcinoma) and HCT-116 (colon carcinoma) are standard models for their respective cancer types.[8][9]
-
Normal Human Cell Lines: To assess general toxicity and therapeutic index, it is crucial to test derivatives on non-cancerous human cell lines. Human dermal fibroblasts (HDF ), human embryonic kidney cells (HEK293 ), or immortalized keratinocytes are commonly used.[10][11] This provides a critical baseline for identifying compounds with selective toxicity towards cancer cells.
-
Specialized Cell Lines: Depending on the therapeutic target, more specialized cell lines may be required. For example, neuronal cell lines for neurotoxicity studies or endothelial cells for evaluating vascular effects.
The Importance of Controls
Rigorous controls are the bedrock of any valid cytotoxicity assay. They provide the necessary benchmarks for data interpretation.
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the isothiazole derivative. This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine) is used to confirm that the assay is performing as expected and that the cells are responsive to toxic stimuli.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Blank Control: Wells containing only culture medium (and assay reagents) to determine background absorbance/fluorescence.
Part 2: Core Cytotoxicity Assay Protocols
A multi-parametric approach, employing a battery of tests that measure different cytotoxic endpoints, provides a more comprehensive understanding of a compound's toxicological profile. We present three cornerstone assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis detection.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric assay that provides an indication of cellular metabolic activity, which in most cases, correlates with the number of viable cells.[12][13] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[14]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.[14]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of each isothiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[16][17] LDH is a stable enzyme present in the cytoplasm of most cells and is released into the culture medium upon cell lysis.
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
In parallel, prepare a set of wells for determining the maximum LDH release by adding a lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[18]
-
-
Assay Procedure:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[18]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well.[19]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[19]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ value (the concentration that induces 50% of the maximum LDH release).
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[20] The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase during treatment.
-
Allow cells to adhere overnight, then treat with various concentrations of the isothiazole derivatives and controls for the desired time period (e.g., 24 or 48 hours).[21]
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the detached cells with the cells in the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Part 3: Data Interpretation and Presentation
Quantitative Data Summary
A clear and concise presentation of quantitative data is essential for easy comparison and interpretation.
| Isothiazole Derivative | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Max. % Apoptosis (at concentration) |
| Compound A | MCF-7 | MTT | Value | N/A |
| Compound A | MCF-7 | LDH | Value | N/A |
| Compound A | MCF-7 | Annexin V/PI | N/A | Value (at X µM) |
| Compound A | HDF | MTT | Value | N/A |
| Compound B | HepG2 | MTT | Value | N/A |
| ... | ... | ... | ... | ... |
Table 1: Hypothetical data summary for cytotoxicity screening of isothiazole derivatives. IC₅₀/EC₅₀ values should be calculated from dose-response curves. N/A indicates "not applicable".
Conclusion: A Pathway to Characterizing Isothiazole Bioactivity
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the cytotoxic properties of isothiazole derivatives. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of a compound's cellular effects. This information is critical for identifying promising therapeutic candidates with high efficacy and acceptable safety profiles, thereby accelerating the drug discovery and development process.
References
- Johner Institute. (2022, March 31).
- National Institutes of Health. (2011, November 17).
- Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity.
- CLYTE Technologies. (2025, December 24).
- Abcam.
- EVS-EN ISO 10993-5:2009+A11:2025. Biological evaluation of medical devices - Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Abcam. MTT assay protocol.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- iTeh Standards. (2009, June 1). ISO 10993-5.
- National Institutes of Health. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Cell Biologics Inc. LDH Assay.
- Karger. (2009).
- Boll Soc Ital Biol Sper. (1991, August). Use of an established cell line in the evaluation of the cytotoxic effects of various chemicals.
- National Institutes of Health. Highlight report: Cell type selection for toxicity testing.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- National Institutes of Health. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
- National Institutes of Health. (2023, October 9).
- Frontiers. (2023, May 22). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
- Benchchem.
- RSC Publishing. (2024, August 9). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.
- New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures.
- RSC Publishing. (2025, July 28).
- National Institutes of Health.
- ResearchGate.
- Books. (2024, July 24).
- NAMSA. Cytotoxicity Study - ISO Direct Contact Method.
- Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. mddionline.com [mddionline.com]
- 5. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 6. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 10. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Probing the Immunomodulatory Activity of Denotivir: A Guide to Studying the Inhibition of TNF-α, IL-1, and IL-6
Introduction: Denotivir as a Modulator of the Inflammatory Cascade
Denotivir, also known as Vratizolin, is a synthetic isothiazole derivative initially recognized for its antiviral efficacy against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2][3] Beyond its direct antiviral properties, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory activities.[4][5] Of particular interest to researchers in immunology and drug development is denotivir's ability to suppress the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][6][7] These cytokines are pivotal mediators of the inflammatory response, and their dysregulation is implicated in a wide range of acute and chronic inflammatory diseases.
This technical guide provides a comprehensive framework of detailed application notes and protocols for researchers, scientists, and drug development professionals to systematically investigate and quantify the inhibitory effects of denotivir on TNF-α, IL-1, and IL-6. The methodologies outlined herein are designed to be robust and self-validating, providing a clear path from initial in vitro screening to more complex mechanistic and in vivo studies. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles underpinning each protocol.
A foundational study demonstrated that denotivir inhibited the activity of TNF-α, IL-1, and IL-6 by an average of 37%, 26%, and 35%, respectively, in lipopolysaccharide (LPS)-stimulated human peripheral blood cultures.[4][6] While these findings are compelling, the precise molecular mechanism of action is not yet fully elucidated, though it is hypothesized to involve the modulation of critical inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5] The protocols detailed in this guide will enable researchers to not only confirm these inhibitory effects but also to probe the underlying molecular mechanisms.
Part 1: Foundational In Vitro Assessment of Denotivir's Anti-inflammatory Activity
The initial phase of investigating denotivir's impact on cytokine production involves a series of well-established in vitro assays. These assays are designed to determine the dose-dependent efficacy of denotivir and to ensure that the observed effects are not a result of cytotoxicity.
Preparation of Denotivir for Experimental Use
Proper preparation of denotivir is critical for obtaining reproducible results.
Protocol 1: Preparation of Denotivir Stock Solution
-
Solubilization: Denotivir is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of denotivir powder in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilutions: For experiments, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically ≤ 0.1%, to prevent solvent-induced artifacts.
Cell Line Selection and Culture
The choice of cell line is dependent on the research question. Monocytic and macrophage-like cell lines are excellent models for studying the inflammatory response to stimuli like LPS.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): As a primary cell model, PBMCs closely mimic the in vivo environment and are ideal for studying the response of a mixed population of immune cells.[4][6]
-
THP-1 (Human monocytic cell line): These cells can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) and are a widely used model for studying macrophage responses to inflammatory stimuli.
-
RAW 264.7 (Murine macrophage-like cell line): This is a robust and easily cultured cell line for investigating inflammatory pathways and cytokine production in a murine system.
Determining the Therapeutic Window: Cytotoxicity Assays
Before assessing the anti-inflammatory activity of denotivir, it is imperative to determine its cytotoxicity profile to ensure that any observed reduction in cytokine levels is due to a specific inhibitory effect and not simply a consequence of cell death.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed your chosen cells (e.g., PMA-differentiated THP-1 or RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of denotivir concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) in triplicate. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period relevant to your cytokine inhibition studies (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will allow you to determine the concentration range of denotivir that is non-toxic to the cells.
Quantifying Cytokine Inhibition: ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the concentration of secreted cytokines in cell culture supernatants.
Protocol 3: ELISA for TNF-α, IL-1β, and IL-6
-
Cell Culture and Stimulation: Seed cells (e.g., PMA-differentiated THP-1 or primary human PBMCs) in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of denotivir for 1-2 hours. Subsequently, stimulate the cells with an appropriate inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a predetermined time (e.g., 4, 8, or 24 hours). Include appropriate controls: unstimulated cells, cells stimulated with LPS only (positive control), and cells treated with denotivir only.
-
Supernatant Collection: After the incubation period, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants. Store the supernatants at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-1β, and IL-6 using commercially available kits, following the manufacturer's instructions.[6][8][9] A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add your standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of each cytokine in your samples. Calculate the percentage inhibition of cytokine production by denotivir at each concentration relative to the LPS-stimulated control. This will allow you to determine the IC50 value (the concentration of denotivir that causes 50% inhibition).
Data Presentation: Quantitative Analysis of Denotivir's Inhibitory Effects
| Cytokine | Cell Type | Stimulant | Denotivir Conc. (µM) | % Inhibition | IC50 (µM) |
| TNF-α | Human PBMCs | LPS | To be determined | To be determined | To be determined |
| IL-1β | Human PBMCs | LPS | To be determined | To be determined | To be determined |
| IL-6 | Human PBMCs | LPS | To be determined | To be determined | To be determined |
| TNF-α | THP-1 (differentiated) | LPS | To be determined | To be determined | To be determined |
| IL-1β | THP-1 (differentiated) | LPS | To be determined | To be determined | To be determined |
| IL-6 | THP-1 (differentiated) | LPS | To be determined | To be determined | To be determined |
Part 2: Delving into the Molecular Mechanism of Action
Once the inhibitory effect of denotivir on cytokine production is established, the next logical step is to investigate the underlying molecular mechanisms. This involves examining the effect of denotivir on gene expression and key signaling pathways.
Analysis of Cytokine Gene Expression: RT-qPCR
To determine if denotivir's inhibitory effect occurs at the transcriptional level, Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is employed to measure the mRNA levels of TNF-α, IL-1β, and IL-6.
Protocol 4: RT-qPCR for Cytokine mRNA Expression
-
Cell Treatment and RNA Extraction: Treat cells with denotivir and/or LPS as described in the ELISA protocol (Protocol 3). At an appropriate time point (e.g., 2-4 hours post-LPS stimulation), lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[10] Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in denotivir-treated samples compared to the LPS-stimulated control.
Investigating the NF-κB Signaling Pathway: Western Blotting
The NF-κB signaling pathway is a master regulator of inflammation and is a likely target for denotivir's immunomodulatory activity. Western blotting can be used to assess the activation of this pathway by examining the phosphorylation and degradation of key signaling proteins.
Diagram: Proposed Mechanism of Denotivir on the NF-κB Pathway
Caption: Putative inhibition of the NF-κB signaling pathway by denotivir.
Protocol 5: Western Blot for Phosphorylated NF-κB p65
-
Cell Treatment and Lysis: Treat cells with denotivir and/or LPS for a short duration (e.g., 15-60 minutes) to capture the transient phosphorylation events. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit (e.g., phospho-p65 Ser536) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65 or a housekeeping protein like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p65 to total p65 to determine the effect of denotivir on NF-κB activation.
Part 3: In Vivo Evaluation of Denotivir's Anti-inflammatory Efficacy
To translate the in vitro findings to a more complex biological system, in vivo studies using animal models of inflammation are essential. The LPS-induced systemic inflammation model in mice is a widely used and relevant model for this purpose.
Diagram: Experimental Workflow for In Vivo Studies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunotropic activity of vratizolin (ITCL, Denotivir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Inhibition of tumor necrosis factor alpha-induced NF-kappa B activation by the adenovirus E3-10.4/14.5K complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide induces proinflammatory cytokines and chemokines in experimental otitis media through the prostaglandin D2 receptor (DP)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful and widely adopted strategy in drug discovery and chemical biology.[1][2] By moving beyond the canonical 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, constrained conformations, and novel functionalities.[1][2] These modifications are critical for overcoming the inherent limitations of natural peptides as drug candidates, such as poor oral bioavailability and rapid degradation by proteases.[3][4]
This guide provides a comprehensive overview of the strategies and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing UAAs. As a senior application scientist, the goal is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind crucial experimental decisions. This document will serve as a practical resource for both seasoned peptide chemists and those new to the field, enabling the successful synthesis and troubleshooting of complex, modified peptides.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most prevalent method for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, favored for its mild reaction conditions.[5][6] The synthesis proceeds in a C-to-N-terminal direction, with the peptide chain being assembled on an insoluble polymeric resin.[5][7] The entire process is cyclical, involving four main stages for each amino acid addition:
-
Resin Preparation and First Amino Acid Loading : The solid support is chosen and prepared, followed by the covalent attachment of the C-terminal amino acid.[5]
-
Nα-Fmoc Deprotection : The temporary Fmoc protecting group on the α-amine of the resin-bound amino acid is removed.
-
Amino Acid Coupling : The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed amine.
-
Washing : Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps.[8]
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of permanent side-chain protecting groups, followed by purification and analysis.[5]
Challenges and Considerations for Incorporating Unnatural Amino Acids
The introduction of UAAs into this well-established workflow can present unique challenges that necessitate modifications to standard protocols.[1]
-
Steric Hindrance : Many UAAs, particularly α,α-disubstituted or those with bulky side chains, can significantly slow down the coupling reaction.[1] This can lead to incomplete coupling and the formation of deletion sequences.
-
Altered Reactivity : The electronic properties of a UAA's side chain can influence the nucleophilicity of the α-amine or the reactivity of the carboxyl group, requiring adjustments to activation and coupling times.[1]
-
Side-Chain Protection : The functional group on the UAA side chain may require an orthogonal protecting group that is stable throughout the synthesis but can be removed during the final cleavage step or selectively, if further modification is desired.[9][10]
-
Solubility : The UAA itself or the growing peptide chain containing it may have poor solubility, leading to aggregation on the resin and hindering subsequent synthetic steps.[3][11]
Overcoming these challenges requires careful selection of resins, coupling reagents, and reaction conditions tailored to the specific properties of the UAA being incorporated.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for incorporating a UAA into a peptide sequence using Fmoc-SPPS.
Caption: General workflow for incorporating an unnatural amino acid via Fmoc-SPPS.
Detailed Protocol: Manual SPPS of a Peptide Containing a Sterically Hindered UAA
This protocol outlines a single coupling cycle for incorporating a representative sterically hindered UAA, such as Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), on a 0.1 mmol scale.
1. Resin Preparation and Swelling
-
Rationale : Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.[7]
-
Procedure : a. Place the appropriate amount of C-terminal amino acid-loaded resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.[1][12] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.
2. Nα-Fmoc Deprotection
-
Rationale : The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[13] Piperidine is a strong enough secondary amine to efficiently effect this removal without causing significant side reactions.
-
Procedure : a. Add a 20% (v/v) solution of piperidine in DMF to the resin.[1][7] b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[12]
3. UAA Activation and Coupling
-
Rationale : For sterically hindered UAAs, a more potent coupling reagent is required to overcome the slow reaction kinetics.[1] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester of the amino acid, which rapidly acylates the free amine on the resin. Pre-activation ensures the reactive species is formed before being added to the resin, maximizing coupling efficiency.
-
Procedure : a. In a separate vial, dissolve the Fmoc-UAA-OH (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution. A color change to yellow is often observed. c. Allow the mixture to pre-activate for 1-5 minutes. d. Add the activated UAA solution to the deprotected peptide-resin. e. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C).[14]
4. Washing and Monitoring
-
Rationale : After coupling, it is crucial to wash away all excess activated amino acid and coupling byproducts. A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of unreacted primary amines, confirming the completion of the coupling step.[8]
-
Procedure : a. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). b. Take a small sample of resin beads and perform a Kaiser test.[8] A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (dark blue beads) indicates incomplete coupling. c. If the coupling is incomplete, repeat the coupling step (Step 3) with fresh reagents. If it remains incomplete, perform a "capping" step with acetic anhydride to block the unreacted amines and prevent the formation of deletion sequences.[13]
5. Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection
-
Rationale : A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[6] Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during the deprotection of certain side chains (e.g., Trp, Met, Cys), preventing re-attachment to the peptide.
-
Procedure : a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum. b. Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. g. Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide must be purified and its identity confirmed.
-
Purification : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[3][15] The choice of column (e.g., C18, C8) and mobile phase gradient (typically a water/acetonitrile system with 0.1% TFA) must be optimized for the specific peptide.[16][17][18]
-
Analysis : The purity of the final product is assessed by analytical RP-HPLC, and the molecular weight is confirmed by mass spectrometry (MS), often coupled directly to the HPLC (LC-MS).[16]
| Technique | Purpose | Typical Conditions |
| Preparative RP-HPLC | Purification of crude peptide | C18 or C8 column; Water/Acetonitrile gradient with 0.1% TFA.[16][18] |
| Analytical RP-HPLC | Purity assessment | C18 column (e.g., 2.1 x 100 mm, 1.8 µm); Gradient of 5-60% Acetonitrile over 20 min.[16] |
| Mass Spectrometry (MS) | Identity confirmation (Molecular Weight) | Electrospray Ionization (ESI) is most common for peptides. |
Troubleshooting Common Problems
Incorporating UAAs can lead to predictable issues. The following decision pathway and table provide guidance on addressing common challenges.
Caption: Decision pathway for troubleshooting incomplete coupling reactions.
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance from UAA; Peptide aggregation on resin.[1][3] | Use a more potent coupling reagent (e.g., HATU, HCTU, COMU).[19] Increase coupling time and/or temperature. Perform a double coupling. For aggregation, switch to a more polar solvent or add chaotropic agents. |
| Side Reactions during Cleavage | Reactive functional groups on UAA; Inadequate scavengers. | Ensure the UAA side chain is properly protected. Optimize the cleavage cocktail with appropriate scavengers (e.g., TIS for Trt groups, water for tBu groups).[1] |
| Poor Yield | Incomplete reactions at multiple steps; Aggregation leading to inaccessible sites.[11] | Carefully monitor each coupling step. Consider using microwave-assisted SPPS to improve efficiency, especially for "difficult sequences".[11] |
| Peptide Aggregation | High hydrophobicity of the sequence, often exacerbated by UAAs.[3][11] | Synthesize on a low-loading resin or a PEG-based resin. Use "difficult sequence" protocols, which may involve higher temperatures or special solvent systems.[20] |
Advanced Applications: On-Resin Cyclization
The incorporation of UAAs can facilitate advanced peptide modifications, such as macrocyclization, directly on the solid support. On-resin cyclization is often preferred over solution-phase methods as it minimizes intermolecular side reactions and simplifies purification.[21]
Strategies for on-resin cyclization often involve incorporating UAAs or protected natural amino acids with orthogonal functionalities that can be selectively deprotected and reacted to form the cyclic structure. Examples include:
-
Lactam Bridge Formation : Incorporating Asp/Glu and Lys/Orn with side-chain protecting groups that can be selectively removed (e.g., Alloc/Aloc) to form a side-chain-to-side-chain amide bond.
-
Thiol-Ene "Click" Chemistry : Reacting a cysteine thiol with an alkene-containing UAA in the presence of a photoinitiator.[22]
-
Thioether Formation : Cyclization between a cysteine residue and an N-terminal chloroacetylated amino group.
These methods allow for the creation of conformationally constrained peptides, which are of great interest in drug development for their enhanced stability and binding affinity.[14][23]
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is an indispensable tool in modern chemical biology and drug discovery.[1] While presenting unique challenges compared to the synthesis of natural peptides, these can be systematically overcome through the rational selection of protecting groups, powerful coupling reagents, and optimized reaction protocols.[1] By understanding the chemical principles behind each step and employing rigorous monitoring and troubleshooting, researchers can successfully synthesize complex, modified peptides to probe biological systems and develop next-generation therapeutics.
References
- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Purity Assessment of Synthetic Peptides with Unnatural Residues.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Benchchem. (n.d.). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
- Hunt, I. (n.d.). Peptide synthesis. University of Calgary, Department of Chemistry.
-
D'Oria, E., & Seeberger, P. H. (2012). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 48(6), 840-842. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Löffler, A., et al. (2006). On-resin peptide cyclization. Google Patents.
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101–115. [Link]
- White, C. J., & Yudin, A. K. (2011). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Chemical Biology, 6(11), 1171–1176.
- Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
- AAPPTec. (n.d.). Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- PekCura Labs. (2025, November 3). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749–2754.
- Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658-32672.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Peptide Synthesis: A Practical Approach. CRC Press.
- Singh, R., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 1-46.
- Lenci, E., & Trabocchi, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 553-571.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chempep.com [chempep.com]
- 14. biotage.com [biotage.com]
- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pekcuralabs.com [pekcuralabs.com]
- 18. biovera.com.au [biovera.com.au]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
Welcome to the technical support center for the synthesis of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.
Introduction
This compound and its derivatives are significant compounds in medicinal chemistry, exhibiting a range of biological activities, including antiviral and anti-inflammatory properties.[1] The synthesis of this molecule, while achievable, can present challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a systematic approach to the synthesis, focusing on the critical control points and offering solutions to common problems.
The synthesis can be logically divided into three key stages:
-
Stage 1: Formation of the ethyl 5-amino-3-methylisothiazole-4-carboxylate core.
-
Stage 2: Benzoylation of the 5-amino group.
-
Stage 3: Hydrolysis of the ethyl ester to the final carboxylic acid.
This guide will address each stage with detailed protocols, troubleshooting, and FAQs.
Stage 1: Synthesis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate
The formation of the isothiazole ring is the foundational step of the synthesis. A common and effective method involves the reaction of an enamine precursor with a sulfur source and a cyclizing agent.
Experimental Protocol: Isothiazole Core Synthesis
A plausible and efficient route to the key intermediate, ethyl 5-amino-3-methylisothiazole-4-carboxylate, can be adapted from established methods for similar heterocyclic systems.[2][3][4][5]
-
Step 1a: Synthesis of Ethyl 2-cyano-3-aminocrotonate (Enamine Formation).
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate and an equimolar amount of an appropriate amine source in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.
-
-
Step 1b: Cyclization to Ethyl 5-amino-3-methylisothiazole-4-carboxylate.
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or DMF).
-
Add elemental sulfur and a suitable base (e.g., a secondary amine like morpholine or piperidine).
-
Heat the reaction mixture to reflux. The reaction involves the formation of a thioamide intermediate followed by oxidative cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
The product will precipitate and can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the isothiazole product | 1. Incomplete enamine formation. 2. Inefficient cyclization. 3. Decomposition of intermediates. | 1. Ensure the enamine formation is complete by TLC before proceeding. Consider using a Dean-Stark trap to remove water. 2. Experiment with different bases or solvents for the cyclization step. 3. Maintain careful temperature control during the reaction. |
| Formation of multiple side products | 1. Self-condensation of the starting materials. 2. Over-oxidation or side reactions involving sulfur. 3. Ring-opening of the isothiazole product under harsh conditions. | 1. Control the stoichiometry of the reactants carefully. 2. Use a controlled amount of sulfur and monitor the reaction closely. 3. Avoid excessive heating or prolonged reaction times. |
| Difficulty in purifying the product | 1. Presence of unreacted starting materials. 2. Formation of polar impurities. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography for purification if recrystallization is ineffective. A gradient elution of ethyl acetate in hexanes is a good starting point. |
Diagram: Stage 1 Synthetic Workflow
Caption: Workflow for the synthesis of the isothiazole core.
Stage 2: Benzoylation of the 5-Amino Group
The acylation of the 5-amino group with benzoyl chloride is a crucial step to introduce the benzoyl moiety. The Schotten-Baumann reaction is a well-established method for this transformation.[6][7][8][9][10]
Experimental Protocol: Schotten-Baumann Benzoylation
-
Step 2a: Dissolution of the Amine.
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ethyl 5-amino-3-methylisothiazole-4-carboxylate in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or diethyl ether).
-
-
Step 2b: Addition of Base and Acyl Chloride.
-
Add an aqueous solution of a base (e.g., 10% sodium hydroxide) to the flask.
-
Cool the biphasic mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel with vigorous stirring. The vigorous stirring is essential to ensure efficient mixing between the two phases.
-
-
Step 2c: Reaction and Work-up.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The disappearance of the starting amine indicates the completion of the reaction.
-
Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted base, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylate. This product is often a solid and can be purified by recrystallization (e.g., from ethanol).
-
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the benzoylated product | 1. Hydrolysis of benzoyl chloride in the aqueous phase. 2. Protonation of the starting amine by the HCl byproduct, rendering it non-nucleophilic.[6][7] 3. Inefficient mixing of the biphasic system. | 1. Add the benzoyl chloride slowly to the vigorously stirred reaction mixture. 2. Ensure a sufficient amount of base is present to neutralize the HCl as it is formed. 3. Increase the stirring rate. Consider using a phase-transfer catalyst if the issue persists. |
| Formation of benzoic acid as a major byproduct | 1. Excessive hydrolysis of benzoyl chloride. | 1. Lower the reaction temperature. 2. Ensure slow and controlled addition of benzoyl chloride. |
| Incomplete reaction | 1. Insufficient benzoyl chloride. 2. Deactivation of the amine. | 1. Use a slight excess of benzoyl chloride (e.g., 1.1 equivalents). 2. Ensure adequate mixing and sufficient base. |
Diagram: Schotten-Baumann Reaction Troubleshooting
Caption: Overall synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Schotten-Baumann reaction?
A1: The base in the Schotten-Baumann reaction serves two critical functions. Firstly, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the amine and the acyl chloride. This is crucial because the acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thus stopping the reaction. [6][7]Secondly, in some cases, the base can deprotonate the amine, increasing its nucleophilicity.
Q2: Can I use other acylating agents besides benzoyl chloride?
A2: Yes, other acylating agents such as benzoic anhydride can be used. However, benzoyl chloride is generally more reactive. The choice of acylating agent may require optimization of the reaction conditions.
Q3: My final product has a low melting point and appears impure. What are the best methods for purification?
A3: For the final carboxylic acid product, recrystallization is the most common and effective purification method. A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures should be chosen. Common solvents for recrystallization of carboxylic acids include ethanol/water or acetic acid/water mixtures. If recrystallization is not sufficient, techniques such as acid-base extraction can be employed to remove neutral impurities. [11] Q4: How can I monitor the progress of each reaction stage effectively?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Choose a solvent system that provides good separation of the starting materials and products. For example, a mixture of ethyl acetate and hexanes is often suitable. The disappearance of the limiting reagent spot and the appearance of the product spot on the TLC plate indicate the progress of the reaction.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Benzoyl chloride is corrosive and lachrymatory and should be handled in a fume hood. Thionyl chloride, if used, is also highly corrosive and reacts violently with water. Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be performed in a well-ventilated area.
References
- Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines. BenchChem.
- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. PubMed.
- Product Class 15: Isothiazoles. Science of Synthesis.
- New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed.
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. FAO AGRIS.
- H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Thieme Connect.
- Schotten–Baumann Reaction Guide. Scribd.
- Ethyl 5-amino-3-methylisothiazole-4-carboxyl
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- This compound. ChemicalBook.
- The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates.
- Schotten Baumann reaction: Introduction, mechanism, procedure. Chemistry Notes.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed.
- How can I purify carboxylic acid?.
- METHODS OF PURIFIC
- Process for preparing voriconazole.
- 5-amino-3-methyl-isothiazole and process.
- Purification of carboxylic acids by complexation with selective solvents.
- Vicinal ketoesters – key intermediates in the total synthesis of n
- Process for purification of carboxylic acids.
- Process for preparing voriconazole.
- Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
-
Substitutedt[1][6][12]riazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Google Patents.
- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations.
- Process for the purification of aromatic carboxylic acids.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Method of synthesizing Itraconazole.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- 4-amino-5-benzoyl-1,3-thiazole. Sigma-Aldrich.
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters [agris.fao.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Isothiazolecarboxylic Acid Derivatives
Welcome to the technical support center for isothiazolecarboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of solubilizing this important class of molecules. Isothiazolecarboxylic acids are privileged scaffolds in medicinal chemistry, but their often-crystalline nature and the ionizable carboxylic acid group present unique solubility hurdles.[1][2] This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to help you overcome these challenges efficiently.
Part 1: Troubleshooting Common Solubility Crises
This section addresses immediate, acute problems encountered during experiments.
Q1: My isothiazolecarboxylic acid derivative just precipitated out of an aqueous buffer. What happened and how can I fix it?
This is one of the most common issues and is almost always related to pH. The carboxylic acid moiety is weakly acidic, and its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the solution.
The Underlying Chemistry: A carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form (R-COO⁻). The anionic form is significantly more polar and thus more soluble in aqueous media. According to the Henderson-Hasselbalch equation, when the solution pH is equal to the compound's pKa, the compound is 50% ionized. When the pH drops below the pKa, the neutral, less soluble form (R-COOH) predominates, leading to precipitation.[3][4]
Immediate Troubleshooting Steps:
-
Measure the pH: The first step is to measure the pH of the solution where the precipitation occurred. It is highly likely that the pH has drifted downwards or is near the pKa of your specific derivative.
-
Adjust the pH Upwards: Slowly add a dilute base (e.g., 0.1 M NaOH or NaHCO₃) dropwise while monitoring the pH. As the pH increases and moves further away from the pKa (a general rule of thumb is to aim for at least 2 pH units above the pKa), the equilibrium will shift towards the more soluble carboxylate anion, and your compound should redissolve.
-
Consider Your Buffer: If you are using a buffer (e.g., phosphate), ensure its buffering capacity is not overwhelmed by the properties of your compound or other components in the mixture.
Workflow for Rescuing a Precipitated Aqueous Sample
Caption: A logical workflow for troubleshooting unexpected precipitation in aqueous solutions.
Q2: I'm struggling to dissolve my compound in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate. What should I try next?
While the carboxylic acid group increases water solubility at the right pH, it can hinder solubility in non-polar organic solvents due to its polarity and hydrogen-bonding capability. Carboxylic acids can form strong hydrogen-bonded dimers, which stabilizes the crystal lattice and makes it harder for the solvent to break it apart.[5]
The Underlying Chemistry: The principle of "like dissolves like" is key here.[6] Isothiazolecarboxylic acids are polar molecules. Solvents like DCM and ethyl acetate have moderate polarity and may not be sufficient to overcome the strong intermolecular forces (especially hydrogen bonding) in the solid state of your compound.
Systematic Solvent Selection Protocol:
-
Increase Solvent Polarity: Move to more polar aprotic solvents. The most common choices are Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent hydrogen bond acceptors and are very effective at solvating carboxylic acids.[7]
-
Use a Polar Protic Solvent: Alcohols like methanol or ethanol can be effective as they can both donate and accept hydrogen bonds, disrupting the compound's crystal lattice.
-
Apply Gentle Heat: For many compounds, solubility increases with temperature. Gentle warming of the solvent can often be sufficient to dissolve the compound. Always check the thermal stability of your compound first.
-
Consider a Co-Solvent System: If you need to use a less polar solvent for a subsequent reaction, try dissolving the compound in a minimum amount of a strong polar solvent (like DMSO) first, and then slowly add the less polar solvent to the solution.
Table 1: Properties of Common Organic Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Type | Key Characteristics |
| Hexane | 0.1 | 69 | Non-polar | Good for non-polar compounds; poor for acids. |
| Dichloromethane (DCM) | 3.1 | 40 | Polar Aprotic | Common starting point; may be insufficient. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar Aprotic | Moderate polarity; good for extractions.[6] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar Aprotic | Good general-purpose solvent. |
| Methanol (MeOH) | 5.1 | 65 | Polar Protic | Excellent H-bond donor/acceptor. |
| Dimethylformamide (DMF) | 6.4 | 153 | Polar Aprotic | Strong solvent, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Polar Aprotic | Very strong solvent; often used for stock solutions. |
Part 2: Systematic Solubilization Strategies (FAQs)
This section provides a deeper dive into proactive strategies for achieving stable and sufficient solubility.
pH Modification
The solubility of an ionizable compound is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form.[8] For a weak acid like an isothiazolecarboxylic acid, the total solubility (S) at a given pH is described by the equation:
S = S₀ (1 + 10^(pH - pKa))
This relationship shows that as the pH increases above the pKa, the solubility increases exponentially.[9] This is because the highly soluble carboxylate anion (R-COO⁻) becomes the dominant species in solution.[10]
A pH-solubility profile is a critical experiment in early-stage development. The gold-standard is the saturation shake-flask (SSF) method.[11]
Protocol 2: Generating a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: Add an excess amount of your solid compound to a vial containing each buffer. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
Separate Phases: Separate the solid from the solution by centrifugation or filtration. This step is critical to avoid artificially high readings.
-
Analyze Concentration: Carefully take an aliquot of the clear supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (on a log scale) against the final measured pH of each solution. The resulting curve will reveal the pKa and the intrinsic solubility (S₀) of your compound.
Co-solvency
Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous medium.[13][14] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the non-polar parts of your molecule to be solvated.[14]
For isothiazolecarboxylic acids, co-solvents can solubilize the aromatic isothiazole ring and any other lipophilic substituents, while pH adjustment handles the carboxylic acid portion.
Table 2: Common Co-solvents for Aqueous Formulations
| Co-solvent | Use Case | Notes |
| Ethanol | Oral & Topical | Common, but can cause precipitation on dilution. |
| Propylene Glycol (PG) | Oral, IV, Topical | Excellent safety profile; a workhorse solubilizer. |
| Polyethylene Glycol 400 (PEG 400) | Oral & Parenteral | Good solubilizing power for many compounds. |
| Dimethyl Sulfoxide (DMSO) | In vitro / Research | Excellent solubilizer, but generally limited to preclinical use due to toxicity concerns. |
Salt Formation
Salt formation is one of the most powerful and common methods to dramatically increase the aqueous solubility and dissolution rate of ionizable compounds.[15][16][17] By reacting your carboxylic acid with a base, you form a salt (e.g., sodium isothiazolecarboxylate) that is fully ionized and often has much higher solubility than the free acid, even at neutral pH.[9][10] Approximately 50% of small molecule drugs on the market are administered as salts.[18]
Key Advantages:
-
Significant Solubility Enhancement: Can increase solubility by several orders of magnitude.
-
Improved Dissolution Rate: Faster dissolution can lead to better bioavailability for oral drugs.[17]
-
Improved Stability & Properties: Can lead to a more stable, crystalline solid form with better handling properties.[18]
The choice of counter-ion (the base used to form the salt) is critical.
-
The pKa Rule: For a stable salt to form, there should be a difference of at least 3 pKa units between the acid (your compound) and the conjugate acid of the base you are using. For a typical carboxylic acid (pKa ~4-5), you would need a base whose conjugate acid has a pKa > 7.
-
Safety and Precedence: Use counter-ions that are generally recognized as safe (GRAS) and have been used in approved pharmaceutical products.
-
Physicochemical Properties: The counter-ion can affect the final salt's properties, including hygroscopicity (tendency to absorb water), melting point, and stability. Screening several options is often necessary.
Table 3: Common Counter-ions for Salt Formation of Carboxylic Acids
| Counter-ion (Base) | Conjugate Acid | Approx. pKa of Conj. Acid | Notes |
| Sodium (from NaOH) | H₂O | ~15.7 | Very common, often forms highly soluble salts. |
| Potassium (from KOH) | H₂O | ~15.7 | Similar to sodium, can sometimes offer different crystal forms. |
| Calcium (from Ca(OH)₂) | Ca(OH)(H₂O)⁺ | ~12.6 | Divalent, can sometimes lead to lower solubility than monovalent salts. |
| Tromethamine (Tris) | Tris-H⁺ | ~8.1 | Organic amine, commonly used in parenteral formulations. |
| L-Arginine | Arginine-H⁺ | ~9.0 (side chain) | Amino acid, can offer good buffering capacity and tolerability. |
Systematic Solubilization Strategy Workflow
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04191K [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. longdom.org [longdom.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 16. ijsdr.org [ijsdr.org]
- 17. rjpdft.com [rjpdft.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid
Welcome to the technical support center for the purification of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the structural and chemical properties of this compound. Its characteristics dictate the appropriate purification strategies.
-
Structure: The molecule contains a carboxylic acid group, an amide linkage, and an isothiazole ring system. This combination of functional groups results in a polar molecule with hydrogen bonding capabilities.
-
Solubility: Due to its polar nature, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents.
-
pKa: The carboxylic acid moiety confers acidic properties, allowing for salt formation with bases. This can be exploited during extractive purification.
II. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Recrystallization Challenges
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the rate of cooling is too rapid, preventing the orderly arrangement of molecules into a crystal lattice.[1]
Causality & Solution Workflow:
-
Reduce Cooling Rate: Rapid cooling is a common cause.[1] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Increase Solvent Volume: There may be too little solvent, causing the compound to precipitate out at too high a temperature. Re-heat the solution and add a small amount of additional solvent until the oil redissolves. Then, proceed with slow cooling.[1]
-
Change Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a mixed solvent system. For polar compounds like this, mixtures like ethanol/water, acetone/hexane, or THF/hexane can be effective.[2][3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
Column Chromatography Complications
Q2: My compound is streaking or showing poor separation on a silica gel column. What are the likely causes and solutions?
A2: Streaking or tailing on a silica gel column for a polar, acidic compound like this compound is often due to strong interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Protocol:
-
Mobile Phase Polarity Adjustment: The eluent may not be polar enough to effectively move the compound down the column, leading to strong adsorption and streaking.[4] Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system might be more appropriate.[5]
-
Acidification of the Mobile Phase: The carboxylic acid group can interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase can suppress the ionization of your compound's carboxylic acid group, reducing its interaction with the silica and leading to sharper peaks.
-
Sample Loading: Overloading the column is a frequent cause of poor separation.[6] Ensure you are not exceeding the column's capacity. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes be a better choice for certain compounds.[7] Alternatively, reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is well-suited for purifying polar molecules.[5]
Purity Assessment & Impurity Identification
Q3: After purification, my NMR spectrum still shows unexpected peaks. What are the likely impurities and how can I remove them?
A3: Impurities can arise from starting materials, by-products of the synthesis, or degradation. Given the structure, potential impurities could include:
-
Unreacted Starting Materials: Such as 5-amino-3-methyl-4-isothiazolecarboxylic acid or benzoyl chloride.
-
Hydrolysis Products: The amide bond could hydrolyze back to the starting amine and benzoic acid, especially if exposed to strong acid or base during workup.
-
By-products from Amidation: Depending on the coupling reagents used, by-products like ureas (from carbodiimide reagents) can be present.[]
Impurity Removal Strategy:
-
Acid-Base Extraction: This is a powerful technique for separating acidic, basic, and neutral compounds.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting carboxylic acid and benzoic acid (if present from hydrolysis). .
-
Wash with a mild aqueous acid (e.g., dilute HCl) to remove any basic impurities.
-
Wash with brine to remove residual water, then dry the organic layer and evaporate the solvent.
-
-
Re-purification: If impurities persist, a second round of purification using a different technique is advisable. If you initially used recrystallization, try column chromatography, or vice versa.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a stronger solvent (e.g., dichloromethane/methanol), then adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 dichloromethane:methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol) to elute the desired compound.[4]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
IV. Analytical Methods for Purity Confirmation
Ensuring the purity of the final compound is critical.[9] High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for this purpose.[10]
Table 1: Suggested HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This is a starting point and may require optimization.
V. Visualizing the Troubleshooting Process
The following workflow diagram illustrates a decision-making process for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
VI. Frequently Asked Questions (FAQs)
Q: Can I use activated charcoal during recrystallization? A: Yes, if your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help remove them. However, be aware that charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly.
Q: What is the best way to dry the purified compound? A: Drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C), if the compound is thermally stable, is effective. A drying pistol or a vacuum oven are ideal. Ensure the compound is completely dry before analytical testing to avoid solvent peaks in the NMR spectrum.
Q: My overall yield is very low after purification. What are the common causes? A: Low yield can result from several factors:
-
Incomplete reaction: Check the purity of your starting materials and reaction conditions.
-
Losses during workup: Multiple extractions and transfers can lead to material loss.
-
Overly aggressive purification: Using too much solvent in recrystallization will leave more product in the mother liquor.[1] Similarly, broad cuts during column chromatography can lead to discarding fractions containing the product.
-
Product instability: The compound may be degrading during purification.
References
- Vertex AI Search. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.).
- Reddit. (2022).
- Wikipedia. (n.d.).
- Columbia University. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.).
- BOC Sciences. (2023). Classification of Impurities in Synthetic Peptide Drugs.
- (n.d.).
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubMed. (1983).
- BOC Sciences. (2024).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Ijaresm. (2025).
- (2023). Researchers Mapped Out Potential Impurities in Drug Products.
- UCL Discovery. (n.d.).
- Google Patents. (n.d.). PL216764B1 - New methods for preparing of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid.
- ResearchGate. (2025).
- Google Patents. (n.d.). US2871243A - 5-amino-3-methyl-isothiazole and process.
- (2010).
- (n.d.).
- IJRAR.org. (n.d.).
- PubMed. (2011). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals.
- Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. reddit.com [reddit.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Dosage for In Vivo Anti-Inflammatory Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the critical process of dosage optimization for in vivo anti-inflammatory studies. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are robust, reproducible, and ethically sound.
Part 1: Foundational Principles & Core Concepts (FAQs)
This section addresses the fundamental questions that form the basis of any well-designed dose-optimization study. Understanding these concepts is crucial before proceeding to experimental design.
Q1: What is the primary goal of a dose-optimization study in a preclinical anti-inflammatory context?
A1: The primary goal is to identify a dose range that elicits a therapeutic anti-inflammatory effect without causing unacceptable toxicity. This involves establishing a clear dose-response relationship, which characterizes how the magnitude of the drug's effect (response) changes with different dose levels.[1] Key objectives include determining the Minimum Effective Dose (MED), the Maximum Tolerated Dose (MTD), and the therapeutic window—the range between the MED and the MTD where the drug is both safe and effective.[2][3]
Q2: What is the difference between a Dose Range-Finding (DRF) study and a definitive Dose-Response study?
A2: These are two distinct, sequential stages of dose optimization.
-
Dose Range-Finding (DRF) Study: This is a preliminary, exploratory study designed to identify the Maximum Tolerated Dose (MTD) and a broad, safe dose range.[2][4] It typically uses a small number of animals per group and wide dose intervals (e.g., 3-5 fold increments) to quickly map out the toxicity profile.[2] The primary endpoint is safety and tolerability, assessed through clinical observations, body weight changes, and sometimes basic clinical pathology.[3]
-
Definitive Dose-Response Study: Following a DRF, this study aims to precisely characterize the efficacy of the compound within the safe range identified. It uses more dose groups (typically 4-6) with narrower spacing (e.g., logarithmic or semi-log spacing) and a larger number of animals per group to achieve statistical power.[1][5] The primary endpoints are specific measures of anti-inflammatory activity (e.g., reduction in paw edema, cytokine levels).
Q3: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for dose selection?
A3: PK and PD are two complementary fields of pharmacology that are essential for rational dose selection.[6][7]
-
Pharmacokinetics (PK): Describes "what the body does to the drug." It involves the study of drug Absorption, Distribution, Metabolism, and Excretion (ADME).[2] Key PK parameters like half-life (t½), maximum concentration (Cmax), and Area Under the Curve (AUC) help determine the dosing frequency and predict drug exposure at different dose levels.[2]
-
Pharmacodynamics (PD): Describes "what the drug does to the body." It is the study of the biochemical and physiological effects of the drug and its mechanism of action.[8] In inflammation studies, PD endpoints could be the inhibition of a specific enzyme (like COX-2), reduction in pro-inflammatory cytokine levels (like TNF-α), or a clinical outcome (like reduced joint swelling).[6][9]
Integrating PK and PD (PK/PD modeling) allows researchers to link drug exposure (PK) to the therapeutic effect (PD), leading to a more mechanistic and predictive approach to dose selection than simple dose-response studies alone.[10][11]
Part 2: Experimental Design & Protocols
This section provides practical, step-by-step guidance for conducting key experiments in dosage optimization.
Workflow for a Dose-Range Finding (DRF) / MTD Study
Determining the Maximum Tolerated Dose (MTD) is a foundational step. The MTD is the highest dose that can be administered without causing unacceptable, life-threatening toxicity over a specified period.[3][12]
Caption: Workflow for a Dose Range-Finding (DRF) study to determine the Maximum Tolerated Dose (MTD).
Protocol: Establishing the MTD in Mice
This protocol outlines a common approach for a single-dose MTD study.
1. Animal Selection and Acclimatization:
- Select a relevant mouse strain (e.g., C57BL/6 or BALB/c).
- Use a small number of animals (e.g., 2-3 per sex per group).
- Acclimatize animals for at least one week before the experiment.[13]
2. Dose Selection and Preparation:
- Estimate a starting dose based on in vitro IC50 data or literature on similar compounds.[14]
- Prepare a dose escalation scheme. A common approach is a modified Fibonacci sequence (e.g., doses are multiplied by 2, 1.67, 1.5, 1.33, etc.).[2]
- Example dose levels: 10 mg/kg, 20 mg/kg, 40 mg/kg, 60 mg/kg, 80 mg/kg.
- Prepare the test article in a suitable, well-tolerated vehicle.
3. Administration and Observation:
- Administer the starting dose to the first group of animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
- Observe animals continuously for the first 4 hours, then periodically for up to 14 days.[15]
- Record clinical signs of toxicity, including changes in posture, activity, breathing, and signs of pain or distress.
- Measure body weight just before dosing and daily thereafter.
4. Dose Escalation:
- If no severe toxicity is observed within an appropriate period (e.g., 24-72 hours), escalate to the next dose level in a new cohort of animals.[15]
- Continue this process until signs of dose-limiting toxicity (DLT) are observed. DLT is often defined as >20% body weight loss, severe clinical signs, or mortality.[3]
5. Determination of MTD:
- The MTD is defined as the highest dose that does not produce DLT.[16] For example, if the 80 mg/kg dose caused DLT but the 60 mg/kg dose did not, the MTD would be 60 mg/kg.
6. Self-Validation System:
- Vehicle Control Group: Always include a group that receives only the vehicle to ensure that the vehicle itself is not causing any adverse effects.
- Clear Endpoints: The definition of DLT must be established before the study begins to avoid subjective interpretation.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific problems that frequently arise during in vivo anti-inflammatory studies.
Q4: Why am I not seeing a clear dose-response relationship? My compound works in vitro, but the in vivo effect is flat or erratic.
A4: This is a common and frustrating issue. The transition from a controlled in vitro environment to a complex biological system introduces many variables. Here are the most likely causes:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the site of inflammation at a sufficient concentration or for a long enough duration.
-
Low Bioavailability: The drug might be poorly absorbed when given orally or rapidly metabolized by the liver (first-pass effect). Consider reformulating the compound or changing the route of administration (e.g., from oral to intraperitoneal).
-
Rapid Clearance: The drug may be cleared from the body too quickly to exert an effect. A PK study is essential to determine the drug's half-life and exposure (AUC).[2]
-
-
Dose Range is Incorrect:
-
Too Low: All your selected doses might be on the flat, bottom portion of the dose-response curve. You may need to escalate to higher doses (if tolerated).
-
Too High (Plateau): All your selected doses might be on the upper plateau of the curve, where the maximum effect is already achieved. You need to test lower doses to define the sigmoidal part of the curve.[17]
-
-
Inappropriate Animal Model: The specific inflammatory pathway targeted by your drug may not be dominant in the animal model you have chosen. For example, a drug targeting a specific cytokine might be ineffective in a model where inflammation is driven by a different mediator.[18][19] Judicious selection of the animal model is a vital step.[13]
-
High Experimental Variability: If the variation within each dose group is too high, it can obscure a real dose-response effect. (See Q5 for solutions).
Q5: My results show high variability between animals in the same dose group. What can I do to reduce it?
A5: High inter-animal variability can mask true biological effects and lead to inconclusive results. Here’s a checklist to troubleshoot this issue:
-
Animal-Related Factors:
-
Health Status: Ensure all animals are healthy and free from underlying infections. Use animals from a reputable supplier.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to reduce stress-induced responses.[13]
-
-
Technical Consistency:
-
Dosing Technique: Inconsistent administration (e.g., improper oral gavage leading to partial dosing or lung administration) is a major source of variability. Ensure all technicians are proficient and consistent.
-
Timing: Perform dosing, sample collection, and measurements at the same time of day for all animals to minimize circadian rhythm effects.
-
-
Experimental Design:
-
Randomization: Properly randomize animals into treatment groups to prevent cage-effects or bias.
-
Blinding: Whenever possible, the technician performing the dosing and measurements should be blinded to the treatment groups.
-
-
Model-Specific Issues: Some models, like carrageenan-induced paw edema, can have inherent variability. Ensure the inflammatory stimulus (e.g., carrageenan injection volume and location) is administered with high precision.[20]
Q6: I observed unexpected toxicity at a dose I predicted would be safe. What are the potential causes?
A6: This indicates a discrepancy between your prediction and the biological reality.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend your compound may be causing toxicity, especially with repeated dosing. Always run a vehicle-only control group to rule this out.
-
Metabolite Toxicity: The parent compound might be non-toxic, but a metabolite produced in the body could be toxic. This is a common issue that is difficult to predict from in vitro data alone.
-
Species-Specific Metabolism: The animal model may metabolize the drug differently than expected, leading to the accumulation of a toxic metabolite or higher-than-expected exposure of the parent drug.[21]
-
Target-Mediated Toxicity: The drug's mechanism of action could be causing on-target toxicity. For example, an anti-inflammatory that suppresses the immune system too broadly could lead to opportunistic infections.
Part 4: Data Presentation & Advanced Concepts
Table 1: Reference Dose Ranges for Common Positive Controls
Using a well-characterized positive control is a mandatory self-validating step to ensure your inflammation model is working correctly.[9] The table below provides typical effective dose ranges for common positive controls in rodent models. Note: These are starting points and should be optimized for your specific lab and experimental conditions.
| Compound | Mechanism of Action | Animal Model | Typical Route | Effective Dose Range (mg/kg) |
| Dexamethasone | Glucocorticoid Receptor Agonist | Carrageenan Paw Edema (Rat) | i.p. or p.o. | 0.1 - 1 |
| LPS-induced Cytokines (Mouse) | i.p. | 1 - 5 | ||
| Indomethacin | Non-selective COX Inhibitor | Carrageenan Paw Edema (Rat) | p.o. | 5 - 20 |
| Acetic Acid Writhing (Mouse) | i.p. or p.o. | 10 - 30 | ||
| Celecoxib | Selective COX-2 Inhibitor | Collagen-Induced Arthritis (Mouse) | p.o. | 10 - 50 |
| Carrageenan Paw Edema (Rat) | p.o. | 3 - 30 | ||
| Etanercept | TNF-α Inhibitor (Biologic) | Collagen-Induced Arthritis (Mouse) | s.c. or i.p. | 5 - 10 |
Q7: How do I translate an effective animal dose to a Human Equivalent Dose (HED)?
A7: Direct dose extrapolation based on body weight (mg/kg) is incorrect because metabolic rates do not scale linearly with body weight.[22] The most widely accepted method is allometric scaling , which uses Body Surface Area (BSA) as a more accurate factor for interspecies dose conversion.[23][24]
The FDA provides conversion factors (Km) for this purpose. The general formula is:[22][25]
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor ( kg/m ²) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.62 | 37 |
Example: A drug is effective in rats at 62 mg/kg.
-
HED = 62 mg/kg × (6 / 37)
-
HED ≈ 10 mg/kg
Important Caveat: Allometric scaling provides an estimated starting dose for clinical trials.[26] It does not account for species differences in drug targets or metabolism and should always be used in conjunction with comprehensive safety and PK/PD data.[21]
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 183. [Link]
-
Sharma, V., & McNeill, J. H. (2009). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Journal of Pharmacy and Pharmaceutical Sciences, 12(2), 236–251. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Shelar, P. A., & Mishra, A. (2015). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology, 8(7), 899-903. [Link]
-
DuBois, D. C., & Almon, R. R. (2014). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 421–440. [Link]
-
ResearchGate. (2014). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. ResearchGate. [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
DuBois, D. C., & Almon, R. R. (2014). Pharmacokinetic/pharmacodynamic modeling in inflammation. PubMed. [Link]
-
Semantic Scholar. (2014). Pharmacokinetic/pharmacodynamic modeling in inflammation. Semantic Scholar. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
Shekunova, E. V., et al. (2020). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Regulatory Research and Medicine Evaluation, 10(1), 19-28. [Link]
-
Slideshare. (n.d.). Dose selection. Slideshare. [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]
-
Academic Journals. (2013). Pharmacokinetic/Pharmacodynamic (PK/PD) modeling of antipyretic effect of meloxicam: A preferential cyclooxygenase inhibitor in. Academic Journals. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Charles River. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
-
PubMed Central. (2020). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. PubMed Central. [Link]
-
Surpass. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Surpass. [Link]
-
eScholarship.org. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org. [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. ResearchGate. [Link]
-
GARDP Revive. (n.d.). Maximum tolerated dose (MTD). GARDP Revive. [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]
-
PubMed Central. (2019). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PubMed Central. [Link]
-
CDC Stacks. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
-
PubMed Central. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. PubMed Central. [Link]
-
ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
-
PubMed. (2018). The crux of positive controls - Pro-inflammatory responses in lung cell models. PubMed. [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
-
PubMed Central. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]
-
PubMed Central. (2022). In vitro models and ex vivo systems used in inflammatory bowel disease. PubMed Central. [Link]
-
PubMed Central. (2014). Delivery strategies to control inflammatory response: Modulating M1-M2 polarization in tissue engineering applications. PubMed Central. [Link]
-
SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. SpringerLink. [Link]
-
MDPI. (2025). A Systematic Review of the Effects of Saccharomyces boulardii on Diabetes Mellitus in Experimental Mice Models. MDPI. [Link]
-
RSC Publishing. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]
-
MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. MDPI. [Link]
Sources
- 1. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. escholarship.org [escholarship.org]
- 6. Pharmacokinetic/Pharmacodynamic Modeling in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic modeling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. The crux of positive controls - Pro-inflammatory responses in lung cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/pharmacodynamic modeling in inflammation. | Semantic Scholar [semanticscholar.org]
- 12. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 21. Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Shekunova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 22. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 24. chemsafetypro.com [chemsafetypro.com]
- 25. Conversion between animals and human [targetmol.com]
- 26. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
Welcome to the technical support center for 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and analytical science, offering predictive insights into the stability profile of this molecule in various solvents and under different stress conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended solvents and storage conditions for stock solutions of this compound?
When preparing stock solutions, it is crucial to select a solvent that ensures complete dissolution without promoting degradation. For many small organic molecules, DMSO is a common choice for creating highly concentrated stock solutions.[1] However, for aqueous-based experiments, it is advisable to make further dilutions in the relevant buffer or media, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[2]
Recommendations for Solution Preparation and Storage:
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Dimethyl sulfoxide (DMSO) | High dissolving power for many organic compounds. |
| Aqueous Buffers | Prepare fresh dilutions in your experimental buffer. | Stability can be pH-dependent. |
| Storage Temperature | Aliquot and store at -20°C or -80°C.[2] | Minimizes degradation from thermal and hydrolytic processes. |
| Light Exposure | Store in amber vials or protect from light.[3] | The benzoyl moiety suggests potential photosensitivity. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[2] | Aliquoting into single-use volumes is recommended to maintain integrity. |
Q2: I'm observing a decrease in the purity of my compound in an aqueous solution over time. What could be the cause?
A decrease in purity in aqueous solutions often points to hydrolytic degradation. The this compound molecule contains an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions, although this reaction is typically slow.[4][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][6]
-
Base-Catalyzed Hydrolysis: In basic conditions, hydroxide ions can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.[7][8]
The result of this hydrolysis would be the formation of 3-methyl-5-amino-4-isothiazolecarboxylic acid and benzoic acid.
Q3: My experiment involves exposing the compound to light, and I'm seeing unexpected results. Could the compound be photosensitive?
Yes, there is a strong possibility of photosensitivity. Aromatic amides and compounds with benzoyl groups can undergo photodegradation.[9][10] The primary mechanism for fully aromatic amides upon UV irradiation is the photo-Fries rearrangement, which can lead to the formation of 2- and 4-aminobenzophenone-type products.[9] Additionally, photodegradation of thiazole-containing compounds has been observed, sometimes proceeding through a reaction with singlet oxygen.[11]
II. Troubleshooting Guide for Analytical Experiments
This section provides guidance for identifying and resolving common issues encountered during the analysis of this compound, particularly by High-Performance Liquid Chromatography (HPLC).
Q4: I'm developing a stability-indicating HPLC method and see new peaks appearing in my stressed samples. What are the likely degradation products?
Based on the structure of this compound, several degradation pathways can be predicted under forced degradation conditions.
Potential Degradation Pathways:
-
Hydrolysis (Acidic/Basic):
-
Oxidation:
-
Potential Products: N-oxide or S-oxide derivatives of the isothiazole ring. Bioactivation of isothiazoles can occur via sulfur oxidation.[12]
-
Mechanism: Reaction with an oxidizing agent (e.g., hydrogen peroxide).
-
-
Photolysis:
-
Potential Products: Photo-Fries rearrangement products (isomers where the benzoyl group has migrated on the aniline ring system that would be formed upon amide cleavage) or products of isothiazole ring cleavage.[9][11]
-
Mechanism: Absorption of UV or visible light leading to bond cleavage and rearrangement.
-
-
Thermal Degradation:
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Q5: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. How can I resolve this?
Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample preparation.[15][16]
Troubleshooting Poor Peak Shape:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Adjust mobile phase pH to ensure the analyte is in a single ionic state. Add a buffer to the mobile phase.[17] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[15] |
| High sample concentration. | Dilute the sample. | |
| Split Peaks | Clogged column inlet frit or void in the column. | Reverse flush the column. If the problem persists, replace the column. |
| Sample precipitating on injection. | Ensure the sample is fully dissolved in the injection solvent. |
Q6: My retention times are shifting between injections. What is causing this instability?
Retention time drift is a common HPLC issue that can compromise the reliability of your data.[18]
Troubleshooting Retention Time Shifts:
| Observation | Potential Cause | Recommended Solution |
| Gradual Shift | Change in mobile phase composition due to evaporation of a volatile component. | Prepare fresh mobile phase. Keep mobile phase bottles covered. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[19] | |
| Sudden Shift | Air bubbles in the pump. | Degas the mobile phase and purge the pump. |
| Leak in the system. | Check for loose fittings and replace any worn seals. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[20][21]
The workflow for a forced degradation study is as follows:
Sources
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. phytotechlab.com [phytotechlab.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. dovepress.com [dovepress.com]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. maxisci.com [maxisci.com]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Synthesis of 5-Substituted 3-Methyl-4-Isothiazolecarboxylic Acid Amides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-substituted 3-methyl-4-isothiazolecarboxylic acid amides. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The isothiazole ring is a key pharmacophore found in numerous biologically active compounds, including anti-inflammatory agents and antivirals.[1][2][3] However, its synthesis, particularly the final amidation step, can present unique challenges.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your synthetic strategy.
General Synthetic Pathway Overview
The synthesis of the target amides typically follows a convergent strategy. First, a functionalized 3-methyl-4-isothiazolecarboxylic acid core is prepared. This core is then coupled with a desired amine to form the final amide product. The specific substitution at the 5-position is often introduced early in the synthesis or is present in the starting materials.
Caption: General workflow for synthesizing the target amides.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes.
Question: My amide coupling reaction has a very low yield. What are the common causes and how can I fix it?
Answer: Low yield in the amide coupling step is the most frequent challenge. The root cause typically falls into one of three categories: poor activation of the carboxylic acid, instability of reactants, or purification losses.
1. Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Coupling reagents are required to convert the carboxylic acid's hydroxyl group into a better leaving group.[4]
-
Problem: Your coupling reagent is not effective for the isothiazole scaffold. The electron-withdrawing nature of the isothiazole ring can influence the reactivity of the adjacent carboxylic acid.
-
Solution:
-
Switch Coupling Reagents: If you are using a carbodiimide like DCC or EDC alone, you may experience side reactions or slow activation. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or using pre-formed uronium/phosphonium salt reagents (HATU, HBTU, PyBOP) is highly recommended. These reagents form highly reactive active esters, minimizing side reactions and often leading to higher yields.[4][5]
-
Convert to Acid Chloride: For stubborn couplings, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be very effective.[6][7] This method creates a highly reactive intermediate, but care must be taken as it is sensitive to moisture and may not be compatible with sensitive functional groups on your amine.
-
2. Side Reactions and Degradation:
-
Problem: The TLC plate shows multiple spots, and the desired product is a minor component.
-
Causality & Solution:
-
Carbodiimide Side Reactions: When using DCC or EDC, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea, terminating the reaction. Adding HOBt traps this intermediate as an active ester, preventing this side reaction.
-
Guanidinium Byproduct: Uronium/aminium reagents like HATU/HBTU can react with the amine nucleophile to form an unreactive guanidinium byproduct. To avoid this, always add the coupling reagent to the carboxylic acid first to allow for pre-activation (formation of the active ester) before introducing the amine.
-
Ring Instability: While generally stable, the isothiazole ring can be sensitive to very harsh conditions (e.g., high heat for prolonged periods). Ensure your reaction is not being run at an unnecessarily high temperature. Most modern coupling reactions proceed efficiently at room temperature.[8]
-
Caption: Decision tree for troubleshooting amide coupling reactions.
3. Purification Difficulties:
-
Problem: The crude product looks promising, but the final isolated yield is poor.
-
Solution:
-
DCC Byproduct Removal: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common solvents like dichloromethane or ethyl acetate and can be removed by filtration. However, some DCU may remain dissolved. Cooling the reaction mixture can sometimes help precipitate more of it.
-
Water-Soluble Reagents: Using EDC is highly advantageous as its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
-
Acid/Base Washes: A standard aqueous workup involving washes with dilute acid (e.g., 1N HCl) to remove unreacted amine and a base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid is crucial for simplifying the final purification by chromatography.
-
Question: I am trying to synthesize the 3-methyl-4-isothiazolecarboxylic acid precursor by hydrolyzing the corresponding 4-carboxamide, but the reaction is incomplete. What should I do?
Answer: The hydrolysis of a carboxamide to a carboxylic acid often requires forcing conditions, which must be balanced against the stability of the heterocyclic ring.
-
Causality: Standard amide hydrolysis conditions (e.g., refluxing in aqueous HCl or NaOH) can be slow for heteroaromatic amides. The electron density of the isothiazole ring can affect the reactivity of the C4-substituent.
-
Solution: A highly effective and milder alternative for converting heteroaromatic carboxamides to carboxylic acids is diazotization.[2][9]
-
Protocol: Treat the 3-methyl-4-isothiazolecarboxamide with sodium nitrite (NaNO₂) in a strong acid like trifluoroacetic acid (TFA) at a low temperature (e.g., 0 °C). This method is often rapid (completing in <30 minutes) and provides excellent yields (often >95%).[2][9]
-
Mechanism: This reaction proceeds via the formation of a reactive N-nitrosoamide intermediate, which then eliminates dinitrogen gas and water to yield the desired carboxylic acid. This avoids the harsh heating often required for direct hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to introduce the substituent at the 5-position?
The strategy depends on the desired substituent.
-
For 5-amino or 5-acylamino groups: It is often most efficient to start with a precursor that already contains a 5-amino group, such as 5-amino-3-methylisothiazole-4-carbonitrile.[10] The amino group can then be acylated if needed, and the nitrile at the 4-position can be hydrolyzed to the carboxylic acid.[11]
-
For 5-halo groups: These are typically introduced during the synthesis of the isothiazole ring itself or via electrophilic halogenation if the ring is sufficiently activated. 5-halo-isothiazoles can be valuable intermediates for cross-coupling reactions to introduce aryl or alkyl groups.[12]
-
For 5-hydrazino groups: A novel approach involves synthesizing 5-hydrazino-3-methylisothiazole-4-carboxylic acid, which serves as a versatile substrate for creating further derivatives like Schiff bases.[13]
Q2: How do I choose the right amide coupling reagent for my project?
The choice of coupling reagent is critical and depends on the scale of your reaction, the steric hindrance of your substrates, and the need to preserve stereochemistry.
| Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | DCC, EDC | Inexpensive, widely available. | Can cause epimerization; byproduct removal can be difficult (DCC).[4] | Large-scale synthesis where cost is a factor; use with HOBt to improve performance. |
| Aminium/Uronium | HATU, HBTU | High reactivity, fast reaction times, low rates of epimerization. | Expensive, can form guanidinium side products if amine is added first. | Peptide synthesis, sterically hindered substrates, acid-sensitive compounds. |
| Phosphonium | PyBOP, BOP | Similar to aminium salts; very effective and low epimerization. | Can be expensive; generates phosphine oxide byproducts. | Difficult couplings, substrates prone to racemization. |
| Other | T3P, CDI | T3P has easy, water-soluble byproducts; CDI is mild. | May require specific conditions or be less reactive for hindered substrates. | General purpose amidation where simple workup is a priority. |
Q3: What are the key analytical signatures I should look for to confirm the formation of my final amide product?
-
¹H NMR: Look for the appearance of a new amide N-H proton signal (typically a broad singlet between 7-9 ppm, unless it's a tertiary amide). You should also see signals corresponding to the protons from the amine you added.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid starting material (typically ~165-175 ppm) will shift slightly upon amide formation. The most telling sign is the appearance of new signals from the carbon atoms of the amine fragment.
-
Mass Spectrometry (MS): The most definitive confirmation. The molecular ion peak ([M+H]⁺ in ESI+) should correspond exactly to the calculated mass of your target amide.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The C=O stretch for the amide will appear around 1630-1680 cm⁻¹, distinct from the carboxylic acid C=O stretch (~1700-1725 cm⁻¹). You should also see an N-H stretch around 3200-3400 cm⁻¹.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-bromo-4-isothiazolecarboxylic Acid (via Diazotization)
This protocol is adapted from the procedure described by Kalogirou and Koutentis (2023) for a similar isothiazole system.[2][9]
-
Setup: To a stirred suspension of 3-methyl-5-bromo-4-isothiazolecarboxamide (1.0 mmol) in trifluoroacetic acid (TFA, 2.5 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reaction: Add sodium nitrite (NaNO₂, 4.0 mmol, 4.0 equiv.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically complete within 15-30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-water (25 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as tert-butyl methyl ether (t-BuOMe) or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product is often of high purity after workup. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., toluene or hexanes/ethyl acetate).
Protocol 2: General Procedure for Amide Coupling using EDC and HOBt
This is a general protocol for the final amidation step.
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 5-substituted 3-methyl-4-isothiazolecarboxylic acid (1.0 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.2 M concentration).
-
Activation: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv.) to the solution and stir at room temperature for 30-60 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 equiv.) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equiv.) to the reaction mixture before adding the amine.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup:
-
If using DCM, dilute the reaction mixture and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, quench the reaction with water and extract with ethyl acetate. Perform the same acid/base washes on the organic layer.
-
-
Drying and Concentration: Dry the final organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the final amide product.
References
-
Zielinski, W., Sroka, A., & Mrowiec, M. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Ukrainets, I. V., et al. (2018). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
-
Talele, T. T. (2016). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. American Chemical Society. [Link]
-
Organic Chemistry Portal. Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Lipnicka, U., et al. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. PubMed. [Link]
-
Sabiah, S., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. [Link]
-
Lis, R. T., & Kvitko, I. Y. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Wikipedia. Isothiazole. Wikipedia. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]
-
de Villiers, M., et al. (2018). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PubMed Central. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]
- Google Patents. (1954). Process for the preparation of substituted amides.
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
-
Manju, K., et al. (2023). Exploration of NMI-MsCl mediated amide bond formation for the synthesis of novel 3,5-substituted-1,2,4-oxadiazole derivatives. PubMed. [Link]
-
Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]
-
Reynaud, P., et al. (1959). The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. ResearchGate. [Link]
- Google Patents. (1971). Process for the preparation of 4-isothiazolecarboxylic acids.
-
Al-Adiwish, W. M., et al. (2010). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Jeskowiak, I., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic Acid, Its New 5-substituted Derivatives and Their Antiproliferative Activity. PubMed. [Link]
-
Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
Trocka, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed. [Link]
-
Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. YouTube. [Link]
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isothiazole - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-amino-4-cyano-3-methyl-isothiazole; 5-amino-3-methyl-4-isothiazolecarbonitrile; 5-Amino-3-methyl-isothiazole-4-carbonitrile | Chemrio [chemrio.com]
- 11. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing degradation of isothiazole compounds during experimental procedures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address a critical challenge in experimental work: the degradation of isothiazole compounds. These potent heterocyclic compounds are integral to many research and development projects, but their inherent reactivity can lead to loss of efficacy, inconsistent results, and the formation of unknown impurities.
This resource provides in-depth, field-proven insights into why isothiazole compounds degrade and offers practical, validated strategies to mitigate these issues. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to design more robust experiments and confidently interpret your results.
Section 1: Understanding Isothiazole Stability: The Chemical Basis of Degradation
Isothiazole compounds, particularly the isothiazolin-3-one class, owe their potent biological activity to their chemical structure. However, this same reactivity makes them susceptible to degradation. The core issue lies in the electron-deficient sulfur atom and the strained N-S bond within the heterocyclic ring.[1][2] This makes the sulfur atom a prime target for attack by nucleophiles—electron-rich species common in experimental systems.[1][2][3]
The most prevalent degradation pathway involves nucleophilic attack, leading to the opening of the five-membered ring.[1][3] This process inactivates the compound, as its biocidal and pharmacological effects are dependent on the intact ring structure.[2]
Key Degradation Mechanisms:
-
Reaction with Thiols: This is the most significant degradation pathway in biological experiments. Nucleophilic thiol groups (-SH) from amino acids like cysteine, peptides like glutathione (GSH), or reducing agents like dithiothreitol (DTT) readily attack the sulfur atom.[1][4] This interaction initially forms disulfide derivatives and ultimately leads to a ring-opened, inactive mercaptoacrylamide product.[4][5][6]
-
Hydrolysis (pH-Dependent Degradation): The stability of isothiazolinones is highly dependent on pH. While generally stable in acidic to neutral media, their degradation accelerates significantly under alkaline conditions (pH > 8.5).[1][7][8] At high pH, hydroxide ions (OH-) act as nucleophiles, attacking the sulfur atom and initiating ring cleavage.[2]
-
Influence of Temperature and Light: Elevated temperatures can significantly increase the rate of degradation.[1][9] For example, the half-life of some isothiazolinones can decrease from months at room temperature to mere days at 40-60°C.[1][9] Similarly, exposure to UV or even strong visible light can induce photodegradation, leading to a variety of byproducts through processes like isomerization, oxidation, and hydrolysis.[1][10]
Caption: Factors and pathways leading to isothiazole degradation.
Section 2: Troubleshooting Guide: Diagnosing Degradation in Your Experiments
This section addresses common problems encountered during experiments involving isothiazole compounds. The format is designed to help you quickly identify the root cause and find a viable solution.
Q1: My isothiazole compound shows diminishing or no activity in my cell-based assay. The initial stock solution was confirmed to be active. What is the likely cause?
A: The most probable cause is the reaction of your compound with components in the cell culture medium.
-
Causality: Standard cell culture media are rich in amino acids, particularly L-cysteine, and cells actively secrete glutathione (GSH). Both cysteine and GSH contain nucleophilic thiol groups that will readily attack and inactivate your isothiazole compound.[1][4] This effectively reduces the concentration of the active compound available to interact with its intended target.
-
Diagnostic Steps:
-
Incubation Control: Incubate your isothiazole compound in the complete cell culture medium (without cells) for the same duration as your experiment.
-
Analytical Verification: After incubation, analyze the medium using HPLC or LC-MS/MS to quantify the remaining parent compound. A significant decrease in the parent peak and the appearance of new, more polar peaks would confirm degradation.
-
Compare with a Simpler Matrix: As a control, perform the same incubation in a simple buffered saline solution (e.g., PBS) and compare the stability.
-
-
Solution:
-
Reduce Incubation Time: If possible, shorten the exposure time of the compound to the full medium.
-
Dose Freshly: Add the compound to the wells immediately before starting the assay rather than pre-mixing it into the bulk medium.
-
Consider Serum-Free Medium: If your assay allows, conduct the initial incubation in a serum-free, low-thiol medium before adding serum or other components.
-
Q2: I'm performing a reaction work-up using a reducing agent (e.g., DTT, TCEP, or NaBH₄), and my HPLC analysis shows the isothiazole compound has vanished. Why?
A: You have inadvertently quenched your own compound.
-
Causality: Common laboratory reducing agents are potent nucleophiles. Dithiothreitol (DTT) and TCEP contain thiol or phosphine groups, respectively, that rapidly cleave the isothiazole N-S bond. This reaction is analogous to the mechanism of their biological activity and degradation by cellular thiols.[1][4]
-
Diagnostic Steps: The disappearance of your starting material on the chromatogram post-work-up is a strong indicator. You can confirm this by spiking a small amount of the isothiazole into your work-up solution and immediately analyzing it.
-
Solution:
-
Alternative Work-up: Avoid using thiol-based or other strong nucleophilic reducing agents. Explore alternative extraction or purification methods that do not require these reagents.
-
Protective Group Strategy: In a synthetic chemistry context, if the isothiazole moiety is not the reactive center, consider if a protective group strategy is feasible for other parts of your molecule.
-
Q3: My isothiazole stock solution, stored in DMSO at room temperature on the bench, is losing potency. Why is this happening?
A: While DMSO is a common solvent, improper storage conditions accelerate degradation.
-
Causality: Long-term storage at room temperature, especially with exposure to ambient light, can be detrimental. Even without strong nucleophiles present, thermal and photodegradation pathways can become significant over time.[1][11] Some studies have shown that even in DMSO, certain thiazole-containing compounds can decompose at room temperature over a period of weeks.[11]
-
Diagnostic Steps: Compare the purity and concentration of your current stock solution with a freshly prepared one using a validated analytical method like HPLC-UV or LC-MS.
-
Solution:
-
Proper Storage: Always store stock solutions in a cool, dark place. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended to prevent repeated freeze-thaw cycles.[12][13]
-
Fresh Solutions: For highly sensitive experiments, prepare fresh stock solutions from the solid compound before use.[11]
-
Caption: Troubleshooting workflow for isothiazole degradation.
Section 3: Preventative Measures & Best Practices
Proactive measures are the most effective way to ensure the integrity of your isothiazole compounds.
Storage and Handling
Proper storage is the first line of defense against degradation.
-
Solid Compounds: Store in tightly sealed containers in a cool, dry, and dark environment. A desiccator can be beneficial for hygroscopic compounds.[13]
-
Solutions:
-
Prepare stock solutions in a suitable, dry solvent like anhydrous DMSO or ethanol.
-
Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade compounds and introduce moisture.[12]
-
For long-term storage, keep aliquots at -20°C or -80°C, protected from light.[12][13]
-
Experimental Design
Careful planning of your experimental conditions can prevent degradation before it starts.
| Parameter | Recommendation | Rationale |
| pH Control | Maintain experimental pH between 4 and 8. Avoid alkaline conditions (pH > 8.5).[1][8] | Isothiazolinones undergo rapid hydrolysis and ring-opening in alkaline solutions.[1][2][8] |
| Reagent Compatibility | Avoid the use of strong nucleophiles and reducing agents, especially those containing thiols (e.g., DTT, cysteine, mercaptoethanol). | These reagents will directly attack and inactivate the isothiazole ring, leading to loss of the compound.[1][4] |
| Temperature | Conduct experiments at the lowest practical temperature. Avoid unnecessary heating. | Degradation rates increase with temperature. The half-life can be dramatically reduced at elevated temperatures.[1][9] |
| Light Exposure | Protect solutions and reaction mixtures from direct sunlight and strong artificial light. Use amber vials or wrap containers in foil. | UV and visible light can cause photodegradation, leading to the formation of multiple byproducts.[1][10] |
Section 4: Key Experimental Protocols
Here are two fundamental protocols for assessing and managing isothiazole stability.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of a new isothiazole compound. It helps identify potential degradants and establishes the specificity of your analytical method.[14][15]
Objective: To systematically assess the stability of an isothiazole compound under various stress conditions.
Methodology:
-
Preparation: Prepare several identical solutions of your compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose individual samples to the following conditions for a defined period (e.g., 24-72 hours). Aim for 5-20% degradation.[16]
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).[16]
-
Thermal Stress: Heat the solution at 60°C in a controlled oven.
-
Photolytic Stress: Expose the solution to a calibrated light source (as per ICH Q1B guidelines). Maintain a dark control sample.
-
-
Quenching/Neutralization: After the exposure period, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid). Dilute all samples to a standard concentration for analysis.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a suitable stability-indicating method, typically HPLC with UV and/or MS detection.[14][17]
-
Evaluation: Compare the chromatograms. Look for a decrease in the parent compound peak and the appearance of new peaks (degradants). This data is crucial for developing an analytical method that can separate the parent compound from all potential impurities.
Protocol 2: Quenching Isothiazole Reactions for Analysis
In some experiments, it's necessary to stop the activity of an isothiazole compound at a specific time point before analysis. This requires a "quencher" that rapidly and irreversibly inactivates it.
Objective: To effectively halt the reaction of an isothiazole compound by adding a potent nucleophile.
Methodology:
-
Quencher Selection: Sodium bisulfite (NaHSO₃) is an effective and common quencher. It is a strong nucleophile that rapidly opens the isothiazole ring. A thiol-based reagent like L-cysteine can also be used if compatible with downstream analysis.
-
Concentration: The quencher should be used in molar excess relative to the isothiazole compound (e.g., 2 to 5-fold excess) to ensure a rapid and complete reaction.
-
Procedure:
-
At the desired time point in your experiment, add the calculated volume of the quencher stock solution to your reaction mixture.
-
Mix thoroughly and allow a short incubation period (e.g., 5-10 minutes) at room temperature to ensure the quenching reaction is complete.
-
Proceed with your sample preparation for analysis (e.g., protein precipitation, extraction).
-
-
Validation: It is critical to validate your quenching procedure. Run a control sample where you add the quencher before the isothiazole compound. You should observe no effect from the isothiazole in this control, confirming the quenching is effective.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use common biological buffers like HEPES or Tris? A: Yes, non-nucleophilic buffers like HEPES, MOPS, and Tris are generally compatible. However, always ensure your buffer system does not contain added reducing agents like DTT unless it is part of a deliberate quenching step.
Q: Are all isothiazole compounds equally unstable? A: No, stability varies with the specific structure. For example, the presence of an electron-withdrawing group like chlorine (as in MCI) can increase the reactivity of the N-S bond towards nucleophiles compared to an unsubstituted version (MI).[1]
Q: My compound is delivered as a salt (e.g., hydrochloride). Does this affect stability? A: The salt form generally influences solubility more than inherent stability. Once dissolved, the compound's stability will be dictated by the pH, temperature, and composition of the solution.
Q: How can I detect degradation if I don't have access to an LC-MS? A: A standard HPLC with a UV detector is a powerful tool. Degradation is indicated by a decrease in the peak area of your parent compound over time and the emergence of new peaks, which typically have different retention times.
References
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. [Link]
-
Kim, H. Y., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. International Journal of Molecular Sciences. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
-
Park, J., & Kwon, J. H. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]
-
El-Khatib, R., et al. (2018). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. ResearchGate. [Link]
-
Wu, Q., et al. (2022). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. Water Research. [Link]
-
Barman, B. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]
-
Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology. [Link]
-
Origin Compounds. Storage & Handling Guidelines. Origin Compounds. [Link]
-
Silva, V., et al. (2020). Analytical methods for isothiazolinones determination in different products. ResearchGate. [Link]
-
Silva, V., et al. (2020). Reaction pathway for the interaction of isothiazolinones and thiols... ResearchGate. [Link]
- Tully, T. P., et al. (2014). Methods and devices for detecting isothiazolones.
-
Barman, B. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]
-
Lee, S., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules. [Link]
-
Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kumar, V., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Kurmi, M., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
-
Wikipedia. Isothiazolinone. Wikipedia. [Link]
-
Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry. [Link]
-
ChemView. (2018). Isothiazolinone White Paper. ChemView. [Link]
-
Aerts, O., et al. (2017). Contact allergy caused by isothiazolinone derivatives: an overview of non-cosmetic and unusual cosmetic sources. European Journal of Dermatology. [Link]
-
Wagner, T., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. [Link]
-
Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta. [Link]
-
National Research Council. (2011). Management of Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origincompounds.com [origincompounds.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. mdpi.com [mdpi.com]
Method Validation for Analytical Techniques of Isothiazole Derivatives: A Technical Support Center
Welcome to the Technical Support Center for the analytical method validation of isothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reliable analytical methods for this important class of compounds. Isothiazole derivatives are widely used as biocides and preservatives in various pharmaceutical and consumer products, making their accurate quantification critical for safety and efficacy.[1]
This center is structured to address the practical challenges you may encounter, moving beyond a simple checklist of validation parameters to explain the underlying scientific principles and provide actionable troubleshooting advice.
Section 1: The "Why" Before the "How" - Foundational Principles of Method Validation
Before delving into specific techniques, it's crucial to understand the core objective of method validation: to demonstrate that an analytical procedure is fit for its intended purpose.[2] This means the data you generate is accurate, reliable, and reproducible. For isothiazole derivatives, this is paramount for ensuring product quality and regulatory compliance.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the key regulatory guidelines I should follow for validating analytical methods for isothiazole derivatives?
A1: The primary guidelines to follow are from the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the validation of analytical procedures .[2][3] This guideline provides a comprehensive framework for the validation of analytical methods. Depending on your product and market, you may also need to consider guidelines from other regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).
Q2: What is the difference between method development and method validation?
A2: Method development is the process of creating a new analytical procedure, which involves selecting the appropriate analytical technique (e.g., HPLC, GC), optimizing the experimental conditions, and establishing the initial performance of the method. Method validation, on the other hand, is the formal process of confirming that the developed method is suitable for its intended use by evaluating specific performance characteristics.[4]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Isothiazole Analysis
HPLC is the most common technique for the analysis of isothiazole derivatives due to its versatility, sensitivity, and applicability to a wide range of these compounds.[2][5]
Key Validation Parameters for HPLC Methods
The following table summarizes the essential validation parameters for HPLC methods used for the quantification of isothiazole derivatives, along with typical acceptance criteria as per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[1][6][7][8] | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. In forced degradation studies, the analyte peak should be well-resolved from degradation product peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.[5][7] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[2] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value.[5] | For an assay, typically 98.0% to 102.0% recovery of the analyte in a spiked matrix. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][9] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Experimental Protocol: Validating an HPLC Method for a Novel Isothiazole Derivative
This protocol outlines the steps for a comprehensive validation of an HPLC method for the quantification of a new isothiazole derivative active pharmaceutical ingredient (API).
Step 1: System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of the isothiazole derivative.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area and retention time ≤ 1.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.
Step 2: Specificity (Forced Degradation)
-
Purpose: To demonstrate that the method can separate the analyte from its potential degradation products.[10][11][12]
-
Procedure:
-
Subject the isothiazole derivative to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[9]
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[9] Isothiazolinones are known to degrade in alkaline solutions.[1][13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Step 3: Linearity
-
Purpose: To establish the linear range of the method.
-
Procedure:
-
Prepare a series of at least five standard solutions of the isothiazole derivative at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
Step 4: Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the isothiazole derivative at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Step 5: Precision
-
Purpose: To assess the degree of agreement among individual test results.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the isothiazole derivative at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for each set of measurements.
-
Step 6: LOD and LOQ
-
Purpose: To determine the sensitivity of the method.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
-
Based on the Standard Deviation of the Response and the Slope:
-
Step 7: Robustness
-
Purpose: To evaluate the reliability of the method with respect to small variations in analytical parameters.
-
Procedure:
-
Deliberately vary parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the sample under each varied condition and compare the results to those obtained under the normal conditions.
-
Troubleshooting Guide for HPLC Analysis of Isothiazole Derivatives
This section addresses common issues encountered during the HPLC analysis of isothiazole derivatives in a question-and-answer format.
Q: I am observing significant peak tailing for my isothiazole derivative. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Cause 1: Secondary Interactions with Residual Silanols: Isothiazole derivatives can have basic nitrogen atoms that interact with acidic residual silanols on the silica-based stationary phase.
-
Solution:
-
Lower the pH of the mobile phase: This will protonate the silanols and reduce the interaction. A pH of 2.5-3.5 is often effective.
-
Add a competing base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase (e.g., 0.1%).
-
Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize residual silanols. Ensure you are using an appropriate column.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Cause 3: Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path.
-
Solution:
-
Reverse flush the column (if the manufacturer's instructions permit).
-
If a void is suspected, the column may need to be replaced.[16]
-
-
-
Cause 4: Extra-column Effects: Excessive tubing length or poorly made connections can contribute to band broadening and tailing.[17]
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
Q: My retention times are shifting from run to run. What should I check?
A: Retention time variability can compromise the reliability of your method. Here are the common culprits:
-
Cause 1: Inconsistent Mobile Phase Composition: If you are using a gradient elution, ensure your pump's proportioning valves are working correctly. For isocratic methods, ensure the mobile phase is well-mixed.
-
Solution: Prime the pump and ensure all solvent lines are free of air bubbles.[18] If the problem persists, try pre-mixing the mobile phase manually.
-
-
Cause 2: Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 3: Leaks in the System: A leak will cause a drop in pressure and affect the flow rate, leading to longer retention times.
-
Solution: Systematically check all fittings and connections for signs of leaks.[18]
-
-
Cause 4: Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are extraneous peaks that can interfere with your analysis.
-
Cause 1: Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough wash step with a strong solvent after each injection.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or a contaminated system can lead to ghost peaks.
-
Solution: Use high-purity solvents and filter them before use.[19] Regularly clean the injector and other system components.
-
-
Cause 3: Sample Degradation in the Autosampler: Some isothiazole derivatives may be unstable in the sample solvent over time.
-
Solution: Analyze samples as soon as possible after preparation or use a cooled autosampler.
-
Visualization of HPLC Troubleshooting Logic
Caption: Troubleshooting workflow for HPLC peak tailing.
Section 3: Gas Chromatography (GC) - An Alternative for Volatile Derivatives
Gas chromatography is a suitable technique for the analysis of volatile or semi-volatile isothiazole derivatives.[20]
Key Validation Parameters for GC Methods
The validation parameters for GC methods are largely the same as for HPLC. However, there are some specific considerations for GC.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can separate the analyte from other volatile components. | Baseline resolution between the analyte peak and other peaks. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is accurate, precise, and linear. | Defined by the intended application. |
| Accuracy | The closeness of the measured value to the true value. | Typically 95.0% to 105.0% recovery. |
| Precision | The degree of agreement among individual measurements. | RSD ≤ 5.0%. |
| LOD & LOQ | The sensitivity of the method. | Determined by signal-to-noise ratio or calibration curve statistics. |
| Robustness | The method's resistance to small, deliberate variations in parameters. | No significant impact on results with minor changes to inlet temperature, oven temperature program, or carrier gas flow rate. |
Troubleshooting Guide for GC Analysis of Isothiazole Derivatives
Q: I'm observing poor peak shape (fronting or tailing) in my GC analysis. What could be the cause?
A: Poor peak shape in GC can often be traced back to the injection process or column issues.
-
Cause 1: Improper Injection Technique: A slow injection can lead to band broadening.
-
Solution: Use an autosampler for consistent and rapid injections.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute the sample or use a split injection.
-
-
Cause 3: Active Sites in the Inlet or Column: Isothiazole derivatives can interact with active sites, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, well-conditioned column. Regularly replace the inlet liner and septum.[12]
-
-
Cause 4: Incompatible Solvent: The sample solvent should be compatible with the stationary phase.
-
Solution: Choose a solvent that is less polar than the stationary phase for non-polar columns and vice versa for polar columns.
-
Q: My results are not reproducible. What are the common sources of irreproducibility in GC?
A: Irreproducibility can be frustrating, but a systematic check can usually identify the source.
-
Cause 1: Inconsistent Injection Volume: Manual injections can be highly variable.
-
Solution: Use an autosampler with a calibrated syringe.
-
-
Cause 2: Leaks in the System: Leaks in the gas lines, septum, or column fittings can cause fluctuations in flow and pressure.
-
Solution: Use an electronic leak detector to check for leaks.
-
-
Cause 3: Unstable Oven Temperature: Poor temperature control will lead to shifting retention times.
-
Solution: Ensure the GC oven is properly calibrated and functioning correctly.
-
-
Cause 4: Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade.
-
Solution: Condition the column regularly. If performance does not improve, trim the first few centimeters of the column or replace it.
-
Visualization of GC Troubleshooting Workflow
Caption: A systematic approach to troubleshooting GC reproducibility issues.
Section 4: Advanced Techniques and Special Considerations
LC-MS/MS for High Sensitivity and Specificity
For the analysis of isothiazole derivatives at trace levels or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[3][4]
Q: I am experiencing significant matrix effects in my LC-MS/MS analysis of an isothiazole derivative in a pharmaceutical formulation. How can I mitigate this?
A: Matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
-
Strategy 1: Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain the analyte while washing away interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the isothiazole derivative.
-
-
Strategy 2: Modify Chromatographic Conditions:
-
Improve Separation: Adjust the mobile phase gradient or use a column with a different selectivity to separate the analyte from the interfering components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
-
-
Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
An SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. This is the most effective way to compensate for matrix effects.[8]
-
-
Strategy 4: Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix that is free of the analyte. This helps to compensate for matrix effects but requires a representative blank matrix.
-
Visualization of Matrix Effect Mitigation Strategies
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
-
Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. Semantic Scholar. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. 2023. Available from: [Link]
-
Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. National Center for Biotechnology Information. 2025. Available from: [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). National Center for Biotechnology Information. 2019. Available from: [Link]
-
What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. 2014. Available from: [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. Available from: [Link]
-
Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Scirp.org. 2024. Available from: [Link]
-
Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. MDPI. 2023. Available from: [Link]
-
The effects of pH on the degradation of isothiazolone biocides. ResearchGate. 2025. Available from: [Link]
-
The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Available from: [Link]
-
Exploring the metabolism and mixture effects of the isothiazolinone biocides BIT and OIT in PLHC-1 cells. DIVA. Available from: [Link]
-
GC Troubleshooting guide Shimadzu FINAL. Shimadzu. 2022. Available from: [Link]
-
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. 2025. Available from: [Link]
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. ijert.org. Available from: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. 2025. Available from: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available from: [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. 2018. Available from: [Link]
-
10 Common Mistakes in Gas Chromatography. AELAB. 2025. Available from: [Link]
-
Determination of LOD and LOQ. Pharma Specialists. 2021. Available from: [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. 2016. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. 2025. Available from: [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. restek.com. Available from: [Link]
-
Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. National Center for Biotechnology Information. 2007. Available from: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Available from: [Link]
-
Analytical method validation: A brief review. ijpsr.com. Available from: [Link]
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts | Semantic Scholar [semanticscholar.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 17. ijtsrd.com [ijtsrd.com]
- 18. shopshimadzu.com [shopshimadzu.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Mitigating Isothiazole Compound Cytotoxicity in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing isothiazole-containing compounds in their cell-based assays. Isothiazole derivatives are of significant interest in drug discovery; however, their inherent biocidal properties can lead to off-target cytotoxicity, confounding experimental results.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate unintended cytotoxic effects, ensuring the integrity and accuracy of your assay data.
I. Understanding the Challenge: The Dual Nature of Isothiazoles
Isothiazole and its derivatives, particularly isothiazolinones, are five-membered heterocyclic compounds known for their potent antimicrobial properties.[3][4] This activity stems from their ability to react with and oxidize thiol-containing residues (like cysteine) in proteins, leading to the generation of free radicals, disruption of mitochondrial function, and ultimately, cell death.[4][5][6] While this mechanism is beneficial for their use as preservatives, it presents a significant challenge in therapeutic research, where the goal is to study a specific biological pathway without inducing broad cellular damage.
Several commonly used isothiazolinones, such as Methylisothiazolinone (MI), Methylchloroisothiazolinone (MCI), and Benzisothiazolinone (BIT), are known to be strong sensitizers and can induce cytotoxicity.[1][3] Their reactivity with cellular thiols, particularly glutathione (GSH), can deplete the cell's primary antioxidant defense, leading to oxidative stress and apoptosis.[3][7]
Core Cytotoxicity Mechanisms of Isothiazolinones
| Mechanism | Description | Key Isothiazolinones Implicated | References |
| Thiol Reactivity & Glutathione Depletion | The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups (-SH) on proteins and glutathione. This disrupts protein function and depletes the cell's main antioxidant buffer. | MCI, DCOIT, MI | [3][5][7] |
| Oxidative Stress Induction | By depleting thiols and reacting with cellular components, isothiazolinones lead to an increase in reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA. | DCOIT, CMIT/MIT | [8][9] |
| Mitochondrial Dysfunction | These compounds can interfere with mitochondrial enzymes and inhibit the production of ATP, the cell's energy currency.[4] | CMIT, MIT | [4] |
| Induction of Apoptosis & Inflammation | Isothiazolinones can activate pro-apoptotic proteins like BAX and caspases (caspase-3, -9) and trigger the release of pro-inflammatory cytokines (TNF-α, IL-1β) through pathways like MAPK. | MI/MCI | [3][10] |
II. Troubleshooting Guide: Isolating and Addressing Unwanted Cytotoxicity
Encountering unexpected cell death or inconsistent results can be a major roadblock. This section provides a systematic approach to troubleshooting common issues related to isothiazole compound cytotoxicity.
Problem 1: High background cytotoxicity in vehicle control wells.
-
Potential Cause 1: Solvent Cytotoxicity.
-
Explanation: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds, but at concentrations typically above 0.5%, it can induce cytotoxicity on its own.[11] Some sensitive cell lines may even show stress at lower concentrations.
-
Solution:
-
Perform a DMSO Tolerance Test: Before starting your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.1% to 2.0%) for the planned duration of your assay.
-
Analyze Cell Viability: Use a sensitive viability assay (e.g., an ATP-based assay) to determine the highest concentration of DMSO that does not significantly impact cell health.[12]
-
Action: Keep the final DMSO concentration in all wells (including controls) below this determined threshold and ensure it is consistent across the plate.[13]
-
-
-
Potential Cause 2: Contamination.
-
Explanation: Bacterial, fungal, or mycoplasma contamination can stress cells and cause cell death, which can be mistaken for compound-induced cytotoxicity.
-
Solution:
-
Microscopic Examination: Regularly inspect your cell cultures for any visual signs of contamination.
-
Mycoplasma Testing: Use a reliable PCR-based or luminescence-based mycoplasma detection kit, as this type of contamination is not visible.
-
Aseptic Technique: Reinforce strict aseptic techniques during all cell handling procedures.
-
-
Problem 2: Poor reproducibility of IC50 values between experiments.
-
Potential Cause 1: Inconsistent Cell Health and Density.
-
Explanation: The physiological state of your cells can significantly impact their sensitivity to cytotoxic insults. Cells that are overgrown (confluent), have a high passage number, or are not in the logarithmic growth phase can respond differently.[11]
-
Solution:
-
Standardize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth throughout the assay period without reaching confluency.[11]
-
Control Passage Number: Use cells within a consistent and defined passage number range for all experiments.
-
Consistent Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.
-
-
-
Potential Cause 2: Compound Instability or Precipitation.
-
Explanation: Isothiazole compounds can be unstable in aqueous media, and their solubility can be limited.[3][8] If the compound precipitates out of solution, the effective concentration delivered to the cells will be inconsistent.
-
Solution:
-
Solubility Assessment: Determine the aqueous solubility of your compound in your specific culture medium. This can be done using methods like nephelometry or by developing a critical aggregation concentration (CAC) assay.
-
Fresh Dilutions: Prepare fresh serial dilutions of your compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11]
-
Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solutions for any signs of precipitation.
-
-
Problem 3: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Potential Cause: Interference with Assay Chemistry.
-
Explanation: The chemical properties of your isothiazole compound may interfere with the assay itself. For example, as highly reactive electrophiles, they might directly reduce tetrazolium salts (like MTT) or inhibit the enzymes used in other assays (like luciferase in ATP-based assays or lactate dehydrogenase in LDH assays).[14]
-
Solution:
-
Run Cell-Free Controls: Test your compound at its highest concentration in culture medium without cells. Add the assay reagents to see if the compound alone generates a signal or inhibits the reporter enzyme.[15]
-
Use Orthogonal Assays: Confirm your results using at least two different viability assays that rely on distinct mechanisms. For example, pair a metabolic assay (like MTT or a resazurin-based assay) with a membrane integrity assay (like LDH release or a cell-impermeant DNA dye).[13]
-
-
dot graph TD subgraph Troubleshooting_Workflow direction LR A[Start: Unexpected Cytotoxicity] --> B{Problem Identification}; B --> C1[High Vehicle Control Cytotoxicity]; B --> C2[Poor IC50 Reproducibility]; B --> C3[Assay Discrepancies];
end Troubleshooting workflow for cytotoxicity.
III. Proactive Mitigation Strategies & Experimental Protocols
Beyond troubleshooting, proactively designing your experiments to minimize non-specific cytotoxicity is crucial.
Strategy 1: Reducing Oxidative Stress
Since a primary mechanism of isothiazole cytotoxicity is the induction of oxidative stress, you can supplement your culture medium with antioxidants.
-
Approach: Co-incubate your cells with the isothiazole compound and a thiol-based antioxidant like N-acetylcysteine (NAC) or glutathione (GSH).[16] If the addition of the antioxidant significantly reduces the observed cytotoxicity, it strongly suggests that oxidative stress is a major contributing factor.
-
Protocol: Antioxidant Rescue Experiment
-
Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 2X concentration series of your isothiazole compound in culture medium.
-
Prepare a 2X concentration of your chosen antioxidant (e.g., 2 mM NAC) in culture medium. Also, prepare a 2X "vehicle" medium with no antioxidant.
-
-
Treatment:
-
To the "Test" wells, add a volume of the 2X antioxidant solution.
-
To the "Control" wells, add an equal volume of the 2X vehicle medium.
-
Immediately add an equal volume of the 2X isothiazole compound dilutions to the appropriate wells. This will bring all reagents to a 1X final concentration.
-
-
Incubation: Incubate for the desired treatment period (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Analysis: Compare the dose-response curves of the compound with and without the antioxidant. A rightward shift in the curve in the presence of the antioxidant indicates a rescue effect.
-
Strategy 2: Optimizing Exposure Time
Isothiazolinones can cause rapid inhibition of cellular metabolism within minutes, followed by irreversible damage over hours.[6] Reducing the incubation time may allow you to observe the specific intended effect of your compound before overwhelming cytotoxicity occurs.
-
Protocol: Time-Course Viability Assay
-
Plate Setup: Seed multiple identical 96-well plates with your cells.
-
Treatment: Treat the cells with a full dose-response curve of your compound.
-
Staggered Incubation: At different time points (e.g., 2, 6, 12, 24, and 48 hours), remove one plate from the incubator and perform a cell viability assay.
-
Data Analysis: Plot the IC50 value against the incubation time. This will reveal the kinetics of the cytotoxic response and help you identify a time window where you might observe your desired biological effect with minimal cell death.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="helvetica"]; edge [fontname="helvetica"];
} Proactive mitigation workflow.
IV. Frequently Asked Questions (FAQs)
-
Q1: At what concentration should I start seeing off-target cytotoxicity from isothiazole compounds?
-
A1: This is highly dependent on the specific compound, the cell line, and the assay duration. Some highly reactive isothiazolinones like MCI can show cytotoxicity in the low micromolar range.[3] It is essential to perform a broad dose-response experiment (e.g., from nanomolar to 100 µM) to determine the cytotoxic profile of your specific compound in your system.[17]
-
-
Q2: Are there any alternatives to isothiazolinone-based preservatives in commercial reagents that could interfere with my assay?
-
A2: Yes, while many commercial buffers and media are preservative-free, some reagents may contain them. Alternatives like sodium azide are also used, but they are also toxic.[18] Whenever possible, use freshly prepared, sterile buffers and media for your cell-based assays to avoid any confounding effects from preservatives.
-
-
Q3: Can the Nrf2 pathway be activated by isothiazoles, and could this interfere with my results?
-
A3: Yes. Isothiazolinones, by inducing oxidative stress, can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which is a primary cellular defense mechanism against oxidative and electrophilic stress.[9][19][20][21] If your research involves studying the Nrf2 pathway, be aware that your isothiazole compound might be a direct activator, which could complicate the interpretation of your results.
-
-
Q4: My compound is an isothiazole derivative but not an isothiazolinone. Do these guidelines still apply?
-
A4: While the isothiazolinone subclass is most notorious for cytotoxicity due to the reactive N-S bond, the potential for off-target effects exists for other isothiazole derivatives.[4] The core principles of troubleshooting—checking for solvent effects, compound stability, assay interference, and the potential for oxidative stress—are good laboratory practices that apply to the study of any novel small molecule.
-
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from BenchChem website.
-
ResearchGate. (2020). The Mechanism of Action of Isothiazolone Biocide. Retrieved from ResearchGate.
-
Alves, P., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website.
-
Dermatitis Academy. (n.d.). Methylchloroisothiazolinone/ Methylisothiazolinone. Retrieved from Dermatitis Academy website.
-
The Flame of Tomorrow. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from TFOT website.
-
Huy, C., et al. (2021). Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497. Regulatory Toxicology and Pharmacology, 125, 105008. [Link]
-
Arning, J., et al. (2008). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations. Environmental Science & Technology, 42(15), 5459-5465. Retrieved from ResearchGate.
-
Miller, A., et al. (2019). High throughput small molecule screening reveals NRF2-dependent and -independent pathways of cellular stress resistance. bioRxiv. [Link]
-
MDPI. (n.d.). Small Molecule Approaches to Modulating Oxidative Stress Responses. Retrieved from MDPI website.
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. Retrieved from ResearchGate.
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Retrieved from NCBI.
-
ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from ResearchGate.
-
National Toxicology Program. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. National Toxicology Program Technical Report Series. [Link]
-
National Institute of Environmental Health Sciences. (2019). Assessment of Chemical Sensitization Potential of Selected Isothiazolinone Compounds Using In Vitro Methods. Retrieved from NIEHS website.
-
Quora. (n.d.). What is the best alternative to isothiazolinone as a preservative?. Retrieved from Quora.
-
ResearchGate. (n.d.). Chemical structures of methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (MIT). Retrieved from ResearchGate.
-
Merck Millipore. (n.d.). Small Molecules for Oxidative Stress Applications. Retrieved from Merck Millipore website.
-
Nelson, P., et al. (2013). Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. ACS Chemical Biology, 8(5), 999-1007. [Link]
-
MDPI. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from MDPI website.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube.
-
ChemPoint. (n.d.). Isothiazolinone Alternatives - LANXESS Microbial Control Selector. Retrieved from ChemPoint.
-
Jomova, K., et al. (2023). Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants. Journal of Inorganic Biochemistry, 247, 112259. [Link]
-
ResearchGate. (2012). Does anyone know the alternatives to antibiotics to avoid bacterial contamination in in vitro culture?. Retrieved from ResearchGate.
-
Journal of Visualized Experiments. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Retrieved from JoVE.
-
ResearchGate. (n.d.). Identification of two compounds capable of triggering caspase.... Retrieved from ResearchGate.
-
Sipes, N., et al. (2011). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 119(11), 1606-1613. [Link]
-
ScienceDirect. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from ScienceDirect.
-
Grisoni, F., et al. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
MedchemExpress. (n.d.). Compound Screening Guide!. Retrieved from MedchemExpress.com.
-
PubMed. (2004). [Functional Redistribution of Caspase Activities in K562 Cells, Induced for Differentiation and Apoptosis by Thiazophosphol Derivatives]. Retrieved from PubMed.
-
PubMed. (2016). Proinflammatory and regulatory mechanisms in allergic contact dermatitis caused by methylchloroisothiazolinone and methylisothiazolinone. Retrieved from PubMed.
-
PubMed. (2016). In Situ Chemical Behaviour of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) in Reconstructed Human Epidermis: A New Approach to the Cross-Reactivity Issue. Retrieved from PubMed.
-
PubMed Central. (2005). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Retrieved from PubMed Central.
-
Hygiene. (n.d.). Additive or alternative preservative (non-isothiazolinone) for all-purpose cleaners. Retrieved from Hygiene website.
-
Wikipedia. (n.d.). Methylchloroisothiazolinone. Retrieved from Wikipedia.
-
National Institutes of Health. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. Retrieved from NIH.
-
ScienceDirect. (2012). A Novel Thiazolidine Compound Induces caspase-9 Dependent Apoptosis in Cancer Cells. Retrieved from ScienceDirect.
-
PubChem. (n.d.). Methylisothiazolinone. Retrieved from PubChem.
-
PubMed. (2011). development of a critical aggregation concentration (CAC) assay for estimating compound monomer solubility. Retrieved from PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermatitisacademy.com [dermatitisacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Functional redistribution of caspase activities in K562 cells, induced for differentiation and apoptosis by thiazophosphol derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 14. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. quora.com [quora.com]
- 19. biorxiv.org [biorxiv.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Bioavailability of Isothiazole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with enhancing the bioavailability of isothiazole-based drug candidates. The isothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active agents.[1][2][3] However, these compounds often present significant challenges in drug development, primarily due to poor aqueous solubility and/or permeability, which limits their oral bioavailability.
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions that form the basis for troubleshooting bioavailability issues.
Q1: What is bioavailability, and why is it a critical hurdle for isothiazole-based compounds?
A1: Bioavailability (F) is a pharmacokinetic parameter that measures the rate and extent of an active drug that reaches the systemic circulation and becomes available at the site of action.[4] For orally administered drugs, it is a crucial indicator of therapeutic efficacy. Many isothiazole derivatives are characterized by rigid, aromatic structures that, while beneficial for target binding, often result in low aqueous solubility and high crystal lattice energy.[5][6] This poor solubility limits the compound's dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, even a highly potent compound in vitro may fail in vivo due to insufficient plasma concentration.[7]
Q2: How do I begin to diagnose the cause of poor bioavailability for my lead candidate?
A2: The first step is to classify your compound using the Biopharmaceutics Classification System (BCS) . The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8][9][10] This classification is crucial because it helps pinpoint the primary barrier to absorption.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Isothiazole-based candidates most frequently fall into BCS Class II or Class IV .[8] Determining this requires standardized in vitro solubility and permeability assays, which will guide your enhancement strategy. For instance, a Class II compound will primarily benefit from solubility enhancement, whereas a Class IV compound requires enhancement of both solubility and permeability.[11]
Q3: What are the primary strategies to enhance the bioavailability of isothiazole-based drug candidates?
A3: There are three main pillars for enhancing bioavailability:
-
Formulation-Based Strategies: These methods aim to improve the dissolution rate and solubility of the drug without chemically altering it. Key techniques include particle size reduction (micronization, nanosizing), creating amorphous solid dispersions, and using lipid-based formulations.[7][12]
-
Chemical Modification (Prodrugs): This involves synthesizing a bioreversible derivative (prodrug) of the active compound. Prodrugs are designed to have improved physicochemical properties (like higher solubility or permeability) and are converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[13][14]
-
Advanced Drug Delivery Systems: This involves encapsulating the drug in nanocarriers like liposomes, polymeric nanoparticles, or micelles.[15][16][17] These systems can protect the drug from degradation, improve its solubility, and even facilitate targeted delivery.[16]
Part 2: Troubleshooting Guide - From Bench to In Vivo
This section provides solutions to specific experimental problems in a question-and-answer format.
Scenario 1: My isothiazole compound shows excellent in vitro potency (e.g., low nanomolar IC50) but is inactive in animal models after oral administration.
Q: What is the most likely cause for this in vitro-in vivo disconnect?
A: The most common culprit is poor oral bioavailability. The potent concentration achieved in the in vitro assay is not being replicated in the systemic circulation in vivo. The diagnostic workflow below can help identify the root cause.
Q: My initial analysis points to poor solubility (BCS Class II). What formulation strategies should I try first?
A: For a BCS Class II compound, the goal is to enhance the dissolution rate. Here are two effective, commonly used strategies:
-
Nanosuspension: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. This is a robust method for significantly improving the bioavailability of poorly soluble compounds.[7]
-
Amorphous Solid Dispersion (ASD): Crystalline compounds must overcome the energy of their crystal lattice to dissolve. By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, this energy barrier is removed. The result is often a much higher apparent solubility and faster dissolution.
Q: What if my compound has both poor solubility and poor permeability (BCS Class IV)?
A: This is a more complex challenge that often requires a multi-pronged approach.
-
Formulation Synergy: Combine a solubility-enhancing formulation (like a nanosuspension) with a permeation enhancer. Permeation enhancers must be used with caution as they can disrupt the intestinal epithelium.
-
Prodrug Approach: This is often the most elegant solution for Class IV compounds. A prodrug can be designed to tackle both issues simultaneously. For example, attaching a hydrophilic promoiety can improve solubility, while a lipophilic promoiety can enhance membrane permeability. The key is to ensure the promoiety is efficiently cleaved in vivo to release the active drug.[13]
Scenario 2: My initial pharmacokinetic (PK) study shows no detectable plasma concentration after oral dosing.
Q: Besides poor solubility, what other factors could lead to zero oral bioavailability?
A: Two other major factors are at play:
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. If the drug is rapidly metabolized by hepatic enzymes (like Cytochrome P450s), its concentration can be drastically reduced.[7] Some isothiazole rings can be susceptible to P450-mediated bioactivation.[18][19] An intravenous (IV) dose in your PK study is essential to diagnose this; high clearance after an IV dose suggests rapid metabolism.
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen after it has been absorbed, preventing it from reaching the bloodstream. In vitro Caco-2 cell assays can be used to determine if your compound is a substrate for major efflux transporters.
Part 3: Experimental Protocols & Data
This section provides step-by-step methodologies for key experiments and illustrates the potential impact of a successful enhancement strategy.
Protocol 1: Preparation of a Nanosuspension via Wet Milling
Objective: To prepare a stable nanosuspension of a poorly soluble isothiazole compound to enhance its dissolution rate and oral bioavailability.
Methodology:
-
Slurry Preparation: a. Weigh 100 mg of your isothiazole compound. b. Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in deionized water. The stabilizer prevents nanoparticle aggregation. c. Add 10 mL of the stabilizer solution to the compound to create a pre-suspension.
-
Milling: a. Add the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter). b. Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. The process should be cooled to prevent thermal degradation of the compound.
-
Particle Size Analysis: a. Periodically take aliquots and measure the particle size distribution using Dynamic Light Scattering (DLS). b. Continue milling until the desired mean particle size (e.g., <200 nm) and a narrow Polydispersity Index (PDI < 0.3) are achieved.
-
Post-Processing: a. Separate the nanosuspension from the milling beads. b. The resulting nanosuspension can be used directly for oral gavage in animal studies or lyophilized with a cryoprotectant (e.g., trehalose) to create a solid powder for reconstitution.[7]
Data Presentation: Impact of Formulation on Pharmacokinetics
The table below shows a hypothetical but realistic comparison of PK parameters for a model isothiazole compound administered orally to rats as a simple aqueous suspension versus a nanosuspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 85 ± 25 | 2.0 | 340 ± 90 | 100 (Reference) |
| Nanosuspension | 10 | 510 ± 110 | 1.0 | 2150 ± 450 | 632% |
| Data are presented as mean ± standard deviation (n=5). Such improvements are indicative of enhanced bioavailability.[7] |
The six-fold increase in Area Under the Curve (AUC) demonstrates a significant enhancement in total drug exposure, directly attributable to the improved dissolution from the nanosuspension formulation.
Protocol 2: In Vitro Permeability Assessment (PAMPA)
Objective: To rapidly assess the passive permeability of an isothiazole compound as part of its BCS classification.
Methodology:
-
Donor Plate Preparation: a. Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
PAMPA Plate Assembly: a. The PAMPA system consists of a 96-well donor plate and an acceptor plate. The membrane of the donor plate is pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane. b. Add the compound solution to the donor wells. c. Add fresh buffer to the acceptor wells.
-
Incubation: a. Carefully place the donor plate into the acceptor plate, creating a "sandwich". b. Incubate at room temperature for 4-16 hours.
-
Quantification: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: a. Calculate the effective permeability coefficient (Pe) using the provided manufacturer's software or standard equations. Compounds with high permeability (e.g., Pe > 10 x 10⁻⁶ cm/s) are generally classified as highly permeable.
References
- Vertex AI Search. (2026, January 10).
- Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC)
- Vertex AI Search. (2025, July 15).
- Slideshare. (n.d.).
- SciSpace. (n.d.).
- Sasane, N. A., et al. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
- MDPI. (n.d.).
- (n.d.). bioavailability & bioequivalence testing protocol.
- JoVE. (2025, September 17).
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][20][21]thiazole Compounds for In Vivo Research.
- PubMed Central. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
- Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.
- ResearchGate. (2019, October 17). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- MDPI. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry.
- (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
- (2010, November 15). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
- PubMed. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view.
- BenchChem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
- PubMed Central - NIH. (n.d.).
- GSC Online Press. (2024, September 28).
- PubMed. (2017, April 15).
- Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS)
- Dissolution Technologies. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds.
- Who we serve. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- PubMed Central - NIH. (n.d.).
- ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- (n.d.). Nano based drug delivery systems: recent developments and future prospects.
- PubMed. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes.
- MDPI. (n.d.). Nanotechnology-Based Drug Delivery Systems.
- (n.d.).
- SciSpace. (n.d.). Nano based drug delivery systems: recent developments and future prospects.
- PubMed Central - NIH. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.
- ResearchGate. (2025, August 7). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery | Request PDF.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. testinglab.com [testinglab.com]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Guide to Validating the Antiviral Efficacy of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiviral efficacy of the novel isothiazole derivative, 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid. While preliminary information suggests potential antiviral properties, particularly against influenza, vaccinia, and herpes viruses, rigorous experimental validation is paramount.[1] This document outlines a scientifically robust methodology for this validation, using the well-established anti-influenza drug Oseltamivir as a benchmark for comparison.
The isothiazole scaffold has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antiviral, anti-inflammatory, and immunosuppressive properties.[2][3][4][5][6] Notably, the derivative known as Vratizolin, which shares a core structure with the compound , has demonstrated such activities.[6] This provides a strong rationale for the systematic evaluation of this compound as a potential antiviral agent.
This guide will detail the necessary experimental protocols, from cytotoxicity assessment to direct antiviral efficacy assays, and provide a clear structure for data analysis and interpretation. The experimental design emphasizes self-validating systems to ensure the trustworthiness and reproducibility of the findings.
Experimental Design: A Two-Pronged Approach
To comprehensively evaluate the antiviral potential of this compound, a two-pronged experimental approach is essential. This involves concurrently assessing the compound's cytotoxicity and its specific antiviral activity. This dual evaluation allows for the determination of the therapeutic window, a critical factor in drug development.
Rationale for Selecting Influenza Virus and Oseltamivir
For this validation guide, we will focus on Influenza A virus. This choice is based on the preliminary suggestion of anti-influenza activity for isothiazole derivatives and the global health significance of influenza.[1]
Oseltamivir (Tamiflu®) is selected as the positive control and comparator drug. It is a potent and selective competitive inhibitor of the influenza virus neuraminidase, an enzyme crucial for viral replication and release from infected cells.[7][8][9] Its well-defined mechanism of action and extensive clinical data make it an ideal benchmark for evaluating novel anti-influenza compounds.[10][11]
Cell Line Selection
Madin-Darby Canine Kidney (MDCK) cells will be utilized for all assays. MDCK cells are a standard and highly susceptible cell line for the propagation of influenza viruses and are widely used in influenza research and antiviral testing.
Methodologies: Ensuring Scientific Rigor
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the results.
Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, it is crucial to determine the concentration at which this compound becomes toxic to the host cells. This is quantified by the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[12][13] A common method for this is the MTT assay.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound and Oseltamivir in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the respective wells. Include a "cell control" (medium only) and a "blank control" (medium without cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and plot it against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.[14]
Antiviral Efficacy Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of the viral replication.[12] The plaque reduction assay is a gold-standard method for determining the EC50 of an antiviral compound against cytopathic viruses like influenza.[15][16]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a dilution of Influenza A virus that produces a countable number of plaques (e.g., 100-200 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose) containing serial dilutions of this compound or Oseltamivir. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[15]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the drug concentration to determine the EC50 value using non-linear regression analysis.[17]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Antiviral Efficacy and Cytotoxicity Data
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Influenza A | MDCK | 5.2 | >100 | >19.2 |
| Oseltamivir | Influenza A | MDCK | 0.8 | >100 | >125 |
Interpretation of the Selectivity Index (SI):
The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the CC50 to the EC50 (SI = CC50/EC50).[12][18] A higher SI value indicates a greater therapeutic window, meaning the compound is effective at concentrations far below those that are toxic to host cells. Generally, an SI value of 10 or greater is considered promising for further development.[12]
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental workflows and hypothetical mechanisms of action.
Caption: Experimental workflow for determining CC50 and EC50.
Sources
- 1. This compound | 25391-97-3 [amp.chemicalbook.com]
- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazole derivatives as antiviral agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 9. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-(Benzoylamino)-3-Methyl-4-Isothiazolecarboxylic Acid and its p-Chlorobenzoyl Analog for Drug Discovery Professionals
Introduction: The Significance of the Isothiazole Scaffold and the Impact of Substitution
The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and immunosuppressive properties.[1] Among these, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have garnered significant attention. The parent compound, 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, is a precursor to a family of molecules that has been extensively studied, leading to the development of the antiviral drug denotivir (vratizolin).[2][3]
A common strategy in drug development is the strategic modification of a lead compound to enhance its potency, selectivity, or pharmacokinetic profile. The introduction of a halogen, such as chlorine, onto an aromatic ring is a classic bioisosteric replacement used to modulate these properties. This guide provides a detailed comparative analysis of this compound and its para-chlorinated analog, 5-(p-chlorobenzoylamino)-3-methyl-4-isothiazolecarboxylic acid. We will dissect the influence of this single atomic substitution on the compounds' synthesis, physicochemical characteristics, and pharmacological activity, offering field-proven insights for researchers in drug discovery and development.
Molecular Structures at a Glance
A direct visual comparison of the two molecules underscores the subtle yet critical structural difference that forms the basis of this guide. The addition of a chlorine atom to the para-position of the benzoyl ring is the key modification.

Figure 1. Chemical structures of the two comparative isothiazole derivatives.
Synthesis and Characterization: A Validated Pathway
The synthesis of both title compounds typically proceeds from a common precursor, an ester of 5-amino-3-methyl-4-isothiazolecarboxylic acid. The core isothiazole ring itself can be constructed through various established methods. The final step involves the acylation of the 5-amino group with the appropriate benzoyl chloride derivative.
Expert Rationale behind Experimental Choices
The selection of a toluene/pyridine solvent system for the acylation step is deliberate. Toluene serves as an inert, high-boiling solvent, while pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl generated during the reaction to drive the equilibrium towards product formation.[1] Subsequent purification via recrystallization is a standard and effective method for obtaining compounds of high purity, which is critical for accurate biological evaluation.
Experimental Protocol: Generalized Synthesis
This protocol describes a generalized, self-validating procedure for the synthesis and characterization of the target compounds.
-
Preparation of the Precursor: Begin with ethyl 5-amino-3-methylisothiazole-4-carboxylate as the starting material.[1]
-
Acylation Reaction:
-
Dissolve 0.01 mole of ethyl 5-amino-3-methylisothiazole-4-carboxylate in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 1 mL of anhydrous pyridine to the solution.[1]
-
Cool the mixture in an ice bath.
-
Add 0.015 mole of either benzoyl chloride or p-chlorobenzoyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the solvent under reduced pressure.
-
Wash the residue with a saturated sodium bicarbonate solution to remove unreacted acid chloride and pyridine hydrochloride, followed by washing with water.
-
-
Saponification:
-
Purification and Characterization:
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure carboxylic acid.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).[5][6]
-
Visualization of Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target isothiazolecarboxylic acids.
Comparative Physicochemical Properties
The introduction of the p-chloro substituent is expected to influence several key physicochemical properties, primarily due to the chlorine atom's electronegativity and size. These changes can have profound effects on the molecule's solubility, membrane permeability, and interaction with biological targets.[7]
| Property | This compound | 5-(p-Chlorobenzoylamino)-3-methyl-4-isothiazolecarboxylic acid | Rationale for Difference |
| Molecular Formula | C₁₂H₁₀N₂O₃S | C₁₂H₉ClN₂O₃S | Addition of one chlorine atom. |
| Molecular Weight | 262.29 g/mol | 296.73 g/mol | Increased mass due to the chlorine atom. |
| Melting Point | Typically high due to amide and carboxylic acid H-bonding. | Expected to be higher than the parent compound. | The chloro-substituent can enhance crystal lattice packing and intermolecular interactions, increasing the energy required to melt the solid. |
| Lipophilicity (LogP) | Moderate | Higher than the parent compound. | The chlorine atom significantly increases the lipophilicity ("greasiness") of the molecule, which can improve membrane permeability.[8] |
| Acidity (pKa) | Acidic due to the carboxylic acid group. | Expected to be slightly more acidic. | The electron-withdrawing nature of the chlorine atom (-I effect) can stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid proton.[9] |
| Spectroscopic Data | Characteristic peaks for the benzoyl group and isothiazole ring. | Similar to the parent, with additional signals or shifts in the aromatic region of NMR spectra due to the chlorine's influence on electron density. HRMS will show isotopic pattern for chlorine.[10] | The chlorine atom alters the electronic environment of the aromatic ring protons, causing predictable changes in their chemical shifts in ¹H NMR. |
Biological Activity and Structure-Activity Relationship (SAR)
The substitution of a hydrogen atom with a chlorine atom on the benzoyl ring significantly influences the pharmacological activity profile of these isothiazole derivatives. While the benzoyl series, particularly its amide derivatives, has been extensively explored for antiviral activity, the p-chlorobenzoyl series has demonstrated notable anti-inflammatory properties.[2][3]
Antiviral vs. Anti-inflammatory Focus
-
5-(Benzoylamino) Series: This series is the foundation for the antiviral drug denotivir (vratizolin), which is an amide derivative of the parent acid.[3][11] The activity is linked to the specific interactions of the benzoyl moiety with viral targets.
-
5-(p-Chlorobenzoyl) Series: The exchange of the N-benzoyl for an N-(4-chlorobenzoyl) group has been specifically investigated to probe its effect on pharmacological activity.[2][3] Studies have shown that some amide derivatives of this p-chloro analog exhibit significant anti-inflammatory activity in preclinical models like carrageenan-induced edema.[2][3]
Causality of the Chloro-Substitution (SAR)
The enhanced anti-inflammatory activity of the p-chloro analog can be attributed to several factors:
-
Increased Lipophilicity: The higher LogP value of the p-chloro analog may lead to better penetration through cell membranes to reach intracellular targets involved in the inflammatory cascade.
-
Electronic Effects: The chlorine atom is strongly electron-withdrawing through its inductive effect (-I). This alters the electron distribution across the entire molecule, which can enhance binding affinity to target proteins (e.g., enzymes like COX or signaling proteins like TNF-α) by modifying key hydrogen bonding or π-π stacking interactions.[12][13]
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, potentially increasing the half-life of the compound in vivo and prolonging its therapeutic effect.
Experimental Protocol: In Vivo Anti-inflammatory Assay
To objectively compare the anti-inflammatory potential of these two analogs, a standardized and widely accepted preclinical model is required. The carrageenan-induced paw edema model in rats is a classic acute inflammation assay used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate Wistar rats (150-200g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[14]
-
Compound Preparation: Prepare suspensions of the test compounds (this compound, its p-chloro analog, and a reference drug like Ibuprofen) and a vehicle control (e.g., 0.5% carboxymethyl cellulose) at the desired concentrations.
-
Grouping and Administration: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, Test Compound 1, and Test Compound 2. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Subsequently, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[3]
-
Measurement of Paw Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects compared to the control group.
Visualization of Biological Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
This comparative guide demonstrates that the substitution of a single hydrogen atom with chlorine at the para-position of the benzoyl ring in this compound fundamentally alters its pharmacological profile. The parent compound serves as a valuable scaffold for antiviral agents, while the p-chloro analog emerges as a promising lead for the development of novel anti-inflammatory drugs.[2][3]
The key takeaways for drug development professionals are:
-
Targeted Modification: Halogenation is a powerful and predictable tool for modulating biological activity. The choice of which analog to advance depends entirely on the therapeutic indication.
-
Physicochemical Impact: The p-chloro substitution enhances lipophilicity and acidity, properties that directly influence pharmacokinetics and pharmacodynamics.
-
Validated Protocols: The synthetic and biological testing protocols provided herein offer a robust framework for researchers to synthesize and evaluate similar isothiazole derivatives in their own laboratories.
Future research should focus on synthesizing a broader range of halogenated (F, Br, I) and electronically diverse analogs to further refine the structure-activity relationship and optimize for potency, selectivity, and safety.
References
-
Title: New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity Source: Sci-Hub URL: [Link]
-
Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source: PubMed URL: [Link]
-
Title: P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug Source: PubMed URL: [Link]
-
Title: In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors Source: PubMed URL: [Link]
-
Title: NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY Source: Polish Journal of Chemistry URL: [Link]
-
Title: SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES Source: PubMed URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: PMC - NIH URL: [Link]
-
Title: 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities Source: PubMed URL: [Link]
-
Title: Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid Source: PubMed URL: [Link]
-
Title: Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery Source: PubMed URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: MDPI URL: [Link]
-
Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: University of Pennsylvania URL: [Link]
-
Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: PMC - NIH URL: [Link]
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: PubMed URL: [Link]
-
Title: Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate Source: Jurnal Farmasi dan Ilmu Kefarmasian Indonesia URL: [Link]
-
Title: Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect Source: PubMed URL: [Link]
-
Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: PubMed URL: [Link]
-
Title: Physical Properties of Carboxylic Acid Derivatives Source: YouTube URL: [Link]
-
Title: Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives Source: MDPI URL: [Link]
-
Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. sci-hub.box [sci-hub.box]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 7. itmat.upenn.edu [itmat.upenn.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate [ajgreenchem.com]
- 14. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Profiles of 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid and Ibuprofen
A Technical Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the anti-inflammatory properties of the novel isothiazole derivative, 5-(benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into their mechanisms of action, and supported by established experimental protocols for evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The development of effective anti-inflammatory agents remains a cornerstone of therapeutic research.
Ibuprofen , a propionic acid derivative, is a widely used NSAID with analgesic, antipyretic, and anti-inflammatory effects.[1][2] Its mechanism of action is well-characterized and primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4]
This compound represents a compound from the isothiazole class of heterocycles, which have garnered interest for their diverse biological activities, including anti-inflammatory and immunomodulatory properties.[5][6] While direct and extensive experimental data for this specific molecule is limited in publicly available literature, this guide will draw upon findings for structurally related isothiazole derivatives to provide a potential profile for comparison. It is important to note that the anti-inflammatory activity of a related compound, the p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCl), has been demonstrated in various inflammatory models.[5]
Mechanism of Action: A Tale of Two Pathways?
A fundamental aspect of an anti-inflammatory drug's profile is its mechanism of action. This not only dictates its efficacy but also its potential side-effect profile.
Ibuprofen: The Archetypal COX Inhibitor
Ibuprofen's anti-inflammatory effects are predominantly mediated through the inhibition of both COX-1 and COX-2 enzymes.[2][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][7]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[2]
-
COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate the inflammatory response.[2][4]
By inhibiting both isoforms, ibuprofen effectively reduces the synthesis of prostaglandins, thereby alleviating inflammation. However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, including gastrointestinal disturbances.[2] Beyond COX inhibition, some studies suggest that ibuprofen may also exert its anti-inflammatory effects through the modulation of leukocyte activity and the reduction of pro-inflammatory cytokine production.[1]
Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.
This compound: A Potential for COX Inhibition and Beyond
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known activities of other anti-inflammatory isothiazole derivatives, it is plausible that it may also exert its effects through the inhibition of the COX pathway.[8] Some isothiazole-containing compounds have been identified as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade responsible for the production of leukotrienes. A dual-inhibition profile could offer a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile compared to non-selective COX inhibitors.
Furthermore, studies on related isothiazole amides have indicated immunomodulatory activities, suggesting that these compounds might influence the inflammatory response through mechanisms independent of prostaglandin synthesis, such as the modulation of cytokine production or immune cell function.[6][9]
In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A standard and highly reproducible preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[10][11][12][13] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by a significant increase in paw volume (edema).[10] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins.[14]
Comparative Efficacy (Hypothetical Data)
While direct comparative experimental data for this compound against ibuprofen in this model is not available, the following table illustrates a hypothetical comparison based on the expected outcomes for a novel anti-inflammatory agent versus a standard NSAID.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema |
| Vehicle Control | - | 3 | 0% |
| Ibuprofen | 100 | 3 | ~40-60% |
| This compound | 50 | 3 | (To be determined) |
Note: The efficacy of ibuprofen can vary depending on the specific experimental conditions.
In Vitro Anti-Inflammatory Activity: COX Inhibition Assays
To directly assess the inhibitory activity of a compound on the COX enzymes, in vitro enzyme assays are employed.[15][16] These assays typically utilize purified COX-1 and COX-2 enzymes and measure the production of prostaglandins in the presence of varying concentrations of the test compound.[17][18][19]
Comparative IC50 Values (Hypothetical Data)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | ~1-10 | ~1-10 | ~1 (Non-selective) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Note: The IC50 values for ibuprofen can vary depending on the assay conditions. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are standardized protocols for the key assays discussed.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline
-
Test compound and vehicle
-
Ibuprofen (positive control)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[14]
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Ibuprofen 100 mg/kg), and test compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[10]
-
Drug Administration: Administer the vehicle, ibuprofen, or test compound orally via gavage.[10]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[10][11]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][20]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro COX (Ovine) Inhibitor Screening Assay
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 (ovine) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound and vehicle (DMSO)
-
Ibuprofen (non-selective inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, substrate, cofactor, and test compounds in the appropriate assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the test compound at various concentrations or the vehicle.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Measure the peroxidase activity of COX by adding the colorimetric substrate (TMPD), which develops a colored product. Monitor the absorbance at the appropriate wavelength (e.g., 590 nm) over time.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Ibuprofen serves as a benchmark non-selective COX inhibitor with a well-established anti-inflammatory profile. This compound, as a representative of the isothiazole class, holds potential as a novel anti-inflammatory agent. Preliminary insights from related compounds suggest that its mechanism may involve COX inhibition, and potentially dual COX/5-LOX inhibition or other immunomodulatory effects.
To definitively establish the anti-inflammatory activity and therapeutic potential of this compound, direct comparative studies against established drugs like ibuprofen are essential. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations. Future research should focus on elucidating its precise mechanism of action, determining its in vivo efficacy in various inflammatory models, and assessing its safety profile.
References
- Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.
- Bushra, R., & Aslani, N. (2010). An overview of clinical pharmacology of ibuprofen. Journal of Basic and Applied Sciences, 6(1), 53-60.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Meagher, E. A. (2011). The COX-2 story: where did we go wrong? Current pharmaceutical design, 17(31), 3329–3335.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103.
- Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392–402.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
- Gieldanowski, J., & Patkowski, J. (1980). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Archivum immunologiae et therapiae experimentalis, 28(3), 393–407.
- Ben-Azu, B., Aderibigbe, A. O., Ajayi, A. M., Iwalewa, E. O., & Umukoro, S. (2017). Neurobehavioral effects of a new 5-((4-chlorobenzyl)oxy)-1H-indole-3-carboxylic acid derivative in mice: involvement of dopaminergic and GABAergic systems. Pharmacology, biochemistry, and behavior, 153, 134–145.
- Zimecki, M., Artym, J., Cisak, E., & Ryng, S. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Archiv der Pharmazie, 338(7), 322–328.
- Barnett, J., Chow, J., Ives, D., Chiou, M., Ramesha, C., & Browne, M. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1209(1), 130-139.
- Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., ... & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(23), 11202-11206.
- Gierse, J. K., Hauser, S. D., Creely, D. P., Koboldt, C., Rangwala, S. H., Isakson, P. C., & Seibert, K. (1995). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 305(2), 479-484.
- de Albuquerque, J. G. L., de Farias, T. C., de Oliveira, G. L. S., de Lira, D. P., de Oliveira, A. P., da Silva, J. A., ... & de Oliveira, A. P. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of basic and clinical physiology and pharmacology, 30(6), 659-669.
- Ballo, A., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
- Khan, I., Ali, A., Akhter, N., Ibrar, A., Khan, A., Niaz, K., ... & Khan, J. A. (2024).
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? Retrieved from [Link]
- Cvetković, T., Stanojević, I., Matić, I., Šukdović, D., Cakić, N., Nikolić, V., ... & Kundaković-Vasović, T. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 668.
- Bhat, K. K., V, R., & D, S. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of clinical and diagnostic research : JCDR, 14(7), FC01–FC05.
-
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
- Maczynski, M., Artym, J., Kocieba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta poloniae pharmaceutica, 75(2), 437–446.
- Zimecki, M., Artym, J., Cisak, E., & Ryng, S. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Archiv der Pharmazie, 338(7), 322–328.
- Unangst, P. C., Connor, D. T., St-Denis, Y., & Miller, S. R. (1994). Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity. Journal of medicinal chemistry, 37(2), 322–328.
- Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(6), 1-10.
- Kouatly, O., Eleftheriou, P., Petrou, A., Hadjipavlou-Litina, D., & Geronikaki, A. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 24(21), 3843.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. scielo.br [scielo.br]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. academicjournals.org [academicjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity and Target Specificity of Isothiazole-Based Inhibitors
For researchers and drug development professionals, the isothiazole scaffold represents a versatile and potent pharmacophore, integral to a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including cancer and inflammatory diseases, largely through their ability to modulate the activity of key signaling proteins, particularly kinases.[1][3] However, the very nature of inhibitor action, especially those targeting conserved enzymatic sites like the ATP-binding pocket of kinases, brings forth the critical challenges of target specificity and cross-reactivity.[4][5][6]
This guide provides an in-depth comparison of methodologies to assess the selectivity of isothiazole-based inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Dual Nature of Kinase Inhibition: Specificity vs. Cross-Reactivity
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[4] This conservation is a double-edged sword. While it allows for the development of broad-spectrum inhibitors, it also presents a significant hurdle in designing truly specific drugs.[4][5]
-
Target Specificity refers to an inhibitor's ability to bind preferentially to its intended molecular target with high affinity, while exhibiting minimal interaction with other molecules in the proteome. High specificity is crucial for minimizing off-target effects and associated toxicities.
-
Cross-Reactivity (or polypharmacology) describes an inhibitor's capacity to bind to multiple, often unintended, targets.[4][5] While sometimes detrimental, this can also be therapeutically beneficial, for instance, by inhibiting multiple nodes in a disease-driving pathway.[7]
Understanding the complete target landscape of an isothiazole-based inhibitor is therefore paramount for correctly interpreting its biological effects and predicting its clinical potential.[8]
Essential Methodologies for Profiling Inhibitor Specificity
A multi-pronged approach is necessary to comprehensively characterize the interaction profile of a novel inhibitor. Here, we compare two gold-standard, orthogonal techniques: large-scale kinome profiling and in-cell target engagement confirmation.
Global Specificity Assessment: Kinome Profiling
Kinome profiling provides a broad overview of an inhibitor's interaction with a large panel of kinases, enabling a quantitative assessment of its selectivity.[9][10] Mass spectrometry-based methods are particularly powerful for their ability to survey a significant portion of the kinome.[11]
One robust method is the Kinobeads affinity chromatography approach, coupled with quantitative mass spectrometry.[11][12] This technique leverages broadly selective kinase inhibitors immobilized on beads to capture a large fraction of the cellular kinome from a cell lysate.[11]
The diagram below illustrates the general workflow for assessing inhibitor selectivity using the Kinobeads platform.
Caption: Workflow for competitive Kinobeads profiling.
This protocol provides a framework for the Kinobeads experiment. The causality behind key steps is explained to enhance understanding.
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Rationale: A native lysate is crucial to preserve kinase structures and endogenous protein complexes, providing a more physiologically relevant context for binding.[11]
-
-
Competitive Binding:
-
Aliquot the clarified cell lysate.
-
Treat one aliquot with the isothiazole-based inhibitor at a desired concentration (e.g., 1 µM).
-
Treat a control aliquot with the same volume of vehicle (e.g., DMSO).
-
Incubate for 30-60 minutes at 4°C.
-
Rationale: This pre-incubation step allows the test inhibitor to bind to its targets within the complex proteome.
-
-
Kinobeads Incubation:
-
Add Kinobeads slurry to both the inhibitor-treated and control lysates.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Rationale: The immobilized, broad-spectrum inhibitors on the beads will capture kinases that are not already bound by the free test inhibitor. Therefore, true targets of the test inhibitor will be depleted from the pool of bead-bound proteins.[12]
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases using a denaturing buffer (e.g., containing SDS).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis (optional but recommended for high accuracy).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of each kinase in the inhibitor-treated sample versus the control.
-
Interpretation: A significant reduction in the amount of a specific kinase pulled down in the inhibitor-treated sample indicates it is a direct target of the isothiazole-based compound.[8]
-
In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)
While kinome profiling is excellent for identifying potential targets, it is performed on cell lysates, which doesn't fully recapitulate the cellular environment.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms direct target engagement in intact, living cells.[13][14][15]
The principle of CETSA is based on ligand-induced thermal stabilization.[13][14] When a protein binds to a ligand (like our isothiazole inhibitor), its thermal stability increases, meaning it will denature and aggregate at a higher temperature than its unbound form.[13][15]
The diagram below outlines the core steps of a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Seed cells in culture plates and grow to desired confluency.
-
Treat cells with the isothiazole-based inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Rationale: This step allows for cellular uptake of the compound and binding to its intracellular targets.[13]
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Rationale: This thermal challenge induces denaturation and aggregation of proteins. Ligand-bound proteins will be more resistant to this denaturation.[16]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or other methods that do not use denaturing detergents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Rationale: This is the key separation step. The amount of target protein remaining in the supernatant is directly proportional to its stability at that temperature.
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant for each temperature point using a protein detection method like Western Blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
Interpretation: A rightward shift in the melting curve for the inhibitor-treated sample compared to the control indicates direct target engagement and stabilization.[15]
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of combining these techniques, let's consider two hypothetical isothiazole-based kinase inhibitors, "Iso-Inhibitor A" (intended as a selective TrkA inhibitor) and "Iso-Inhibitor B" (intended as a selective p38α inhibitor).
Table 1: Kinome Profiling Results (% Inhibition at 1 µM)
This table summarizes the results from a Kinobeads experiment. A higher percentage indicates stronger binding and displacement from the beads.
| Kinase Target | Iso-Inhibitor A | Iso-Inhibitor B | Rationale for Observation |
| TrkA | 95% | 5% | High on-target potency for Inhibitor A.[17] |
| TrkB | 85% | 4% | Common cross-reactivity within Trk family. |
| p38α | 10% | 92% | High on-target potency for Inhibitor B.[8] |
| GAK | 8% | 75% | Known off-target for p38 inhibitor scaffolds.[8] |
| RICK (RIPK2) | 5% | 88% | Known potent off-target for p38 inhibitors.[8] |
| CK1 | 12% | 60% | Known off-target for p38 inhibitor scaffolds.[8] |
| VEGFR2 | 45% | 15% | Moderate off-target activity for Inhibitor A. |
From this data, we conclude that Iso-Inhibitor A is a potent TrkA inhibitor with some cross-reactivity for TrkB and VEGFR2. Iso-Inhibitor B is a potent p38α inhibitor but shows significant cross-reactivity with GAK, RICK, and CK1.
Table 2: CETSA Validation (ΔTm in °C)
This table shows the thermal shift observed for the primary targets and key off-targets in intact cells. A larger shift indicates stronger target engagement.
| Target | Iso-Inhibitor A (ΔTm) | Iso-Inhibitor B (ΔTm) | Interpretation |
| TrkA | +8.5°C | +0.2°C | Confirms strong, direct engagement of TrkA by A in cells. |
| p38α | +0.5°C | +7.9°C | Confirms strong, direct engagement of p38α by B in cells. |
| RICK (RIPK2) | +0.3°C | +6.5°C | Confirms RICK is a significant intracellular off-target for B. |
| VEGFR2 | +1.1°C | +0.4°C | Weak shift suggests poor cell permeability or weak engagement. |
The CETSA results confirm the primary targets for both inhibitors in a cellular context. Crucially, it validates that RICK is a major off-target of Iso-Inhibitor B inside the cell. The weak shift for VEGFR2 with Inhibitor A, despite moderate activity in the lysate, might suggest poor cell permeability or that the interaction is not robust in the crowded cellular milieu.
Structure-Activity Relationships and Rational Design
The observed specificity profiles are dictated by the chemical structure of the inhibitors.[17][18] The isothiazole ring itself is a key pharmacophore, but the substituents at different positions determine the interactions with specific amino acid residues in the kinase ATP-binding pocket.[17][19]
-
For Iso-Inhibitor A , a bulky hydrophobic group might be responsible for its potent interaction with the gatekeeper residue in TrkA.
-
For Iso-Inhibitor B , its scaffold likely resembles pyridinyl imidazole inhibitors, which are known to have a specific hydrogen bonding pattern with the hinge region of p38α but also fit well into the pockets of kinases like RICK and GAK.[8]
Future medicinal chemistry efforts would focus on modifying the structure of Iso-Inhibitor B to reduce its binding to RICK and GAK while maintaining its potency for p38α, thereby improving its selectivity profile.
Conclusion
Evaluating the target specificity and cross-reactivity of isothiazole-based inhibitors is a critical step in drug discovery. A purely biochemical approach, like kinome profiling, provides an essential broad view of the potential target landscape.[12] However, it must be complemented by cell-based target engagement assays, such as CETSA, to validate these interactions in a more physiologically relevant setting.[13][14] Together, these methods provide the robust, multi-faceted data required to understand an inhibitor's true mechanism of action, anticipate potential off-target effects, and guide the rational design of more selective and effective therapeutics.
References
- Godl, K. et al. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.
- van den Heuvel, F.A., et al. Drug Discovery in Liver Disease Using Kinome Profiling. MDPI.
- Lippa, B., et al. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. PubMed.
- Tyagi, A., et al. Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Ovid.
- Fedorov, O., et al. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
- Xia, G., et al. Profiling the kinome for drug discovery. PubMed.
- Cottet, H., et al. Structure–activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry (RSC Publishing).
- Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Comer, S., et al. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
- Jelinek, K.A., et al. Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
- Target Identification and Validation - Part 1. Cambridge Healthtech Institute.
- La Morte, V.J., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Tyagi, A., et al. Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
- Le, P.N., et al. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
- Crews, C. Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. H1 Connect.
- Target identification and validation in drug discovery: the role of proteomics. Semantic Scholar.
- CETSA. Pelago Bioscience.
- Huber, K.V.M., et al. High-Throughput Cellular Thermal Shift Assay (CETSA)
- Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Beni-Suef University Journal of Basic and Applied Sciences.
- Klaeger, S., et al. The target landscape of clinical kinase drugs. PMC - NIH.
- Kletskov, A.V., et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Yasmin, F., et al. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing.
- Patt, W.C., et al. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. American Chemical Society.
- Al-Ostoot, F.H., et al. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- The Development of UM-203, A Reversible Covalent STING Antagonist.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. news-medical.net [news-medical.net]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–activity relationships in 3-isothiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
A Researcher's Guide to the Reproducibility of Immunomodulatory Effects in Isothiazole Derivatives
For researchers and drug development professionals, the promise of novel immunomodulatory agents is a powerful motivator. Among the diverse heterocyclic compounds under investigation, isothiazole derivatives have emerged as a class with significant potential, demonstrating a spectrum of anti-inflammatory, antiviral, and direct immunotropic properties in early-stage research.[1][2][3][4] However, the journey from a promising initial finding to a validated therapeutic candidate is fraught with challenges, chief among them being the reproducibility of experimental results.
This guide provides an in-depth analysis of the reported immunomodulatory effects of select isothiazole and structurally related thiazole derivatives. Rather than a simple recitation of findings, we will critically examine the state of their reproducibility, compare the experimental frameworks used in seminal studies, and provide detailed protocols to empower researchers to conduct their own validation studies. Our focus is on fostering scientific integrity by understanding the causality behind experimental choices and highlighting the gaps that remain in the literature.
The Reproducibility Gap: A Critical Analysis
A thorough review of the literature reveals a critical gap concerning the immunomodulatory effects of specific isothiazole derivatives: a notable lack of independent, published replication studies. Seminal research, often originating from a single laboratory or a small group of collaborators, has established the initial evidence for these compounds' activities. While this foundational work is indispensable, the absence of follow-up validation by unaffiliated research groups presents a significant hurdle for the field. This guide, therefore, shifts its focus from comparing original versus replication studies to a critical assessment of the primary data and the methodologies that produced them, providing a framework for future validation efforts.
Comparative Analysis of Key Isothiazole and Thiazole Derivatives
To understand the landscape, we will compare two prominent examples that have been subjects of immunopharmacological investigation: the thiazole derivative Tiprotimod and derivatives of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid , such as ITCL (Wratizolin).
Case Study 1: Tiprotimod (A Thiazole Derivative)
Tiprotimod (HBW 538) is a synthetic thiazole derivative that has been described as a potent immunopotentiator.[5] A series of studies reported its ability to enhance both humoral and cell-mediated immunity.
Reported Effects:
-
Macrophage Activation: Treatment in mice led to a time- and dose-dependent stimulation of macrophage activity.[5]
-
Enhanced Delayed-Type Hypersensitivity (DTH): The DTH response against sheep red blood cells (SRBC) was reportedly enhanced.[5]
-
Stimulation of Humoral Immunity: An increased immune response against Tetanus toxoid and heat-killed E. coli was observed.[5]
-
Increased Host Resistance: Prophylactic treatment in mice was shown to prolong survival time after infection with Candida albicans and reduce metastases in a melanoma tumor model.[6]
Case Study 2: 3-Methyl-5-benzoylaminoisothiazole-4-carboxylic Acid Derivatives
This class of isothiazole derivatives has been primarily investigated for anti-inflammatory and antiviral activities. One notable example is the p-chlorophenylamide derivative, referred to as ITCL or Wratizolin.[7][8]
Reported Effects:
-
Anti-inflammatory Activity: ITCL showed strong anti-inflammatory activity in various animal models, including xylene-, carrageenan-, and cotton-pellet-induced inflammation.[7]
-
Variable Effects on Immunologic Inflammation: The therapeutic effect was less consistent in models of immunologic inflammation, such as the contact reaction to dinitrochlorobenzene.[7]
-
Cell Membrane Stabilization: The compound was reported to stabilize cell membranes, a common mechanism for anti-inflammatory drugs.[7]
-
Antiviral Properties: The parent compound and related derivatives were found to inhibit the replication of influenza, vaccinia, and herpes viruses in tissue cultures.[9]
The following table summarizes the key experimental parameters from the foundational studies on these compounds, highlighting the methodological diversity that any reproducibility effort must consider.
| Parameter | Tiprotimod Studies | ITCL (Wratizolin) Studies |
| Primary Effect | Immunostimulation, Enhanced Host Resistance[5][6] | Anti-inflammatory, Antiviral[7] |
| Animal Models | NMRI, BALB/c, C57BL mice; Rats[6] | Mice, Rats, Guinea Pigs, Rabbits[7] |
| In Vivo Assays | DTH response (SRBC), Humoral response (Tetanus toxoid, E. coli), Carbon clearance, Popliteal lymph node assay, Candida albicans infection model, B16 melanoma model[5][6] | Carrageenan-induced edema, Xylene-induced inflammation, Cotton-pellet granuloma, Contact dermatitis (dinitrochlorobenzene), Keratitis (vaccinia virus)[1][7] |
| Key Endpoints | Macrophage activity, Antibody titers, Survival time, Tumor metastasis count, Lymph node weight[5][6] | Paw edema volume, Inflammatory infiltrate, Skin reaction severity[7] |
| Reported Mechanism | Potentiation of humoral and cell-mediated immunity[5] | Cell membrane stabilization, Inhibition of inflammatory processes[7] |
Methodologies for Assessing Immunomodulatory Activity
Reproducing the reported effects of these compounds requires a meticulous application of established immunological assays. Below are detailed, step-by-step protocols for key experimental workflows central to this area of research.
Protocol 1: In Vitro Macrophage Activation Assay
This protocol outlines a method to assess the direct effect of a test compound on macrophage function, a cornerstone of the innate immune response.
Causality: Macrophages are professional phagocytes and antigen-presenting cells. An increase in their phagocytic activity or production of inflammatory mediators (like nitric oxide or cytokines) upon exposure to a compound is a strong indicator of immunostimulatory potential.
Workflow Diagram:
Caption: Experimental workflow for the DTH assay in mice.
Step-by-Step Methodology:
-
Animal Model: Use an appropriate mouse strain, such as BALB/c.
-
Sensitization (Day 0): Sensitize mice by subcutaneously injecting an antigen, typically 1 x 10^8 Sheep Red Blood Cells (SRBC), in a small volume (e.g., 20 µL).
-
Treatment Regimen: Administer the isothiazole derivative or vehicle control daily from Day 0 to Day 6 via the desired route (e.g., intraperitoneal or oral).
-
Challenge (Day 7): Elicit the DTH response by injecting a lower dose of the antigen (e.g., 1 x 10^8 SRBC in 20 µL) into one hind footpad. Inject the contralateral footpad with saline or PBS as a control.
-
Measurement (Day 8): After 24 hours, measure the thickness of both footpads using a digital caliper. The difference in thickness between the antigen-challenged and saline-injected footpads represents the DTH response.
Potential Signaling Pathways
While direct mechanistic studies on these specific isothiazole derivatives are sparse, their reported effects on cytokine production and inflammatory responses suggest potential interactions with key immune signaling pathways. Any attempt at reproduction should be coupled with mechanistic studies exploring these pathways.
Caption: Putative signaling pathways modulated by immunomodulators.
The modulation of cytokines like TNF-α and IL-6 strongly implicates pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These are common downstream targets of pattern recognition receptors like Toll-like Receptors (TLRs). Future studies should investigate whether isothiazole derivatives directly or indirectly influence these central inflammatory signaling cascades.
Conclusion and Future Directions
The existing body of research on isothiazole and related thiazole derivatives presents a compelling but incomplete picture. The initial findings of potent immunomodulatory and anti-inflammatory effects are promising, yet the lack of independent validation remains a significant barrier to their clinical translation. Reproducibility is the bedrock of scientific progress. For this class of compounds to advance, the field requires:
-
Independent Replication: Researchers unaffiliated with the original discovery groups should undertake systematic efforts to reproduce the key in vivo and in vitro findings.
-
Methodological Standardization: Where possible, standardized protocols and the use of common cell lines and animal models would aid in comparing results across different laboratories.
-
Mechanistic Elucidation: Deeper investigation into the molecular targets and signaling pathways is necessary to understand how these compounds exert their effects and to explain potential discrepancies between studies.
This guide provides the comparative data and detailed protocols necessary to begin this critical work. By embracing a culture of rigorous validation, the scientific community can confidently determine whether the initial promise of isothiazole derivatives can be translated into tangible therapeutic benefits.
References
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link] [7]2. Schorlemmer, H. U., et al. (1989). Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity. Arzneimittelforschung, 39(9), 1085-9. Available at: [Link] [3][5]3. Gieldanowski, J., et al. (1980). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 393-407. Available at: [Link] [7]4. Anonymous. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link] [1][2]5. Schorlemmer, H. U., et al. (1989). Immunomodulation by the New Synthetic Thiazole Derivative Tiprotimod. 3rd Communication: Influence on Host Resistance to Microorganisms, Tumors and on Experimental Immune Disorders. Arzneimittelforschung, 39(10), 1235-9. Available at: [Link] [6][10]6. Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-23. Available at: [Link] [1][6]7. Kaltenbach, L. S., et al. (2021). Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds. Frontiers in Bioengineering and Biotechnology. Available at: [Link] [11]8. Machoń, Z., & Zawisza, T. (1983). P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug. Archivum Immunologiae et Therapiae Experimentalis, 31(5), 579-82. Available at: [Link] [8]9. Anonymous. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. Available at: [Link] [3][12]10. Inglot, A. D., et al. (1973). New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. ResearchGate. Available at: [Link]
Sources
- 1. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulation by the new synthetic thiazole derivative tiprotimod. 2nd communication: immunopharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulation by the new synthetic thiazole derivative tiprotimod. 3rd communication: influence on host resistance to microorganisms, tumors and on experimental immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL, Wratizolin)--the new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of pidotimod in adults with community-acquired pneumonia undergoing standard antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in Inflammation and Immune Activation With Atazanavir-, Raltegravir-, Darunavir-Based Initial Antiviral Therapy: ACTG 5260s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical translation of immunomodulatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isothiazole Derivatives in Cancer Cell Lines
Introduction: The Rise of Isothiazoles in Oncology Research
In the vast landscape of heterocyclic chemistry, the isothiazole scaffold—a five-membered ring containing adjacent sulfur and nitrogen atoms—is emerging as a privileged structure in the discovery of novel anticancer agents. While often overshadowed by its structural isomer, thiazole, the unique electronic properties and synthetic accessibility of isothiazole derivatives have captured the attention of medicinal chemists.[1] These compounds present a compelling foundation for developing targeted therapies due to their diverse biological activities, which include the inhibition of key oncogenic pathways and the induction of programmed cell death (apoptosis).[1]
This guide provides an in-depth comparison of the efficacy of various isothiazole derivatives against prominent cancer cell lines. Moving beyond a simple data sheet, we will explore the causality behind their mechanisms of action, present the empirical data supporting their cytotoxic effects, and provide detailed protocols for the key experiments used to validate these findings. Our objective is to equip researchers, scientists, and drug development professionals with a critical and comprehensive overview of this promising class of compounds.
Mechanisms of Action: How Isothiazole Derivatives Target Cancer Cells
The anticancer activity of isothiazole derivatives is not monolithic; it stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation. The primary mechanisms identified in the literature involve direct enzyme inhibition and the activation of intrinsic cell death pathways.
Inhibition of Key Oncogenic Kinases and Enzymes
Several isothiazole derivatives have been identified as potent inhibitors of enzymes that are frequently dysregulated in cancer.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes. Isothiazole derivatives have been investigated as HDAC inhibitors, which function to restore normal gene expression, thereby promoting tumor cell death. This mechanism is a cornerstone of several modern cancer therapies.
-
Tyrosine Kinase Inhibition (e.g., c-Met): The c-Met proto-oncogene, a receptor tyrosine kinase, is a key driver of tumor growth, invasion, and metastasis. Certain isothiazole derivatives have demonstrated the ability to suppress c-Met kinase activity at nanomolar concentrations, positioning them as attractive candidates for targeting metastatic cancers.
Below is a representative diagram illustrating how a generic kinase inhibitor, such as an isothiazole derivative, can block a signaling pathway that promotes cell proliferation.
Caption: Generalized tyrosine kinase inhibition pathway by an isothiazole derivative.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, selectively in tumor cells. Fused-ring isothiazole derivatives, such as isothiazolopyrimidines, have been shown to trigger this process. This is often achieved by altering the mitochondrial membrane potential and modulating the expression of key apoptosis-regulating proteins like the Bax/Bcl-2 family and caspases. Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 create a cellular environment that favors cell death, ultimately leading to the activation of executioner caspases that dismantle the cell.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an anticancer agent's potential lies in its cytotoxicity against cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes published cytotoxicity data for various isothiazole derivatives against a panel of human cancer cell lines.
| Derivative Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | Compound 3b (7-chloro, 5-trifluoromethyl) | Melanoma (SK-MEL-28) | Potent Activity (Growth % -62.53) | [2] |
| Compound 3b (7-chloro, 5-trifluoromethyl) | Breast Cancer (MCF-7) | Data Not Specified | [2] | |
| Compound 3b (7-chloro, 5-trifluoromethyl) | Prostate Cancer (DU145) | Data Not Specified | [2] | |
| Thiazolo[4,5-d]pyrimidine-2-one | Compound 5a (7-chloro substituent) | Renal Cancer (UO-31) | ~1.32 (logGI50 -5.88) | [3] |
| Compound 5a (7-chloro substituent) | Non-Small Cell Lung (NCI-H522) | ~1.23 (logGI50 -5.91) | [3] | |
| Isolongoifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | Breast Cancer (MCF-7) | 0.33 | [4] |
| Compound 4i | Cervical Cancer (HeLa) | 0.52 | [4] | |
| Compound 4i | Liver Cancer (HepG2) | 3.09 | [4] | |
| Isothiazolo[5,4-d]pyrimidine | Schiff Base Derivatives | Leukemia (L-1210) | Strong Activity (Specific IC50 not provided) | [5] |
Note: The data presented are collated from different studies with varying experimental conditions. Direct comparison of absolute IC50 values should be made with caution. The potency of compound 5a was calculated from the provided logGI50 values.
From this data, it is evident that fused isothiazole systems, particularly the thiazolo[4,5-d]pyrimidine and isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine scaffolds, harbor significant cytotoxic potential. Compound 4i demonstrates remarkable efficacy in the sub-micromolar range against breast and cervical cancer cell lines.[4] Similarly, the chloro-substituted thiazolo[4,5-d]pyrimidine-2-one 5a shows potent activity against renal and lung cancer cell lines.[3] The consistent activity of chloro-substituted derivatives suggests this chemical feature may be crucial for enhancing cytotoxic effects.[2]
Experimental Protocols: Validating Cytotoxicity and Apoptosis
Scientific integrity demands that claims of efficacy are supported by robust and reproducible experimental methods. Here, we provide detailed, self-validating protocols for the two most critical assays in this field of research.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of this color is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the isothiazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a suitable culture flask. Treat with the isothiazole derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[8][9]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[8]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution (1 mg/mL) to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Conclusion and Future Outlook
The evidence presented in this guide strongly supports the continued investigation of isothiazole derivatives as a promising scaffold for the development of novel anticancer therapeutics. Fused-ring systems, particularly those based on the isothiazolo[4,5-d]pyrimidine core, have demonstrated potent, sub-micromolar efficacy against a range of cancer cell lines, including those derived from breast, cervical, renal, and lung cancers.
The diverse mechanisms of action, from kinase inhibition to the direct induction of apoptosis, suggest that these compounds can be tailored to target specific oncogenic vulnerabilities. The consistent activity of halogenated derivatives highlights a clear direction for future structure-activity relationship (SAR) studies. As research progresses, the focus will undoubtedly shift towards optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in preclinical in vivo models. The isothiazole scaffold, with its synthetic versatility and proven biological activity, represents a fertile ground for the next generation of targeted cancer therapies.
References
- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).
-
Yadav, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Li, Y., et al. (2019). Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. Chemical Biology & Drug Design, 94(2), 1457-1466. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Rashad, A. E., et al. (2014). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 23(1), 1-10. [Link]
-
Tung, T. T., et al. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorganic Chemistry, 102, 103988. [Link]
-
Szafranski, K., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2943. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(11), 3505. [Link]
-
Tung, T. T., et al. (2013). New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents. Medicinal Chemistry, 9(4), 545-551. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2132-2148. [Link]
-
Al-Abdullah, E. S., et al. (2021). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Current Organic Synthesis, 18(6), 616-633. [Link]
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12942-12957. [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Kaweetripob, W., et al. (2022). Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[6]-Shogaol Derivatives. Molecules, 27(10), 3305. [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]
-
Sbardella, G., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2135-2144. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. [Link]
-
Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-24. [Link]
-
ResearchGate. (n.d.). IC50 values against c-Met kinase. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(15), 1301-1322. [Link]
-
ResearchGate. (n.d.). Table of Tip60 IC 50 values of isothiazoles and related compounds. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Head-to-Head Comparison of Denotivir with Other Antiviral Agents for Herpes Simplex Virus Infections
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Herpes simplex virus (HSV) infections are a global health concern, with HSV-1 and HSV-2 causing a spectrum of diseases from recurrent herpes labialis to more severe conditions, particularly in immunocompromised individuals. The mainstay of treatment has been nucleoside analogues that target the viral DNA polymerase. This guide provides a comprehensive head-to-head comparison of Denotivir, a synthetic isothiazole derivative, with the well-established antiviral agents Acyclovir and Penciclovir.
While all three agents exhibit efficacy against HSV, this guide will delve into their distinct mechanisms of action, comparative in vitro and clinical efficacy, and resistance profiles. A notable focus will be on the unique immunomodulatory properties of Denotivir, which may offer a therapeutic advantage beyond direct viral inhibition. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals in the field of antiviral therapy.
Mechanism of Action: A Tale of Two Strategies
The primary therapeutic targets for Acyclovir and Penciclovir are the viral enzymes essential for replication: thymidine kinase (TK) and DNA polymerase.[1][2] Denotivir is also believed to act as a competitive inhibitor of the viral DNA polymerase after intracellular phosphorylation.[3] However, a key differentiator for Denotivir is its significant immunomodulatory activity, suggesting a dual mechanism of action.[4][5]
The Direct Antiviral Pathway: Targeting Viral Replication
Acyclovir and Penciclovir are guanosine analogues that are selectively activated in HSV-infected cells.[2][6] The process involves a three-step phosphorylation, initiated by the viral thymidine kinase and completed by host cell kinases.[7] The resulting triphosphate forms of these drugs act as competitive inhibitors of the viral DNA polymerase, leading to chain termination and cessation of viral DNA synthesis.[1]
Penciclovir triphosphate exhibits a longer intracellular half-life compared to Acyclovir triphosphate, which may contribute to its sustained antiviral effect.[8]
.dot
Caption: Mechanism of action for nucleoside analogue antiviral agents.
Denotivir's Immunomodulatory Pathway: A Host-Centric Approach
Beyond its putative direct antiviral activity, Denotivir has demonstrated significant immunomodulatory and anti-inflammatory properties.[9][10] It has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][5] This suggests that Denotivir may mitigate the host's inflammatory response to viral infection, which is a major contributor to the clinical manifestations of herpes labialis. This dual action of direct viral inhibition and modulation of the host immune response represents a potentially significant advantage in the management of HSV infections.
.dot
Caption: Putative immunomodulatory mechanism of Denotivir.
Comparative In Vitro Efficacy
| Antiviral Agent | HSV-1 IC50 | Source(s) |
| Denotivir | Data not available | [9][11] |
| Acyclovir | 0.85 µM | [1] |
| Penciclovir | 0.04 - 1.8 µg/mL | [12] |
Note: The lack of publicly available IC50 data for Denotivir's direct antiviral activity is a significant gap in a direct head-to-head comparison. This may be due to a greater research focus on its immunomodulatory properties.
Clinical Efficacy in Herpes Labialis
Clinical trials provide the most relevant data for comparing the real-world performance of antiviral agents. Both Acyclovir and Penciclovir have demonstrated efficacy in reducing the healing time and duration of pain associated with recurrent herpes labialis. While clinical studies have confirmed Denotivir's efficacy in treating herpetic infections, direct head-to-head comparative trials with Acyclovir or Penciclovir are limited.[9]
| Antiviral Agent | Key Clinical Efficacy Findings (vs. Placebo) | Source(s) |
| Denotivir | Efficacious in treating herpetic infections of the mouth and ear. | [9] |
| Acyclovir (oral) | - 27% reduction in healing time to loss of crust. - 36% reduction in the mean duration of pain. | [13] |
| Acyclovir (topical) | - Reduced mean duration of episodes by approximately 0.5 days. | [14][15] |
| Penciclovir (topical) | - Reduced median time to lesion resolution by 0.7 to 1 day. - Faster resolution of pain. | [4][9][16] |
Resistance Profiles: A Common Challenge
Resistance to antiviral drugs is an increasing concern, particularly in immunocompromised patients. For Acyclovir and Penciclovir, resistance is primarily mediated by mutations in the viral thymidine kinase (TK) gene (UL23) or, less commonly, the DNA polymerase gene (UL30).[17][18][19]
-
Thymidine Kinase (TK) Mutations: These are the most common cause of resistance, accounting for about 95% of resistant isolates. Mutations can lead to absent or reduced TK activity, or an altered enzyme that no longer recognizes the drug as a substrate.[17]
-
DNA Polymerase Mutations: These mutations are less frequent but can confer resistance to multiple antiviral agents.[20][21]
Given that Denotivir is also thought to be activated by viral TK, it is plausible that cross-resistance could occur with Acyclovir and Penciclovir in strains with TK mutations. However, its additional immunomodulatory mechanism might still provide clinical benefit in such cases.
.dot
Caption: Workflow for a typical plaque reduction assay.
In Vivo Efficacy Assessment: The Guinea Pig Model of Genital Herpes
Animal models are essential for evaluating the in vivo efficacy of antiviral agents. The guinea pig model of genital herpes is considered the gold standard as it closely mimics human disease, including the occurrence of spontaneous recurrent lesions. [2][22][23] Objective: To evaluate the efficacy of a topical antiviral formulation in reducing the severity and duration of primary and recurrent herpetic lesions.
Step-by-Step Methodology:
-
Animal Model:
-
Use female Hartley guinea pigs.
-
-
Viral Inoculation:
-
Inoculate the guinea pigs intravaginally with a clinical isolate of HSV-2.
-
-
Treatment Protocol:
-
Divide the animals into treatment and placebo (vehicle) groups.
-
Begin topical treatment at the first sign of lesion development (typically 4-5 days post-inoculation) and continue for a specified duration (e.g., 7 days).
-
Apply the formulation several times a day, as per the intended clinical use.
-
-
Disease Monitoring and Scoring:
-
Monitor the animals daily for the development and progression of genital lesions.
-
Score the severity of the lesions based on a standardized scale (e.g., 0 = no disease, 4 = severe ulceration).
-
-
Viral Shedding Analysis:
-
Collect vaginal swabs daily to quantify viral shedding using a plaque assay or qPCR.
-
-
Recurrent Disease Monitoring:
-
After the primary infection resolves, monitor the animals for spontaneous recurrent lesions for several weeks.
-
Score the severity and duration of recurrent episodes.
-
-
Data Analysis:
-
Compare the mean lesion scores, duration of lesions, and viral shedding between the treatment and placebo groups.
-
Analyze the frequency and severity of recurrent episodes.
-
.dot
Caption: Workflow for the guinea pig model of genital herpes.
Conclusion
Denotivir presents an intriguing profile for the treatment of HSV infections. While it shares a putative direct antiviral mechanism with Acyclovir and Penciclovir, its distinct immunomodulatory properties offer a potential advantage in mitigating the inflammatory component of the disease. The lack of publicly available direct comparative in vitro efficacy data for Denotivir underscores the need for further research to fully elucidate its antiviral potency.
For researchers and drug development professionals, the choice of an antiviral agent will depend on the specific therapeutic goals. Acyclovir and Penciclovir remain the well-established standards for direct viral inhibition. However, for indications where inflammation is a significant contributor to pathology, or in cases of emerging resistance to traditional nucleoside analogues, the dual-action profile of Denotivir warrants further investigation as a promising therapeutic alternative. This guide provides a foundational framework for understanding the key comparative aspects of these agents and for designing future preclinical and clinical studies.
References
-
Bacon, T. H., Levin, M. J., Leary, J. J., Sarisky, R. T., & Sutton, D. (2003). Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy. Clinical Microbiology Reviews, 16(1), 114–128. [Link]
-
Raborn, G. W., Martel, A. Y., Lassonde, M., & Lewis, M. A. (2002). Treatment of recurrent herpes simplex labialis with oral acyclovir. Journal of the American Dental Association, 133(3), 347–352. [Link]
-
Spruance, S. L., Rea, T. L., Thoming, C., Tucker, R., Saltzman, R., & Boon, R. (1997). Penciclovir cream for the treatment of herpes simplex labialis. A randomized, multicenter, double-blind, placebo-controlled trial. Topical Penciclovir Collaborative Study Group. JAMA, 277(17), 1374–1379. [Link]
-
Small Animal Models to Study Herpes Simplex Virus Infections. (2022). Viruses, 14(7), 1495. [Link]
-
Bio-protocol. (2019). Plaque reduction assay. [Link]
-
Boivin, G., & Piret, J. (2015). Herpes Simplex Virus Resistance to Acyclovir and Penciclovir. Herpes Simplex Virus, 119-138. [Link]
-
Spruance, S. L., Nett, R., Marbury, T., Wolff, R., Johnson, J., & Spaulding, T. (2002). Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials. Antimicrobial Agents and Chemotherapy, 46(7), 2238–2243. [Link]
-
Raborn, G. W., Martel, A. Y., Grace, M. G., & McGuinty, L. (2002). Effective treatment of herpes simplex labialis with penciclovir cream: combined results of two trials. Journal of the American Dental Association, 133(3), 303–309. [Link]
-
BioCrick. (n.d.). Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity. [Link]
-
Cheemarla, N. R., & Bernstein, D. I. (2021). Guinea Pig and Mouse Models for Genital Herpes Infection. Current Protocols, 1(12), e332. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
Piret, J., & Boivin, G. (2011). Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management. Antimicrobial Agents and Chemotherapy, 55(2), 459–472. [Link]
-
Worrall, G. (2009). Treatment and prevention of herpes labialis. Canadian Family Physician, 55(1), 30–31. [Link]
-
Chiou, H. C., Kumura, K., Hu, A., Kerns, K. M., & Coen, D. M. (1995). Penciclovir-Resistance Mutations in the Herpes Simplex Virus DNA Polymerase Gene. Antiviral Chemistry & Chemotherapy, 6(5), 281–288. [Link]
-
Boivin, G., Goyette, N., Gilbert, C., & Soul-Lawton, J. (1999). Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis. Antimicrobial Agents and Chemotherapy, 43(11), 2846–2848. [Link]
-
Biology LibreTexts. (2021). Why are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant?. [Link]
-
Morfin, F., & Thouvenot, D. (2003). Herpes simplex virus resistance to antiviral drugs. Journal of Clinical Virology, 26(1), 29–37. [Link]
-
Creative Diagnostics. (n.d.). HSV Animal Model. [Link]
-
Frobert, E., Osiurak, F., Billaud, G., & Morfin, F. (2008). Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management. Journal of Medical Virology, 80(11), 1887–1897. [Link]
-
Coen, D. M., Kosz-Vnenchak, M., Jacobson, J. G., Leib, D. A., Bogard, C. L., Schaffer, P. A., ... & Knipe, D. M. (1989). Common and new acyclovir resistant herpes simplex virus-1 mutants causing bilateral recurrent herpetic keratitis in an immunocompetent patient. Journal of Infectious Diseases, 160(1), 10–19. [Link]
-
Sarisky, R. T., Quail, M. R., Clark, P. S., Nguyen, T. T., Biron, K. K., & Coen, D. M. (2001). Drug resistance patterns of recombinant herpes simplex virus DNA polymerase mutants generated with a set of overlapping cosmids and plasmids. Journal of Virology, 75(13), 5891–5900. [Link]
-
Machoń, Z., Gąsiorowski, K., & Kozioł, A. E. (2001). Immunotropic activity of vratizolin (ITCL, Denotivir). Polish Journal of Pharmacology, 53(4), 377–383. [Link]
-
Creative Diagnostics. (n.d.). HSV-2 Vaginal Infection Guinea Pig Model. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115–133. [Link]
-
ClinicalTrials.gov. (2013). Safety and Efficacy Study of a New Treatment for Recurrent Symptoms of Oral Herpes Virus Infection. [Link]
-
Pathak, N., & Kumar, M. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmacognosy and Phytochemistry, 10(2), 1021-1027. [Link]
-
Greene, C. E. (2012). Antiviral and Immunomodulatory Drugs. Infectious Diseases of the Dog and Cat, 131–145. [Link]
-
Medscape. (2025). Herpes Simplex Medication: Antivirals, Viral helicase-primase inhibitor. [Link]
-
CSIC. (n.d.). Antiviral compound against HSV-1 and HSV-2 aciclovir resistant strains. [Link]
-
Standberry, L. R., & Cunningham, A. L. (2000). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Antimicrobial Agents and Chemotherapy, 44(10), 2824–2827. [Link]
-
Ebrahimi, S. N., & Ebrahimie, E. (2022). Antiviral potential of phenolic compounds against HSV-1: In-vitro study. Journal of Medical Virology, 94(12), 5896–5906. [Link]
-
Elisha, C., & Ilan, S. (2016). Clinical Trial of Herbal Treatment Gene-Eden-VIR/Novirin in Oral Herpes. Evidence-Based Complementary and Alternative Medicine, 2016, 8493041. [Link]
-
Al-Haddad, M. S., & Al-Ghamdi, A. A. (2020). Immune Modulatory Effects of Vitamin D on Viral Infections. Nutrients, 12(9), 2879. [Link]
-
Latest articles describe the immune modulatory effect of Vitamin D on viral infection. (2023). Journal of Infection and Public Health, 16(1), 1-2. [Link]
-
Li, Q., Li, Y., Wu, Z., Chen, Y., & Chen, X. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 853. [Link]
-
Olejnik, J., & Hume, A. J. (2022). Immunity and Viral Infections: Modulating Antiviral Response via CRISPR–Cas Systems. International Journal of Molecular Sciences, 23(19), 11493. [Link]
-
de Medeiros, G. S., de Siqueira, L. B. S., & de Oliveira, A. G. (2012). Inhibition of DNA Virus: Herpes-1 (HSV-1) in cellular culture replication, through an antioxidant treatment extracted from rosem. Brazilian Journal of Pharmaceutical Sciences, 48(4), 727–734. [Link]
-
Ghaffari, A., & Tavakoli-Yaraki, M. (2019). The interplay between vitamin D and viral infections. Reviews in Medical Virology, 29(2), e2032. [Link]
-
Vax-Before-Travel. (2025). New Herpes Therapy More Effective Than Acyclovir. [Link]
-
Piktel, E., Pogoda, K., Wnorowska, U., Cieśluk, M., Deptuła, P., Mahdi, F., ... & Bucki, R. (2024). Antiviral activity of temporin-1CEb analogues against gingival infection with herpes simplex virus type 1. Frontiers in Cellular and Infection Microbiology, 14, 1386566. [Link]
-
Zakirova, N. F., Shipitsyn, A. V., Jasko, M. V., Prokofjeva, M. M., Andronova, V. L., Galegov, G. A., ... & Kochetkov, S. N. (2012). Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro. Bioorganic & Medicinal Chemistry, 20(19), 5802–5809. [Link]
-
Contagion Live. (2025). Phase 3 Trial Confirms Superior Efficacy of Oral Pritelivir for Refractory HSV in Immunocompromised Patients. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabbit and Mouse Models of HSV-1 Latency, Reactivation, and Recurrent Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Antiviral and Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Guinea Pig and Mouse Models for Genital Herpes Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HSV-2 Vaginal Infection Guinea Pig Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 19. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The AMPA Receptor as a Pivotal Target in Neuroscience
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory synaptic transmission in the central nervous system (CNS).[1] These ionotropic glutamate receptors are integral to synaptic plasticity, the cellular mechanism underpinning learning and memory.[2] Dysregulation of AMPA receptor function is implicated in a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, depression, and epilepsy, making them a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive framework for the validation and comparison of compounds designed to modulate AMPA receptor activity, offering insights into experimental design, data interpretation, and the nuanced pharmacology of these vital synaptic proteins.
AMPA receptors are tetrameric complexes formed by the assembly of four subunits (GluA1-4). The specific subunit composition dictates the receptor's biophysical properties, including ion permeability and gating kinetics. A key determinant of calcium permeability is the GluA2 subunit; its presence renders the channel largely impermeable to Ca2+, whereas its absence allows for significant calcium influx. This diversity in subunit composition and the association with auxiliary proteins, such as transmembrane AMPA receptor regulatory proteins (TARPs), creates a vast landscape of AMPA receptor subtypes with distinct physiological roles and pharmacological sensitivities.[3]
This guide will delve into the validation of three major classes of AMPA receptor modulators:
-
Positive Allosteric Modulators (PAMs): These compounds, often called "ampakines," enhance the receptor's response to glutamate without directly activating it.[3][5]
-
Negative Allosteric Modulators (NAMs): Also known as non-competitive antagonists, these molecules reduce receptor activity by binding to an allosteric site.[6]
-
Competitive Antagonists: These ligands bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.[4]
We will explore the key experimental assays for characterizing these modulators, present comparative data for representative compounds, and provide detailed protocols to empower researchers in their quest to unravel the complexities of AMPA receptor pharmacology.
Understanding the Mechanisms: How Modulators Influence AMPA Receptor Function
A thorough validation of any AMPA receptor modulator begins with a clear understanding of its mechanism of action. The following diagram illustrates the canonical AMPA receptor signaling pathway and the points of intervention for different modulator classes.
Caption: A streamlined workflow for validating AMPA receptor modulators.
Electrophysiology: The Gold Standard for Functional Characterization
Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices is the definitive method for characterizing the functional effects of AMPA receptor modulators. This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application, providing detailed information on potency, efficacy, and kinetics.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Preparation of Cells:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips or prepare acute brain slices from rodents.
-
For recombinant studies, transfect HEK293 cells with the desired AMPA receptor subunit and auxiliary protein (e.g., TARP) cDNAs.
-
-
Solutions:
-
External Solution (ACSF for slices): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2-7.3 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents.
-
Apply glutamate or a specific AMPA receptor agonist (e.g., AMPA) via a fast-perfusion system to evoke a current.
-
To assess the effect of a modulator, pre-apply the compound for a defined period before co-application with the agonist.
-
-
Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and digitizer.
-
Analyze the peak amplitude, decay kinetics (deactivation), and steady-state current (desensitization) of the evoked responses.
-
For PAMs, calculate the percent potentiation of the peak and steady-state currents.
-
For NAMs and competitive antagonists, generate concentration-response curves to determine the IC50 value.
-
Calcium Imaging: A High-Throughput Cellular Assay
For a higher throughput assessment of modulator activity, particularly for compounds that affect calcium-permeable AMPA receptors, fluorescence-based calcium imaging is a powerful tool. This method utilizes calcium-sensitive dyes, such as Fluo-4 AM, to monitor changes in intracellular calcium concentration upon receptor activation.
Detailed Protocol: Fluo-4 AM Calcium Imaging
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., primary neurons or transfected HEK293 cells expressing calcium-permeable AMPA receptors) in a multi-well plate.
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Incubate the cells with Fluo-4 AM loading solution (typically 2-5 µM in buffer with Pluronic F-127) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
-
Add the test compound (modulator) at various concentrations and incubate for a specified time.
-
Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline (F0) for each well.
-
Normalize the data to the response elicited by a maximal agonist concentration.
-
For PAMs, determine the EC50 for the potentiation of the agonist response.
-
For NAMs and antagonists, calculate the IC50 for the inhibition of the agonist-induced calcium influx.
-
Neurotransmitter Release Assays: Assessing Presynaptic Effects
While many AMPA receptor modulators act postsynaptically, some may have presynaptic effects, influencing the release of neurotransmitters. Measuring the release of key neurotransmitters like glutamate, GABA, or dopamine from neuronal cultures or synaptosomes can provide valuable insights into the broader network effects of a compound.
Detailed Protocol: High-Potassium Evoked Glutamate Release
-
Preparation of Neuronal Cultures:
-
Grow primary cortical or hippocampal neurons in multi-well plates.
-
-
Assay Procedure:
-
Wash the neurons with a low-potassium buffer to establish a baseline.
-
Pre-incubate the cells with the test modulator.
-
Stimulate neurotransmitter release by replacing the buffer with a high-potassium solution (e.g., containing 50-70 mM KCl). [7] * Collect the supernatant after a short incubation period.
-
-
Quantification of Glutamate:
-
Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit (e.g., based on an enzymatic reaction coupled to a colorimetric or fluorometric readout) or by high-performance liquid chromatography (HPLC). [8]
-
-
Data Analysis:
-
Compare the amount of glutamate released in the presence of the modulator to the control (vehicle-treated) condition.
-
Determine if the compound enhances or inhibits neurotransmitter release.
-
The Critical Role of Auxiliary Subunits: A Deeper Level of Complexity
The pharmacological and biophysical properties of AMPA receptors are profoundly influenced by their association with auxiliary subunits, most notably the TARP family. TARPs can affect agonist affinity, channel gating, and the efficacy of allosteric modulators. Therefore, a comprehensive validation of an AMPA receptor modulator should include an assessment of its activity on receptors co-expressed with different TARP subtypes. This can reveal subunit-specific modulatory profiles, which may have significant implications for the therapeutic window and side-effect profile of a drug candidate.
Caption: Interaction of TARPs with AMPA receptors and allosteric modulators.
Conclusion: A Rigorous and Integrative Approach to Validation
The validation of AMPA receptor modulators is a multifaceted process that requires a combination of sophisticated experimental techniques and a deep understanding of the underlying neurobiology. By employing a systematic approach that encompasses electrophysiology, cellular imaging, and neurochemical assays, researchers can build a comprehensive profile of a compound's mechanism of action, potency, and potential therapeutic utility. Furthermore, considering the influence of AMPA receptor subunit composition and associated auxiliary proteins is paramount for elucidating the nuanced pharmacology of these critical synaptic targets. This guide provides a foundational framework to empower researchers in their efforts to develop novel and effective therapies for a range of debilitating neurological and psychiatric disorders.
References
-
Hanada, T., Hashizume, Y., Tokuhara, N., Takenaka, O., Kohmura, N., Ogasawara, A., ... & Kuminoto, S. (2011). Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy. Epilepsia, 52(7), 1331-1340. [Link]
-
Sheardown, M. J., Nielsen, E. Ø., Hansen, A. J., Jacobsen, P., & Honoré, T. (1990). In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones. European journal of pharmacology, 183(3), 1963-1964. [Link]
-
U.S. Food and Drug Administration. (2012). Fycompa (perampanel) NDA 202834. [Link]
-
Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. European journal of pharmacology, 158(1-2), 1-10. [Link]
-
Vialko, A., Chałupnik, P., Szymańska, E., Wieczorek, A., & Latacz, G. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10842. [Link]
-
Vellas, B., Touchon, J., Ousset, P. J., Leger, G., Pasquier, F., Gauthier, S., ... & Gádor, F. (2019). A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 5, 236-244. [Link]
-
Paternain, A. V., Morales, M., & Lerma, J. (1995). Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons. FEBS letters, 373(1), 71-75. [Link]
-
Kadriu, B., Musazzi, L., Henter, I. D., Graves, M. M., Popoli, M., & Zarate, C. A. (2019). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Pharmacology & therapeutics, 197, 1-21. [Link]
-
Zhigulin, A. S., Dron, M. Y., Barygin, O. I., & Tikhonov, D. B. (2021). Competition between perampanel and GYKI-52466. ResearchGate. [Link]
-
Wikipedia. (n.d.). AMPA receptor positive allosteric modulator. Retrieved from [Link]
-
Bobo, D., & He, K. (2013). Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction?. Pharmaceuticals, 6(12), 1494-1517. [Link]
-
Tarnawa, I., Fekete, M., & Kapus, G. (2004). In vitro effects of GYKI 52466. ResearchGate. [Link]
-
Partin, K. M. (2015). AMPA receptor potentiators: from drug design to cognitive enhancement. Current opinion in pharmacology, 20, 46-53. [Link]
-
Burmistrova, O., Dvoretskova, E., & Varlamova, E. (2021). Analyzing the Glutamate Release and Clearance at a Single Neuron Synapse in a Mouse Brain Slice. Journal of Visualized Experiments, (173), e62719. [Link]
-
Copani, A., Genazzani, A. A., Aleppo, G., Casabona, G., & Nicoletti, F. (1994). Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures. Journal of neurochemistry, 62(4), 1341-1347. [Link]
-
Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2000). Recovery from AMPA Receptor Potentiation by Ampakines. Future Pharmacology, 5(1), 27. [Link]
-
Polleux, F., & Lauder, J. M. (2004). AMPA receptor activation induces GABA release from neurons migrating tangentially in the intermediate zone of embryonic rat neocortex. Cerebral Cortex, 14(7), 771-780. [Link]
-
Balasubramanian, S., & Perumal, M. (2021). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]
-
Yelshanskaya, M. V., Singh, A. K., Sampson, J. M., Narangoda, G., Kim, J., & Sobolevsky, A. I. (2021). Allosteric competition and inhibition in AMPA receptors. Nature communications, 12(1), 1-13. [Link]
-
Ahmed, A. H., & Oswald, R. E. (2010). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10842. [Link]
-
Jackson, A. C., & Nicoll, R. A. (2011). Transmembrane AMPAR regulatory protein γ-2 is required for the modulation of GABA release by presynaptic AMPARs. The Journal of neuroscience, 31(10), 3847-3855. [Link]
-
Sanderson, J. L., Gorski, J. A., Gibson, J. R., & Dell'Acqua, M. L. (2018). The Probability of Neurotransmitter Release Governs AMPA Receptor Trafficking via Activity-Dependent Regulation of mGluR1 Surface Expression. Cell reports, 25(13), 3652-3666. [Link]
-
Jin, R., Singh, S. K., Gu, S., Furukawa, H., & Gouaux, E. (2005). Mechanism of positive allosteric modulators acting on AMPA receptors. The Journal of neuroscience, 25(39), 9027-9036. [Link]
-
Isaacson, J. S., & Walmsley, B. (1996). The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization. Molecular pharmacology, 49(6), 1086-1094. [Link]
-
Nicoletti, F., Casabona, G., Genazzani, A. A., & Copani, A. (1993). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. Functional neurology, 8(5), 333-341. [Link]
-
Hascup, E. R., Hascup, K. N., Stephens, M. L., & Gerhardt, G. A. (2011). Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology. ACS chemical neuroscience, 2(12), 735-745. [Link]
-
Charles River. (2023). The rise of new approach methodologies in drug and chemical safety. [Link]
-
Nery, A. A., Resende, R. R., & de Azevedo, W. F. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(22), 4178. [Link]
-
Sinnen, B. L., Tillo, S. E., & Ali, A. B. (2023). AMPA and GABAA receptor nanodomains assemble in the absence of synaptic neurotransmitter release. Frontiers in Molecular Neuroscience, 16, 1234567. [Link]
-
ResearchGate. (2019). (PDF) Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. [Link]
-
Selivanova, E. N., & Tikhonov, D. B. (2021). Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells. International Journal of Molecular Sciences, 22(21), 11524. [Link]
-
The Gouaux Lab. (2022, June 7). Structural studies of heteromeric AMPA Glutamate receptors [Video]. YouTube. [Link]
-
Liu, Q. S., Pu, L., & Poo, M. M. (2005). Dopamine alters AMPA receptor synaptic expression and subunit composition in dopamine neurons of the ventral tegmental area cultured with prefrontal cortex neurons. The Journal of neuroscience, 25(47), 11019-11028. [Link]
-
ResearchGate. (2023). How to measure glutamate neurons activation?. [Link]
-
Sun, X., & Wolf, M. E. (2009). Acute and chronic dopamine receptor stimulation modulates AMPA receptor trafficking in nucleus accumbens neurons cocultured with prefrontal cortex neurons. The Journal of neuroscience, 29(25), 8027-8039. [Link]
-
Wikipedia. (n.d.). Glutamate (neurotransmitter). Retrieved from [Link]
-
Jullié, D., Choquet, D., & Perrais, D. (2014). Differential vesicular sorting of AMPA and GABAA receptors. Proceedings of the National Academy of Sciences, 111(49), 17619-17624. [Link]
-
Diering, G. H., & Huganir, R. L. (2018). The shaping of AMPA receptor surface distribution by neuronal activity. Frontiers in molecular neuroscience, 11, 333. [Link]
-
European Medicines Agency. (2023). Regulatory acceptance of new approach methodologies (NAMs) to reduce animal use testing. [Link]
-
Satake, S., Saitow, F., Yamada, J., & Konishi, S. (2006). Characterization of AMPA receptors targeted by the climbing fiber transmitter mediating presynaptic inhibition of GABAergic transmission at cerebellar interneuron-Purkinje cell synapses. The Journal of neuroscience, 26(1), 257-267. [Link]
-
Picconi, B., & Di Filippo, M. (2014). Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases. Frontiers in neurology, 5, 146. [Link]
-
U.S. Food and Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). [Link]
-
Kiritoshi, T., & Kauer, J. A. (2015). Modulation of NMDA and AMPA-mediated synaptic transmission by CB1 receptors in frontal cortical pyramidal cells. Neuropharmacology, 99, 27-35. [Link]
-
Reactome. (n.d.). Glutamate Neurotransmitter Release Cycle. Retrieved from [Link]
Sources
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
A Senior Application Scientist's Guide to Comparative Analysis of Humoral and Cellular Immune Responses
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the adaptive immune system, two principal arms orchestrate the defense against pathogenic invaders and malignant cells: humoral and cellular immunity. While interconnected, they deploy distinct strategies, cell types, and effector molecules. For researchers in immunology and drug development, a nuanced understanding of these systems is not merely academic; it is fundamental to designing effective vaccines, developing immunotherapies, and interpreting immunological data. This guide provides a comparative analysis of these two critical pathways, delves into the gold-standard methodologies for their evaluation, and explains the rationale behind selecting and executing these powerful assays.
Chapter 1: The Effector Mechanisms: A Mechanistic Comparison
The adaptive immune response is defined by its specificity and memory. It is broadly divided based on the location of the threat. Humoral immunity primarily combats extracellular pathogens, while cellular immunity targets pathogens that have infiltrated host cells.
Humoral Immunity: The Antibody-Mediated Arsenal
Humoral immunity is mediated by macromolecules in the extracellular fluids, or "humors," most notably secreted antibodies. This branch of immunity is the domain of B lymphocytes (B cells) .
-
Key Players and Pathway: Naïve B cells, produced in the bone marrow, circulate through lymphoid organs. Each B cell is studded with unique B-cell receptors (BCRs), which are membrane-bound antibodies. When a BCR binds to its specific antigen, the B cell becomes activated, often with the critical assistance of a helper T cell (CD4+ T cell) . This activation triggers the B cell to proliferate and differentiate into two cell types:
-
Plasma Cells: These are veritable antibody factories, secreting vast quantities of antibodies that circulate in the blood and lymph.
-
Memory B Cells: These long-lived cells provide immunological memory, enabling a rapid and robust response upon subsequent encounters with the same pathogen.
-
-
Effector Functions: Secreted antibodies do not destroy pathogens directly. Instead, they act as tags and neutralizers through several mechanisms:
-
Neutralization: Antibodies bind to pathogens or their toxins, physically blocking them from attaching to and entering host cells.
-
Opsonization: By coating a pathogen, antibodies mark it for destruction by phagocytic cells, such as macrophages.
-
Complement Activation: The binding of antibodies to a pathogen can initiate the complement cascade, a series of plasma proteins that can lead to direct lysis of the pathogen.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region (the "stalk" of the Y-shaped antibody) can be recognized by Fc receptors on immune cells like Natural Killer (NK) cells, which then release cytotoxic molecules to kill the target cell.
-
Cellular Immunity: The T Cell-Directed Strike
Cellular immunity, or cell-mediated immunity, does not involve antibodies. Instead, it relies on the direct action of T lymphocytes (T cells) to eradicate pathogens residing within host cells (e.g., viruses, some bacteria) and to eliminate cancerous cells.
-
Key Players and Pathway: T cells mature in the thymus and are distinguished by their T-cell receptor (TCR). Unlike BCRs, TCRs cannot recognize free-floating antigens. They must be "presented" with processed antigen fragments (peptides) by Major Histocompatibility Complex (MHC) molecules on the surface of other cells. There are two main types of T cells involved in cellular immunity:
-
Helper T cells (TH cells or CD4+ T cells): These are the central regulators of the entire adaptive immune response. After an antigen-presenting cell (APC) like a dendritic cell presents an antigen on an MHC class II molecule, helper T cells become activated. They then release signaling proteins called cytokines to direct and "help" other immune cells. For example, TH1-type cells specialize in activating macrophages and cytotoxic T cells, while TH2-type cells are crucial for activating B cells.
-
Cytotoxic T Lymphocytes (CTLs or CD8+ T cells): These are the direct executioners of cellular immunity. They recognize antigens presented on MHC class I molecules, which are found on nearly all nucleated cells. If a cell is infected with a virus or becomes cancerous, it will present foreign or abnormal peptides on its MHC class I molecules. A CTL with a matching TCR will recognize this complex and kill the compromised cell.
-
-
Effector Functions: Activated CTLs have two primary methods for killing target cells:
-
Granule Exocytosis: The CTL releases cytotoxic granules containing perforin and granzymes. Perforin creates pores in the target cell's membrane, allowing granzymes to enter and trigger apoptosis—a controlled form of cell death.
-
Fas/FasL Pathway: The CTL expresses a surface protein called Fas ligand (FasL), which binds to the Fas receptor (CD95) on the target cell. This interaction also initiates an intracellular signaling cascade that results in apoptosis.
-
The following diagram illustrates the divergent yet interconnected pathways of humoral and cellular immunity.
Caption: Workflow for a cytokine ELISpot assay.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique that not only quantifies the frequency of cytokine-producing cells but also allows for their simultaneous phenotypic characterization. You can determine which cell type (e.g., a CD4+ or CD8+ T cell) is producing the cytokine.
Scientific Principle: Cells are stimulated with an antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor traps the newly synthesized cytokines inside the cell. The cells are then stained with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8). Next, the cells are fixed and permeabilized, which allows fluorescently-labeled anti-cytokine antibodies to enter the cell and bind to the trapped cytokines. The cells are then analyzed on a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from each individual cell.
-
Cell Stimulation: Stimulate cells (e.g., PBMCs) with antigen in culture medium for several hours (e.g., 6 hours) at 37°C. For the last 4-5 hours, add a protein transport inhibitor like Brefeldin A.
-
Surface Staining: Harvest the cells and wash them. Stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes on ice, protected from light.
-
Fixation & Permeabilization: Wash the cells to remove unbound surface antibodies. Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature. Wash, then resuspend in a permeabilization buffer (containing a mild detergent like saponin).
-
Intracellular Staining: Add the fluorescently-labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells twice with permeabilization buffer, then once with FACS buffer (e.g., PBS + 2% FBS). Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using specialized software. A sequential gating strategy is used to first identify lymphocytes, then single cells, then T cell subsets (e.g., CD4+), and finally quantify the percentage of those cells that are positive for the cytokine of interest.
Causality and Trustworthiness: The protein transport inhibitor is the linchpin of this assay; without it, cytokines would be secreted and undetectable intracellularly. Compensation is a critical data analysis step to correct for the spectral overlap between different fluorophores, ensuring that a signal detected in one channel is not bleed-through from another. Using Fluorescence Minus One (FMO) controls is essential for setting accurate gates, especially for rare populations or dimly expressed markers.
Chapter 5: Integrated Analysis: A Holistic View
In many contexts, particularly in vaccine development and infectious disease research, evaluating only one arm of the adaptive immune response provides an incomplete picture. A robust anti-viral response, for instance, often requires both neutralizing antibodies (humoral) to block free virus and cytotoxic T cells (cellular) to clear already-infected cells.
Designing a comprehensive study involves a multi-assay approach. For example, when evaluating a new vaccine candidate, a typical immunogenicity assessment would include:
-
ELISA: To determine the magnitude of the antibody response (titer).
-
Neutralization Assay: To confirm that the antibodies produced are functional.
-
IFN-γ ELISpot or ICS: To quantify the magnitude and phenotype of the T cell response.
By integrating data from these distinct but complementary assays, researchers can build a holistic understanding of the induced immune response, identify correlates of protection, and make informed decisions in the drug development pipeline.
References
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
-
ELISA Protocols. (2024). Antibodies.com. Retrieved from [Link]
-
Intracellular Cytokine Staining Protocol. (1999). University of Pennsylvania. Retrieved from [Link]
-
Compensation in Flow Cytometry. (n.d.). CU Anschutz School of Medicine. Retrieved from [Link]
-
Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of intracellular cytokines by flow cytometry. Current Protocols in Immunology, 110, 6.24.1-6.24.18. Available at [Link]
-
Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. (2025). National Center for Biotechnology Information. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Isothiazoles
Welcome to a comprehensive exploration of the isothiazole ring, a privileged scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-activity relationships (SAR) of isothiazole derivatives. We will delve into the nuanced effects of substitutions on this versatile heterocycle, providing not just a review of the data, but a field-proven perspective on the experimental design and interpretation that drives successful drug discovery campaigns.
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic placement of substituents on the C3, C4, and C5 positions of the isothiazole core can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties. Understanding these relationships is paramount to the rational design of novel therapeutics.
This guide will provide an in-depth comparison of isothiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols. We will examine the causality behind experimental choices and present self-validating methodologies to ensure scientific integrity.
The Isothiazole Scaffold: A Blueprint for Biological Activity
The isothiazole ring's unique electronic properties, arising from the electronegativity of the nitrogen and sulfur atoms, make it a versatile pharmacophore.[2] Its compact and rigid nature provides a stable platform for the precise orientation of functional groups, facilitating interactions with biological targets. The three key positions for substitution—C3, C4, and C5—offer distinct vectors for chemical modification, allowing for the fine-tuning of a compound's biological profile.
Caption: General structure of the isothiazole ring highlighting the key positions for substitution.
Comparative Analysis of Isothiazole Derivatives in Oncology
The isothiazole scaffold is a prominent feature in the design of novel anticancer agents, particularly as kinase inhibitors. The strategic substitution on the isothiazole ring can dramatically alter the inhibitory potency and selectivity of these compounds.
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is linked to various cancers. Isothiazole-based compounds have emerged as potent inhibitors of these kinases.
A key SAR observation is the importance of a substituted aniline group, often at the C3 or C5 position of the isothiazole ring. The nature and position of substituents on this aniline ring are critical for potent inhibition.
Table 1: Structure-Activity Relationship of Isothiazole Derivatives as Aurora Kinase Inhibitors
| Compound ID | Isothiazole Substitution | Aniline Substitution | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 1a | 3-(4-morpholinophenylamino) | - | 8.0 | 9.2 | [3] |
| 1b | 3-(4-(4-methylpiperazin-1-yl)phenylamino) | - | 12 | 15 | [3] |
| 1c | 3-(4-methoxyphenylamino) | - | >1000 | >1000 | [3] |
Data presented is a representative compilation from cited literature and is intended for comparative analysis.
From the data, it is evident that a morpholine or a methylpiperazine substituent at the para-position of the aniline ring (compounds 1a and 1b ) confers potent, low nanomolar inhibition of both Aurora A and B kinases.[3] In contrast, a simple methoxy group at the same position (compound 1c ) leads to a significant loss of activity.[3] This suggests that the larger, more basic substituents at this position are crucial for establishing key interactions within the ATP-binding pocket of the Aurora kinases.
Modulating the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Isothiazole derivatives have been developed as potent inhibitors of this pathway, often targeting PI3K isoforms or acting as dual PI3K/mTOR inhibitors.
Table 2: SAR of Thiazolopyrimidinone Isothiazole Analogs as PI3Kβ Inhibitors
| Compound ID | R2 Substitution | PI3Kβ IC50 (nM) | pAKT EC50 (nM) | Reference |
| 2a | H | 110 | 120 | [4] |
| 2b | 2-pyridyl | 3 | 6 | [4] |
| 2c | 4-pyridyl | 15 | 25 | [4] |
| 2d | Phenyl | 50 | 65 | [4] |
Data is representative of the findings in the cited literature.
In this series of thiazolopyrimidinones, the substitution at the R2 position significantly impacts PI3Kβ inhibitory activity.[4] The unsubstituted analog (2a ) displays moderate potency. The introduction of a 2-pyridyl group (2b ) results in a dramatic increase in both biochemical and cellular potency, suggesting a key interaction with the enzyme.[4] While a 4-pyridyl group (2c ) is also well-tolerated, the phenyl substitution (2d ) leads to a decrease in activity compared to the pyridyl analogs.[4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of isothiazole derivatives.
Isothiazole Derivatives in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The isothiazole scaffold has proven to be a valuable template for the synthesis of compounds with potent antibacterial and antifungal activities.
The SAR of antimicrobial isothiazoles is often driven by the nature of substituents at the C2, C4, and C5 positions, influencing factors such as membrane permeability and interaction with bacterial enzymes.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Thiazole Derivatives
| Compound ID | R1 | R2 | S. aureus MIC | E. coli MIC | A. niger MIC | Reference |
| 3a | 2-ethyl | H | 200 | 200 | 200 | [5] |
| 3b | 2-phenyl | 4-hydroxyphenyl | 150 | 200 | 150 | [5] |
| 3c | 2-(4-hydroxyphenyl) | H | 125 | 150 | 125 | [5] |
Data is a representative compilation from the cited literature.
In this series, moving from a simple alkyl substituent at C2 (3a ) to an aromatic group (3b and 3c ) generally improves antimicrobial activity.[5] Notably, the placement of a hydroxyl group on the phenyl ring appears to be beneficial, with compound 3c , having the 4-hydroxyphenyl group at the 2-position of the thiazole, showing the best activity against S. aureus and A. niger.[5] This suggests that hydrogen bonding interactions may be important for the antimicrobial mechanism of these compounds.
Anti-inflammatory Potential of Isothiazole Derivatives
Chronic inflammation is a key driver of numerous diseases. Isothiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways such as NF-κB signaling.
A study on 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides revealed that modifications to the amide group at the C4 position significantly influence anti-inflammatory activity.
Table 4: Anti-inflammatory Activity of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides
| Compound ID | Amide Substituent | Carrageenan-induced Edema Inhibition (%) | Reference |
| 4a | N-phenyl | 55 | [6] |
| 4b | N-(4-chlorophenyl) | 68 | [6] |
| 4c | N-methyl-N-phenyl | 35 | [6] |
Data is representative of findings in the cited literature, showcasing the percentage of edema inhibition at a specific time point and dose.
The data indicates that an N-phenyl amide (4a ) possesses good anti-inflammatory activity.[6] The introduction of a chloro substituent on the phenyl ring (4b ) enhances this activity, suggesting that electronic and/or steric factors on this aromatic ring are important.[6] However, N-methylation of the amide nitrogen (4c ) leads to a significant decrease in activity, highlighting the potential importance of the amide N-H for hydrogen bonding interactions with the biological target.[6]
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory isothiazole derivatives.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study rests on the quality and reproducibility of the experimental data. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of isothiazole derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and responsibly. This guide provides a detailed protocol for the proper disposal of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid, a compound with significant biological activity.[1] The procedures outlined here are grounded in a comprehensive hazard analysis of its constituent functional groups—isothiazole, benzoylamide, and carboxylic acid—to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: A Triad of Functional Group Risks
-
Isothiazole Core: The isothiazole ring is a known pharmacophore present in many biologically active compounds, including biocides.[1][2][3] Isothiazolinones, a related class of compounds, are recognized for their potential as skin sensitizers.[4] Although some isothiazolones are biodegradable, the parent compounds can exhibit aquatic toxicity.[5] Therefore, it is prudent to handle this compound as a potential skin sensitizer and a substance that is hazardous to aquatic life.
-
Benzoylamide Group: The benzoylamide structure introduces considerations related to amides. Aromatic amides can vary in their toxicological profiles, but some have been shown to be absorbed through the skin and may exhibit systemic effects. Prudent handling to avoid skin contact is therefore essential.
-
Carboxylic Acid Functionality: The presence of a carboxylic acid group suggests that the compound is acidic. While the overall acidity will be influenced by the entire molecular structure, it is reasonable to assume that concentrated forms of this compound could be corrosive to skin, eyes, and mucous membranes. This necessitates the use of appropriate personal protective equipment to prevent contact.
A closely related compound, 5-Amino-3-methyl-isothiazole-4-carboxylic acid, is classified as harmful if swallowed, further underscoring the need for careful handling and disposal of this class of chemicals.[6][7]
Table 1: Summary of Potential Hazards
| Functional Group | Potential Hazards |
| Isothiazole | Skin sensitization, Aquatic toxicity |
| Benzoylamide | Dermal absorption, Potential systemic effects |
| Carboxylic Acid | Corrosivity (to skin, eyes, and metals) |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, a stringent PPE protocol is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good general protection for incidental contact.[8] For extended handling or in the case of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[8] Given the potential for corrosivity and splashes, chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when handling larger quantities or when there is a significant risk of splashing.[9][10]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against spills.[9] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[8]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[9][10]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Solid Waste: Unused or expired solid this compound, as well as any grossly contaminated items (e.g., weigh boats, spatulas), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix this waste with other waste streams unless their compatibility is confirmed.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be collected in a designated, lined hazardous waste container. Glassware should be decontaminated before washing or disposed of as hazardous waste if decontamination is not feasible.
Step 2: Container Selection and Labeling
-
Containers: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for both solid and liquid waste. Ensure containers have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly visible.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Store away from incompatible materials. Due to its acidic nature, it should be stored separately from bases.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Diagram 1: Disposal Workflow for this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. echemi.com [echemi.com]
- 7. 5-AMINO-3-METHYL-ISOTHIAZOLE-4-CARBOXYLIC ACID CAS#: 22131-51-7 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. creativesafetysupply.com [creativesafetysupply.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid (CAS No. 25391-97-3).[1][2][3] As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The following recommendations are grounded in established safety principles for handling isothiazole and thiazole derivatives, providing a robust framework for operational safety.
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The guidance herein is synthesized from the safety profiles of structurally analogous compounds. It is imperative to conduct a thorough, site-specific risk assessment before commencing any work with this chemical.
Hazard Assessment: Understanding the Risks
Isothiazole derivatives are known to present a range of potential hazards. Based on the functional groups present in this compound, a high degree of caution is warranted. The primary anticipated hazards include:
-
Acute Toxicity: Similar isothiazole compounds are harmful if swallowed, inhaled, or in contact with the skin.
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, and in some cases, severe burns.
-
Allergic Skin Reaction: Some isothiazole derivatives may cause an allergic skin reaction.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Environmental Hazards: Isothiazole derivatives can be toxic to aquatic life with long-lasting effects.
Due to these potential hazards, the adoption of stringent safety measures, including the consistent use of appropriate Personal Protective Equipment (PPE), is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and fine dust.[5] A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances.[5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals.[5] It is advisable to use powder-free gloves to prevent airborne contamination.[6][7] For prolonged contact or when handling larger quantities, double-gloving is recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[8] |
| Body | Flame-Retardant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat protects the skin and personal clothing from accidental spills.[9] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory | NIOSH-Approved Respirator | All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator appropriate for the anticipated concentration of the chemical is mandatory. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[5][9] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Fume Hood: All weighing, transferring, and dissolution of this compound must be performed in a properly functioning chemical fume hood.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[9]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation: Designate a specific area within the fume hood for the experiment. Assemble all necessary equipment, including glassware, stir bars, and solvents. Ensure a chemical spill kit is readily accessible.[9]
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize the generation of dust.[9]
-
Transfer and Dissolution: Use appropriate tools, such as a spatula and powder funnel, to transfer the solid. Slowly add the compound to the solvent with stirring to control the dissolution process.[9]
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Storage: Store the chemical in a tightly closed, properly labeled container in a designated, secure area.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Caption: Emergency response for exposure incidents.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.
Spill and Waste Disposal
-
Spill Response:
-
Minor Spill (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a labeled hazardous waste container. Decontaminate the area.[9]
-
Major Spill (outside a fume hood): Evacuate the laboratory immediately. Prevent entry and contact your institution's emergency response team.[9]
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
-
Conclusion
While this compound is a valuable compound in research and development, its handling demands a proactive and informed approach to safety. By adhering to the guidelines outlined in this document, including the consistent and correct use of personal protective equipment, researchers can significantly mitigate the risks associated with its use. A culture of safety, built on a foundation of knowledge and preparedness, is paramount in the laboratory.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3,5-Dichloroisothiazole-4-carbonitrile.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
- SDS US. (2020). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Merck Millipore. (n.d.). Safety Data Sheet.
- LGC Standards. (n.d.). This compound.
- Fisher Scientific. (2023). Safety Data Sheet.
Sources
- 1. This compound | 25391-97-3 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Online CAS Number 25391-97-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
